molecular formula C7H15ClN2O2 B1318531 Methyl 2-(piperazin-1-yl)acetate hydrochloride CAS No. 196192-08-2

Methyl 2-(piperazin-1-yl)acetate hydrochloride

Cat. No.: B1318531
CAS No.: 196192-08-2
M. Wt: 194.66 g/mol
InChI Key: GRABDBIXLNGWAA-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(piperazin-1-yl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(piperazin-1-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(piperazin-1-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-piperazin-1-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)6-9-4-2-8-3-5-9;/h8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRABDBIXLNGWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196192-08-2
Record name methyl 2-(piperazin-1-yl)acetate hydrochloride
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Foundational & Exploratory

Methyl 2-(piperazin-1-yl)acetate Hydrochloride: A Technical Overview of Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a piperazine derivative that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The piperazine ring is a common scaffold found in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. This document provides an in-depth guide to the synthesis and physicochemical properties of Methyl 2-(piperazin-1-yl)acetate hydrochloride, offering detailed experimental protocols and structured data for laboratory and research applications.

Synthesis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

The primary synthetic route to Methyl 2-(piperazin-1-yl)acetate is through a nucleophilic substitution reaction. This common and efficient method involves the N-alkylation of piperazine with a methyl haloacetate derivative, such as methyl chloroacetate. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

A general reaction scheme involves the nucleophilic attack of one of the secondary amines of the piperazine ring on the electrophilic carbon of methyl chloroacetate.[1] This SN2 reaction displaces the chloride leaving group.[1] The final step is the treatment with hydrochloric acid to protonate the basic nitrogen atoms of the piperazine ring, forming the stable hydrochloride salt.

Synthesis_Workflow cluster_reactants cluster_step1_reagents reactant reactant intermediate intermediate product product reagent reagent piperazine Piperazine free_base Methyl 2-(piperazin-1-yl)acetate (Free Base) p1 mca Methyl Chloroacetate base Base (e.g., K₂CO₃) p2 solvent1 Solvent step1_box Step 1: N-Alkylation final_product Methyl 2-(piperazin-1-yl)acetate Hydrochloride free_base->final_product Protonation hcl HCl in Solvent (e.g., Methanol) step2_box Step 2: Salt Formation p1->free_base Nucleophilic Substitution

Caption: General synthesis workflow for Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Physicochemical Properties

The hydrochloride salt is typically a white crystalline solid.[2] A summary of its key quantitative properties is provided below for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂O₂[2]
Molecular Weight 194.66 g/mol Calculated
Melting Point 156–157 °C[2]
Appearance White crystalline solid[2]
¹H NMR (CDCl₃, ppm) 2.92–2.95 (4H, t), 3.27–3.30 (6H, m), 3.73 (3H, s), 9.74 (2H, bs)[2]
¹³C NMR (CDCl₃, ppm) 43.43, 49.31, 51.86, 58.42, 169.98[2]
FTIR (cm⁻¹) 2972, 2943, 2821, 2788 (NH₂⁺), 1739 (C=O), 1174 (C-O-C)[2]
LC-MS (m/z) [C₇H₁₅N₂O₂]⁺ = 159.1128[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Protocol 1: Synthesis of Methyl 2-(piperazin-1-yl)acetate (Free Base)

Materials:

  • Piperazine

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol or Acetic Acid (as solvent)

Procedure:

  • In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.[2]

  • Add anhydrous potassium carbonate to the mixture. This acts as a base to neutralize the HCl formed during the reaction.

  • Slowly add methyl chloroacetate to the suspension while stirring.

  • The reaction can be conducted at room temperature or under reflux, depending on the desired reaction rate.[2]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts (e.g., potassium chloride and excess potassium carbonate).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Methyl 2-(piperazin-1-yl)acetate as an oil or solid.

Protocol 2: Formation of Hydrochloride Salt

Materials:

  • Crude Methyl 2-(piperazin-1-yl)acetate

  • Saturated solution of hydrogen chloride (HCl) in methanol

  • Isopropyl alcohol

Procedure:

  • Dissolve the crude Methyl 2-(piperazin-1-yl)acetate in a minimal amount of methanol.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of HCl in methanol dropwise to the cooled solution with stirring.

  • A white solid, the hydrochloride salt, will precipitate out of the solution.

  • Continue stirring in the ice bath for approximately 2 hours to ensure complete precipitation.[3]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a cold solvent like anhydrous methanol to remove any impurities.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as isopropyl alcohol, with the addition of charcoal to decolorize if necessary.[2]

  • Dry the purified white crystalline solid under vacuum at a moderate temperature (e.g., 50°C) to yield pure Methyl 2-(piperazin-1-yl)acetate hydrochloride.[3]

Applications in Drug Development

Piperazine and its derivatives are integral components in medicinal chemistry. Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as a versatile intermediate, providing a reactive handle for further chemical modifications. Its structure allows for the introduction of diverse functionalities, enabling the synthesis of large compound libraries for drug screening and the development of novel active pharmaceutical ingredients (APIs). The piperazine moiety often contributes to improved aqueous solubility and can interact with various biological targets.

Drug_Development_Logic start_node start_node process_node process_node end_node end_node A Methyl 2-(piperazin-1-yl)acetate HCl (Versatile Building Block) B Chemical Modification & Functionalization A->B Input for Synthesis C Diverse Compound Library B->C Generates D Active Pharmaceutical Ingredients (APIs) C->D Leads to Discovery of

Caption: Role as a key intermediate in the drug discovery pipeline.

References

Methyl 2-(piperazin-1-yl)acetate Hydrochloride: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a key chemical intermediate that serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. Its inherent structural features, combining a reactive secondary amine within a piperazine ring and a methyl ester, make it a valuable scaffold for the construction of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in medicinal chemistry, with a focus on its role in the development of novel therapeutics.

Core Chemical Properties

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a stable, crystalline solid that is readily soluble in polar solvents. Its key identifiers and physicochemical properties are summarized in the table below, providing a foundational dataset for its use in synthetic chemistry.

PropertyValue
CAS Number 196192-08-2
Molecular Formula C₇H₁₅ClN₂O₂
Molecular Weight 194.66 g/mol
Melting Point 156-157 °C[1]
Appearance White crystalline solid[1]

Synthesis and Characterization

The synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride can be achieved through a straightforward N-alkylation of piperazine. A general laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride

Materials:

  • Piperazine

  • Methyl chloroacetate

  • Methanol

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or dioxane)

  • Ethyl acetate

  • Isopropyl alcohol

  • Activated charcoal

Procedure:

  • N-Alkylation: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.

  • Slowly add methyl chloroacetate to the solution while stirring. The reaction is typically carried out at room temperature or under reflux, depending on the desired reaction kinetics.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove any piperazine dihydrochloride that may have precipitated.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Precipitation and Recrystallization: Precipitate the product by adding ethyl acetate.

  • Collect the crude product by filtration and recrystallize from isopropyl alcohol with the addition of activated charcoal to yield the pure Methyl 2-(piperazin-1-yl)acetate.

  • Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent and add a solution of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration and dried.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 2.92–2.95 (t, 4H, 2xCH₂ piperazine), 3.27–3.30 (m, 6H, 2xCH₂ piperazine + CH₂), 3.73 (s, 3H, OCH₃), 9.74 (bs, 2H, NH₂⁺).[1]

  • ¹³C NMR (CDCl₃): δ 43.43 (2xCH₂ piperazine), 49.31 (2xCH₂ piperazine), 51.86 (OCH₃), 58.42 (CH₂), 169.98 (C=O).[1]

  • FTIR (cm⁻¹): 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C).[1]

  • LC-MS (m/z): [C₇H₁₅N₂O₂]⁺ = 159.1128.[1]

Applications in Drug Discovery and Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as a key starting material for introducing this valuable pharmacophore into drug candidates. The secondary amine of the piperazine ring allows for a variety of chemical transformations, including N-arylation, N-alkylation, and amide bond formation, enabling the synthesis of diverse compound libraries for high-throughput screening.

Role in the Synthesis of Antipsychotics

The piperazine ring is a common structural feature in many atypical antipsychotic drugs, contributing to their multi-receptor binding profiles, particularly at dopamine and serotonin receptors. While direct synthesis of commercial antipsychotics like Aripiprazole or Cariprazine from Methyl 2-(piperazin-1-yl)acetate hydrochloride is not the primary route, this building block is instrumental in the synthesis of novel piperazine derivatives with potential antipsychotic activity. These derivatives are often designed to modulate dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.

The general synthetic approach involves the reaction of Methyl 2-(piperazin-1-yl)acetate hydrochloride with various aryl halides or other electrophilic partners to introduce the desired pharmacophoric elements. The resulting ester can then be further modified, for example, by hydrolysis to the corresponding carboxylic acid followed by amide coupling, to generate the final drug candidates.

Antipsychotic_Synthesis_Workflow A Methyl 2-(piperazin-1-yl)acetate hydrochloride C N-Arylation (e.g., Buchwald-Hartwig) A->C B Aryl Halide (Ar-X) B->C D N-Aryl piperazine ester intermediate C->D E Hydrolysis D->E F N-Aryl piperazine carboxylic acid E->F G Amide Coupling F->G H Final Antipsychotic Drug Candidate G->H

Caption: General workflow for synthesizing potential antipsychotics.

Application in the Development of FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for pain, inflammation, and anxiety. Piperazine-containing compounds have been explored as potent and selective FAAH inhibitors. Methyl 2-(piperazin-1-yl)acetate hydrochloride can be utilized as a starting point for the synthesis of novel FAAH inhibitors. The synthetic strategy often involves the coupling of the piperazine nitrogen with a suitable electrophilic warhead that can covalently modify the active site of FAAH.

FAAH_Inhibitor_Synthesis start Methyl 2-(piperazin-1-yl)acetate hydrochloride step1 Reaction with Electrophilic Moiety start->step1 intermediate Piperazine-Ester Intermediate step1->intermediate step2 Further Functionalization (e.g., Amidation) intermediate->step2 final_product FAAH Inhibitor Candidate step2->final_product

Caption: Synthetic pathway to potential FAAH inhibitors.

The resulting molecules are then screened for their inhibitory activity against FAAH, and structure-activity relationships (SAR) are established to guide further optimization.

Conclusion

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a foundational building block in modern drug discovery. Its straightforward synthesis and versatile reactivity provide medicinal chemists with a reliable tool for accessing a wide range of piperazine-containing compounds. The continued exploration of new reactions and applications of this intermediate will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases. The data and protocols presented in this guide are intended to support researchers in leveraging the full potential of this valuable chemical entity.

References

The Pivotal Role of Methyl 2-(piperazin-1-yl)acetate Hydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a versatile chemical scaffold that serves as a crucial building block in the design and synthesis of novel therapeutic agents. The inherent physicochemical properties of the piperazine moiety, combined with the reactive ester group, make this compound a valuable starting material for developing a diverse range of bioactive molecules. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable characteristics such as aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier, making it a privileged structure in medicinal chemistry.[1][2][3] This technical guide provides an in-depth overview of the role of methyl 2-(piperazin-1-yl)acetate hydrochloride and its derivatives in medicinal chemistry, with a focus on its applications in the development of treatments for central nervous system (CNS) disorders, as well as its potential in antimicrobial and anticancer therapies.

Core Applications in Drug Discovery

The piperazine scaffold is a common feature in a multitude of approved drugs and clinical candidates, highlighting its significance in medicinal chemistry.[2][4] Derivatives of methyl 2-(piperazin-1-yl)acetate are explored for a wide array of pharmacological activities, primarily targeting receptors and enzymes implicated in various diseases.

Central Nervous System (CNS) Disorders

Piperazine derivatives have shown considerable promise in the development of drugs for neurological and psychiatric conditions.[5][6] Their ability to interact with various neurotransmitter receptors, including serotonin, dopamine, and glutamate receptors, makes them attractive candidates for treating depression, anxiety, schizophrenia, and neurodegenerative diseases.[7][8]

Alzheimer's Disease: Certain piperazine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[9][10][11] One area of research focuses on their ability to act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in regulating the stability of dendritic spines and memory formation.[9][10][11] For instance, some piperazine compounds have demonstrated neuroprotective effects in the nanomolar range by activating neuronal store-operated calcium entry in spines.[9][10] These compounds have also been shown to restore long-term potentiation in hippocampal slices from mouse models of Alzheimer's disease.[9][10]

Opioid Receptor Modulation: The piperazine scaffold is a key component in the design of potent and selective opioid receptor antagonists.[12] N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, for example, have been identified as a new class of opioid receptor antagonists with low nanomolar potencies at µ, δ, and κ opioid receptors.[13] These compounds act as pure antagonists in functional assays, such as the [³⁵S]GTPγS binding assay.[12]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Piperazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][14][15] The incorporation of the piperazine moiety into various molecular frameworks can enhance their antimicrobial potency. For example, certain novel 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides have shown potent activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[16]

Anticancer Agents

The piperazine ring is a key structural feature in several anticancer drugs. Derivatives have been shown to modulate various cellular signaling pathways implicated in cancer progression, such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[17] In prostate cancer, for instance, arylpiperazine derivatives have demonstrated the ability to act as potent antagonists of the androgen receptor (AR), with some compounds showing strong cytotoxic activity against prostate cancer cell lines.[18]

Quantitative Biological Data

The following tables summarize key quantitative data for various derivatives synthesized using the piperazine scaffold, demonstrating their potency and selectivity across different biological targets.

Table 1: Opioid Receptor Antagonist Activity of Piperazine Derivatives [12]

Compoundµ Receptor Ke (nM)δ Receptor Ke (nM)κ Receptor Ke (nM)
5a (N-phenylpropyl-4-(3-hydroxyphenyl)piperazine)8.4734.336.8
5b (N-phenylpropyl-(2S)-methyl-4-(3-hydroxyphenyl)piperazine)0.8813.44.09
5c (N-phenylpropyl-(3R)-methyl-4-(3-hydroxyphenyl)piperazine)1.016.991.57
5f (N-methyl-(2S)-methyl-4-(3-hydroxyphenyl)piperazine)---

Ke values were determined using a [³⁵S]GTPγS binding assay in cloned human receptors.

Table 2: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget OrganismMIC (µg/mL)
Derivative 1 Staphylococcus aureus4.44
Derivative 1 Candida albicans2.22
Derivative 2 Escherichia coli6.25

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Protocols

Synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride

A simplified and efficient one-pot, one-step synthetic procedure for the preparation of monosubstituted piperazines, including methyl 2-(piperazin-1-yl)acetate hydrochloride, has been developed.[19]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Methyl acrylate

  • Methanol

Procedure: [19]

  • In a reaction vessel, a mixture of piperazine and piperazine dihydrochloride is prepared in methanol to form piperazine monohydrochloride in situ.

  • Methyl acrylate is then added to the reaction mixture.

  • The reaction is allowed to proceed at room temperature or under reflux.

  • Upon completion, the reaction mixture is cooled, and any precipitated piperazine dihydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is then recrystallized from a suitable solvent, such as isopropyl alcohol, to afford pure methyl 2-(piperazin-1-yl)acetate hydrochloride as a white crystalline solid.

Characterization Data: [19]

  • Melting Point: 156–157 °C

  • ¹H NMR (CDCl₃): δ 2.92–2.95 (4H, t, 2CH₂pip), 3.27–3.30 (6H, m, 2CH₂pip + CH₂), 3.73 (3H, s, OCH₃), 9.74 (2H, bs, NH₂⁺)

  • ¹³C NMR (CDCl₃): δ 43.43 (2CH₂pip), 49.31 (2CH₂pip), 51.86 (OCH₃), 58.42 (CH₂), 169.98 (C=O)

  • FTIR (cm⁻¹): 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C)

  • LC-MS (m/z): [C₇H₁₅N₂O₂]⁺ = 159.1128

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving piperazine derivatives and a general workflow for drug discovery utilizing this scaffold.

G cluster_0 TRPC6 Signaling in Neuroprotection Piperazine Piperazine Derivative (TRPC6 Agonist) TRPC6 TRPC6 Channel Piperazine->TRPC6 activates Ca_influx Ca²⁺ Influx (Store-Operated Calcium Entry) TRPC6->Ca_influx mediates Spine_Stability Dendritic Spine Stability & Memory Formation Ca_influx->Spine_Stability promotes

Figure 1: TRPC6-mediated neuroprotective signaling pathway.

G cluster_1 Drug Discovery Workflow with Piperazine Scaffold Start Methyl 2-(piperazin-1-yl)acetate Hydrochloride Synthesis Synthesis of Derivative Library Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt active hits Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Figure 2: General experimental workflow for drug discovery.

G cluster_2 Opioid Receptor Antagonism Piperazine_Antagonist Piperazine Derivative (Antagonist) GPCR Opioid Receptor (GPCR) Piperazine_Antagonist->GPCR binds to G_Protein G-Protein Activation GPCR->G_Protein inhibits Downstream Downstream Signaling (e.g., ↓cAMP) G_Protein->Downstream inhibits

Figure 3: Mechanism of piperazine-based opioid antagonists.

Conclusion

Methyl 2-(piperazin-1-yl)acetate hydrochloride stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its structural features provide a robust platform for the synthesis of a wide range of derivatives with significant therapeutic potential. The successful application of this scaffold in developing drug candidates for CNS disorders, microbial infections, and cancer underscores its importance in modern drug discovery. The continued exploration of novel derivatives based on this core structure holds great promise for the development of next-generation therapeutics to address unmet medical needs. The synthetic accessibility and favorable pharmacokinetic properties associated with the piperazine moiety ensure that it will remain a key component in the medicinal chemist's toolbox for years to come.

References

An In-depth Technical Guide to the Reactivity of the Piperazine Moiety in Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] Methyl 2-(piperazin-1-yl)acetate is a valuable building block that features a piperazine core with two distinct nitrogen atoms. One is a tertiary amine integrated into the methyl acetate substituent, and the other is a secondary amine, which exists as a hydrochloride salt. This guide focuses on the reactivity of the secondary amine, providing a technical overview of its key chemical transformations, which are fundamental for its application in drug discovery and development.[3][4]

The nucleophilic secondary amine is the primary site of reactivity, enabling a wide range of functionalizations. The most common and synthetically useful reactions include N-acylation, N-alkylation, N-arylation, and reductive amination.

N-Acylation: Formation of Amides

N-acylation is a robust method for forming a stable amide bond by reacting the piperazine's secondary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This reaction is fundamental in synthesizing a vast array of bioactive molecules.

Quantitative Data for N-Acylation Reactions

The efficiency of N-acylation can vary based on the coupling agents and reaction conditions used. The following table summarizes representative data for these transformations.

Substrate (Amine)Acylating AgentCoupling System/BaseSolventTime (h)Temp (°C)Yield (%)
Piperazine DerivativeAcyl ChlorideTriethylamine (TEA)DCM2 - 120 - 2585 - 95
Piperazine DerivativeCarboxylic AcidHOBt/EDCDMF12 - 242570 - 90
Piperazine DerivativeCarboxylic AcidHATU/DIPEADMF2 - 62580 - 98
Piperazine DerivativeAnhydridePyridineTHF4 - 82590 - 99

Data is representative of typical N-acylation reactions of secondary amines in piperazine scaffolds.

Detailed Experimental Protocol: N-Acylation with Acyl Chloride

This protocol describes a general procedure for the N-acylation of Methyl 2-(piperazin-1-yl)acetate hydrochloride with an acyl chloride.[5]

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (2.2 eq) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir the mixture at room temperature for 15 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl piperazine derivative.[5]

N-Alkylation: Formation of Tertiary Amines

N-alkylation introduces alkyl groups onto the secondary nitrogen, a key step for modulating a compound's pharmacological properties.[6] This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Quantitative Data for N-Alkylation Reactions

The choice of method and reagents significantly impacts the outcome of N-alkylation reactions.

Reaction TypeAlkylating AgentBase / Reducing AgentSolventTime (h)Temp (°C)Yield (%)
Direct AlkylationAlkyl Halide (e.g., R-Br)K₂CO₃ or NaHDMF12 - 2425 - 7060 - 85
Reductive AminationAldehyde/KetoneNaBH(OAc)₃DCE / DCM4 - 122575 - 95
Reductive AminationAldehyde/KetoneH₂ / Pd/CMethanol2 - 82580 - 99

Data is compiled from typical procedures for N-alkylation of piperidine and piperazine scaffolds.[6][7]

Detailed Experimental Protocol: Reductive Amination

Reductive amination is a highly efficient and common method for N-alkylation.[8]

  • Preparation: Dissolve Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add triethylamine (1.1 eq) to free the secondary amine.

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[8]

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[6]

N-Arylation: Palladium-Catalyzed Cross-Coupling

The formation of N-aryl piperazines is a cornerstone of modern medicinal chemistry, often accomplished via the Buchwald-Hartwig amination.[9][10] This palladium-catalyzed cross-coupling reaction efficiently creates a carbon-nitrogen bond between the piperazine and an aryl halide.[11]

Quantitative Data for Buchwald-Hartwig Amination

Reaction conditions are critical for achieving high yields in Buchwald-Hartwig aminations.

Aryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Aryl BromidePd₂(dba)₃ (1-2%)BINAP (2-4%)NaOtBuToluene80 - 11075 - 95
Aryl ChloridePd(OAc)₂ (2-5%)XPhos (4-10%)K₃PO₄Dioxane100 - 12070 - 90
Aryl TriflatePdCl₂(dppf) (3-5%)dppf (3-5%)Cs₂CO₃Toluene10080 - 98

Data is representative for the Buchwald-Hartwig amination of piperazine derivatives.[9][11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of a piperazine derivative.[11]

  • Setup: In an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Methyl 2-(piperazin-1-yl)acetate (1.2 eq, free-based), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) for 12-24 hours, or until TLC/LC-MS analysis indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the N-aryl piperazine.[11]

Visualizing Synthetic Utility and Biological Context

Synthetic Pathways from a Core Moiety

The reactivity of the secondary amine on the piperazine ring allows for diverse synthetic transformations, enabling the creation of a wide range of derivatives from a single starting material.

G start->acylation + R-COCl (Base) start->alkylation + R-X or R-CHO (Base or Reductant) start->arylation + Ar-X (Pd Catalyst, Base) acylation->product_amide alkylation->product_amine arylation->product_aryl start Methyl 2-(piperazin-1-yl)acetate (Secondary Amine) acylation N-Acylation alkylation N-Alkylation arylation N-Arylation product_amide Amide Derivative product_amine Tertiary Amine Derivative product_aryl Arylpiperazine Derivative

Caption: Key synthetic transformations of the piperazine secondary amine.

Experimental Workflow for N-Arylation

The Buchwald-Hartwig amination follows a precise experimental workflow to ensure an oxygen-free environment, which is critical for the catalytic cycle's efficiency.

G prep 1. Prepare Reagents (Aryl Halide, Piperazine, Base, Pd Catalyst/Ligand) setup 2. Assemble in Schlenk Tube prep->setup inert 3. Evacuate & Backfill (Inert Atmosphere) setup->inert solvent 4. Add Anhydrous Solvent inert->solvent react 5. Heat Reaction Mixture (Monitor by TLC/LC-MS) solvent->react workup 6. Cool, Dilute & Filter react->workup purify 7. Purify by Chromatography workup->purify product Final N-Aryl Piperazine Product purify->product

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Piperazine Scaffolds in GPCR Signaling

Many drugs containing the piperazine moiety act as ligands for G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The piperazine core often serves as a scaffold to correctly position pharmacophoric elements that interact with the receptor.

G cluster_membrane Cell Membrane receptor GPCR (e.g., Dopamine Receptor) g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates response Cellular Response (e.g., ↓ cAMP) effector->response Leads to ligand Piperazine-Containing Drug (Ligand) ligand->receptor Binds

Caption: Role of piperazine-based drugs in a GPCR signaling pathway.

References

The Role of Methyl 2-(piperazin-1-yl)acetate hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds in drug development.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][3] These initial fragment hits serve as high-quality starting points that can be systematically optimized and grown into potent, selective, and drug-like candidates.[4][5] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[6]

At the core of a successful FBDD campaign is a well-curated fragment library. The design of these libraries is often guided by the "Rule of Three," which suggests that ideal fragments should have a molecular weight under 300 Da, a cLogP of less than 3, and no more than 3 hydrogen bond donors and acceptors.[1][7][8][9] These guidelines ensure that the fragments are simple, soluble, and possess good ligand efficiency, providing a solid foundation for subsequent optimization.

This guide focuses on the utility of piperazine-containing fragments, exemplified by Methyl 2-(piperazin-1-yl)acetate hydrochloride , within the FBDD framework. The piperazine scaffold is considered a "privileged" structure in medicinal chemistry, prized for its favorable physicochemical properties, synthetic tractability, and its prevalence in numerous approved drugs.[10][11]

Methyl 2-(piperazin-1-yl)acetate hydrochloride: A Profile of a Prototypical Fragment

Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as an excellent case study for a piperazine-based fragment. Its structure combines several desirable features for FBDD: a saturated N-heterocycle known to improve solubility and pharmacokinetic properties, and synthetically accessible vectors for chemical elaboration.[10]

Data Presentation: Physicochemical Properties

For a fragment to be valuable in an FBDD campaign, it must adhere to specific physicochemical parameters, often summarized by the "Rule of Three."[8][9] The following table outlines the calculated and representative properties for Methyl 2-(piperazin-1-yl)acetate (the free base) to illustrate its suitability as a fragment. The hydrochloride salt form is typically used to enhance aqueous solubility for screening purposes.

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight (MW) 158.2 g/mol < 300 g/mol Low complexity allows for more efficient exploration of chemical space and provides ample room for optimization.
cLogP -0.9 (estimated)< 3Ensures adequate aqueous solubility, which is critical for the high concentrations used in biophysical screening assays.
Hydrogen Bond Donors (HBD) 1 (secondary amine)≤ 3Provides a key interaction point with the target protein without excessive polarity.
Hydrogen Bond Acceptors (HBA) 3 (ester carbonyl, two nitrogen atoms)≤ 3Offers multiple potential hydrogen bonding interactions to anchor the fragment to the target.
Rotatable Bonds 3≤ 3Limited conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.
Polar Surface Area (PSA) 41.6 Ų≤ 60 ŲContributes to good solubility and potential for cell permeability in later-stage compounds.

Note: These values are calculated for the free base form and serve as an illustrative example of a fragment that aligns with the principles of FBDD.

The FBDD Workflow: From Fragment Screening to Lead Optimization

The FBDD process is a systematic, multi-stage workflow that relies on sensitive biophysical techniques to detect the weak binding of fragments. This workflow can be broadly categorized into three phases: primary screening, hit validation and characterization, and hit-to-lead optimization.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Optimization FragmentLibrary Fragment Library (e.g., containing piperazines) PrimaryScreen Primary Screen (e.g., DSF, SPR) FragmentLibrary->PrimaryScreen ~1000s of fragments InitialHits Initial Hits PrimaryScreen->InitialHits OrthoScreen Orthogonal Screen (e.g., NMR) InitialHits->OrthoScreen ~10s-100s of hits StructureDet Structural Biology (X-ray, NMR) OrthoScreen->StructureDet Validated Hits ConfirmedHits Confirmed Structural Hits StructureDet->ConfirmedHits HitToLead Hit-to-Lead Chemistry (Fragment Growing/Linking) ConfirmedHits->HitToLead Structure-Guided Design LeadCompound Lead Compound (Potent & Drug-like) HitToLead->LeadCompound

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

Detailed methodologies are crucial for the successful execution of an FBDD project. The following sections describe typical protocols for a three-stage biophysical screening cascade designed to identify and validate fragments like Methyl 2-(piperazin-1-yl)acetate hydrochloride.[12][13]

Stage 1: Primary Screening with Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, low-cost method used to screen fragment libraries for compounds that stabilize a target protein, indicated by an increase in its melting temperature (Tm).[12]

Methodology:

  • Protein Preparation: The target protein is purified and diluted to a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Fragment Preparation: Methyl 2-(piperazin-1-yl)acetate hydrochloride and other library fragments are prepared as 100 mM stock solutions in DMSO. They are then diluted to a final assay concentration of 1-2 mM. The final DMSO concentration in the assay should not exceed 2%.

  • Assay Setup: In a 96- or 384-well PCR plate, 20 µL of the protein solution is mixed with a fluorescent dye (e.g., SYPRO Orange at 5x final concentration). 0.4 µL of the fragment stock solution is added to each well. Controls include protein with DMSO (negative control) and protein with a known binder (positive control).

  • Data Acquisition: The plate is sealed and placed in a real-time PCR instrument. The temperature is ramped from 25 °C to 95 °C at a rate of 1 °C/minute, with fluorescence readings taken at each interval.

  • Data Analysis: The protein melting temperature (Tm) is determined by fitting the sigmoidal melt curve. A fragment is considered a potential hit if it induces a Tm shift (ΔTm) of ≥ 2 standard deviations above the mean of the DMSO controls, typically > 1-2 °C.

Stage 2: Hit Validation with Ligand-Observed NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating hits from primary screens.[2] Ligand-observed experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) are particularly effective.[13]

Methodology:

  • Sample Preparation: Samples are prepared in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4). The target protein concentration is typically 10-20 µM, and the fragment concentration is 200-500 µM.

  • STD NMR:

    • Two spectra are acquired. In the "on-resonance" spectrum, the protein is selectively saturated with a train of radiofrequency pulses at a frequency where only the protein resonates (e.g., -1 ppm).

    • In the "off-resonance" spectrum, the saturation pulse is applied at a frequency where neither the protein nor the fragment resonates (e.g., 40 ppm).

    • A difference spectrum is calculated. Signals that appear in the difference spectrum belong to the fragment and confirm that it has received saturation transfer from the protein, indicating binding.

  • WaterLOGSY:

    • This experiment exploits the transfer of magnetization from bulk water to the fragment via the protein.

    • In the absence of binding, the fragment will show a positive NOE (Nuclear Overhauser Effect) with the irradiated water signal.

    • When the fragment binds to the protein, it tumbles slowly, and the NOE becomes negative. A change in the sign of the fragment's signal upon addition of the protein is a clear indicator of binding.

  • Hit Confirmation: A fragment is considered a validated hit if it shows a positive result in at least one of these NMR experiments.

Screening_Cascade cluster_0 Screening & Validation Start Fragment Library (~2000 compounds) DSF Primary Screen: DSF (Identify Stabilizing Fragments) Start->DSF High Throughput NMR Orthogonal Validation: NMR (Confirm Direct Binding) DSF->NMR ~5-10% Hit Rate ITC_Xray Characterization: ITC & X-ray (Quantify Affinity & Determine Structure) NMR->ITC_Xray ~50% Confirmation Rate Leads Validated Hits for Optimization ITC_Xray->Leads

Caption: A typical biophysical screening cascade for FBDD.
Stage 3: Biophysical Characterization with X-ray Crystallography

To enable structure-based design, determining the precise binding mode of a validated fragment is essential. X-ray crystallography provides high-resolution structural information of the fragment-protein complex.[4][14]

Methodology:

  • Protein Crystallization: The target protein is crystallized under conditions previously established to yield high-quality, diffraction-grade crystals.

  • Fragment Soaking: Crystals of the target protein are transferred to a solution containing a high concentration (e.g., 5-10 mM) of the fragment hit, such as Methyl 2-(piperazin-1-yl)acetate hydrochloride, and allowed to incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection: The soaked crystal is briefly transferred to a cryo-protectant solution before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

  • Structure Determination and Analysis: The diffraction data are processed, and the structure of the complex is solved using molecular replacement. The resulting electron density map is inspected to confirm the presence and determine the binding pose of the fragment. This structural information is critical for the next phase of the project: hit-to-lead optimization.

From Hit to Lead: The Evolution of a Fragment

Once a fragment like Methyl 2-(piperazin-1-yl)acetate hydrochloride is validated and its binding mode is determined, the hit-to-lead phase begins. The goal is to increase the fragment's affinity and selectivity while maintaining favorable physicochemical properties. The two most common strategies are fragment growing and fragment linking.[4][5][15]

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment core to engage with nearby pockets on the protein surface.[4][5] The high-resolution crystal structure guides the design of new analogues. For our example, the secondary amine or the ester moiety of Methyl 2-(piperazin-1-yl)acetate could serve as synthetic handles for elaboration.

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together.[15] This can lead to a dramatic increase in affinity due to the additive binding energies and a favorable change in enthalpy.

Fragment_Evolution cluster_0 Structure-Based Design Cycle Start Initial Hit Methyl 2-(piperazin-1-yl)acetate (Weak Affinity, e.g., 500 µM) Xray X-ray Structure of Hit-Target Complex Start->Xray Design Design Analogues (Targeting adjacent pocket) Xray->Design Identify Growth Vector Synthesize Synthesize New Compounds Design->Synthesize Test Test Affinity (SPR, ITC) Synthesize->Test Test->Design Iterate Result Optimized Lead (Potent Inhibitor, e.g., 50 nM) Test->Result Achieve Potency

Caption: The iterative cycle of fragment growing in hit-to-lead optimization.

Conclusion

Methyl 2-(piperazin-1-yl)acetate hydrochloride exemplifies the qualities of a valuable starting point for a Fragment-Based Drug Discovery campaign. Its adherence to the "Rule of Three," combined with the privileged nature of the piperazine scaffold, makes it and similar fragments highly attractive for building potent and selective drug candidates. By employing a rigorous and systematic screening cascade involving techniques such as DSF, NMR, and X-ray crystallography, researchers can effectively identify and validate such fragments. The subsequent structure-guided optimization through fragment growing or linking provides a rational and efficient path to novel therapeutics, capable of addressing even the most challenging biological targets.

References

Technical Guide: Physicochemical Properties of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-(piperazin-1-yl)acetate hydrochloride. The information is compiled from available scientific literature and chemical supplier data to serve as a foundational resource for its use in research and development.

Chemical Identity and General Properties

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a piperazine derivative commonly used as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

IdentifierValue
CAS Number 196192-08-2[1][2]
Molecular Formula C7H15ClN2O2[1][2]
Molecular Weight 194.66 g/mol [1]
Appearance White crystalline solid[3]
Purity ≥97%[4]
Storage Store at 2-8°C in an inert atmosphere[1]

Physicochemical Data

PropertyValueMethod
Melting Point 156–157 °C[3]Recrystallization from isopropyl alcohol[3]
Boiling Point No data availableN/A
Solubility No data availableN/A
pKa No data availableN/A
LogP No data availableN/A

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

SpectroscopyData
¹H NMR (CDCl₃) δ (ppm): 2.92–2.95 (4H, t, 2CH₂pip), 3.27–3.30 (6H, m, 2CH₂pip + CH₂), 3.73 (3H, s, OCH₃), 9.74 (2H, bs, NH₂⁺)[3]
¹³C NMR (CDCl₃) δ (ppm): 43.43 (2CH₂pip), 49.31 (2CH₂pip), 51.86 (OCH₃), 58.42 (CH₂), 169.98 (C=O)[3]
FTIR (cm⁻¹) 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C)[3]
LC-MS (m/z) [C₇H₁₅N₂O₂]⁺ = 159.1128[3]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and analysis of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Synthesis Protocol: One-Pot Reaction

A simplified one-pot synthesis method has been described for monosubstituted piperazine derivatives, including Methyl 2-(piperazin-1-yl)acetate hydrochloride.[3] This method is noted for its high yield and purity of the final product.[3] The general principle involves the reaction of in-situ formed piperazine-1-ium.[3]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Methanol

  • Methyl chloroacetate

  • Isopropyl alcohol

  • Charcoal

Procedure:

  • In a suitable reaction vessel, a free piperazine is reacted with piperazine dihydrochloride in methanol to form piperazine monohydrochloride in situ.

  • Methyl chloroacetate is then added to the reaction mixture.

  • The reaction is allowed to proceed, likely with stirring and at a controlled temperature (details not specified in the provided source).

  • Upon completion of the reaction, the mixture is cooled to 5 °C.

  • The precipitated piperazine dihydrochloride is removed by filtration.

  • The crude product is obtained from the filtrate, likely after solvent evaporation.

  • The crude product is then recrystallized from isopropyl alcohol with the addition of charcoal to yield a white crystalline solid.[3]

Analytical Methods

A variety of analytical methods can be employed for the characterization and quality control of piperazine derivatives. These methods are generally applicable to Methyl 2-(piperazin-1-yl)acetate hydrochloride.

  • High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC): These are common chromatographic techniques for assessing the purity of the compound and for quantitative analysis.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound and any volatile impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for confirming the molecular weight of the compound.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the compound's identity.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.[3]

Hazard and Safety Information

Based on available safety data sheets, Methyl 2-(piperazin-1-yl)acetate hydrochloride is associated with the following hazards:

  • GHS Pictogram: Danger[1]

  • Hazard Statements: H301 (Toxic if swallowed)[1]

  • Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

  • UN Number: 2811[1]

  • Class: 6.1[1]

  • Packing Group: III[1]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

Logical Relationships and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the one-pot synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products piperazine Piperazine in_situ_formation In-situ formation of Piperazine Monohydrochloride piperazine->in_situ_formation piperazine_dhcl Piperazine Dihydrochloride piperazine_dhcl->in_situ_formation methanol Methanol methanol->in_situ_formation methyl_chloroacetate Methyl Chloroacetate reaction Reaction methyl_chloroacetate->reaction in_situ_formation->reaction cooling Cooling to 5°C reaction->cooling filtration Filtration cooling->filtration recrystallization Recrystallization from Isopropyl Alcohol filtration->recrystallization final_product Methyl 2-(piperazin-1-yl)acetate hydrochloride recrystallization->final_product

Caption: One-pot synthesis workflow for Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for comprehensive safety data sheets or peer-reviewed literature. Researchers should always consult primary sources and exercise due caution when handling chemical substances.

References

Methyl 2-(piperazin-1-yl)acetate hydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(piperazin-1-yl)acetate hydrochloride, a versatile building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its relevance in the development of pharmacologically active agents.

Chemical Identity and Structure

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a piperazine derivative characterized by a methyl acetate group attached to one of the nitrogen atoms of the piperazine ring. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 196192-08-2
Linear Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
Synonyms Methyl 2-(piperazin-1-yl)ethanoate hydrochloride

Physicochemical and Spectroscopic Data

This section summarizes the key physical and spectroscopic data for Methyl 2-(piperazin-1-yl)acetate hydrochloride, critical for its identification and characterization in a laboratory setting.

Table 2: Physicochemical Properties

PropertyValueReference
Physical State White crystalline solid[1]
Melting Point 156–157 °C[1]

Table 3: Spectroscopic Data [1]

SpectroscopyData
¹H NMR (CDCl₃, ppm) 9.74 (2H, bs, NH₂⁺), 3.73 (3H, s, OCH₃), 3.27–3.30 (6H, m, 2CH₂pip + CH₂), 2.92–2.95 (4H, t, 2CH₂pip)
¹³C NMR (CDCl₃, ppm) 169.98 (C=O), 58.42 (CH₂), 51.86 (OCH₃), 49.31 (2CH₂pip), 43.43 (2CH₂pip)
FTIR (cm⁻¹) 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C)
LC-MS (m/z) [C₇H₁₅N₂O₂]⁺ = 159.1128

Experimental Protocols: Synthesis

A simplified and efficient one-pot, one-step synthesis for monosubstituted piperazine derivatives, including Methyl 2-(piperazin-1-yl)acetate hydrochloride, has been developed.[1] This method offers high yields and purity while maintaining low costs.

3.1. Reaction Principle

The synthesis is based on the reaction of an in-situ formed piperazine-1-ium cation with an appropriate electrophile.[1] When methanol is used as the solvent, piperazine monohydrochloride is generated from the reaction of free piperazine with piperazine dihydrochloride. This selective mono-protonation deactivates one of the piperazine nitrogens, favoring the mono-alkylation product.

3.2. Materials and Methods

  • Anhydrous piperazine

  • Piperazine dihydrochloride hydrate

  • Methanol

  • Methyl chloroacetate

  • Ethyl acetate

  • Isopropyl alcohol

  • Charcoal

3.3. Synthesis Procedure

  • Preparation of Piperazine Monohydrochloride: In a reaction flask, equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate are dissolved in methanol (10–20 mL of methanol per 1 g of anhydrous piperazine). The solution can be heated to ensure complete dissolution of the solids.

  • Alkylation Reaction: To the prepared solution of piperazine monohydrochloride, methyl chloroacetate is added. The reaction mixture is then stirred, typically at room temperature or under reflux, until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • The reaction mixture is cooled to 5 °C, and the precipitated piperazine dihydrochloride is removed by filtration.

    • The solvent from the filtrate is evaporated to dryness.

    • The resulting residue is recrystallized from isopropyl alcohol with the addition of charcoal to yield the pure Methyl 2-(piperazin-1-yl)acetate hydrochloride.[1]

Applications in Drug Development

The piperazine moiety is a prevalent heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[2] Its presence can significantly influence the physicochemical properties of a molecule, such as solubility and basicity, which are critical for pharmacokinetic profiles. Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as a valuable intermediate for introducing the piperazine-acetate substructure into more complex molecules. The secondary amine of the piperazine ring and the ester functionality provide two reactive handles for further chemical modifications, such as amidation, alkylation, or reduction.

While specific signaling pathways directly modulated by Methyl 2-(piperazin-1-yl)acetate hydrochloride are not extensively documented, its utility lies in the synthesis of compounds targeting a wide range of biological targets. For instance, piperazine derivatives are integral to the structure of kinase inhibitors, receptor modulators, and other therapeutic agents.[2]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the one-pot synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

G cluster_prep Preparation of Piperazine Monohydrochloride cluster_reaction Alkylation Reaction cluster_purification Work-up and Purification start Start dissolve Dissolve anhydrous piperazine and piperazine dihydrochloride in methanol start->dissolve heat Heat to complete dissolution (optional) dissolve->heat add_reactant Add methyl chloroacetate to the reaction mixture heat->add_reactant react Stir at room temperature or reflux add_reactant->react monitor Monitor reaction progress by TLC react->monitor cool Cool reaction mixture to 5°C monitor->cool filter Filter to remove precipitated piperazine dihydrochloride cool->filter evaporate Evaporate solvent from filtrate filter->evaporate recrystallize Recrystallize from isopropyl alcohol with charcoal evaporate->recrystallize end End Product: Methyl 2-(piperazin-1-yl)acetate hydrochloride recrystallize->end

Caption: One-pot synthesis workflow for Methyl 2-(piperazin-1-yl)acetate hydrochloride.

References

An In-depth Technical Guide to the Derivatives of Methyl 2-(piperazin-1-yl)acetate Hydrochloride and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Methyl 2-(piperazin-1-yl)acetate hydrochloride is a versatile building block that offers a reactive handle for the synthesis of a diverse library of derivatives. This technical guide explores the potential of this core structure in the development of novel therapeutic agents, focusing on three key areas: oncology, infectious diseases, and neuroscience. By leveraging established synthetic methodologies and drawing parallels from structurally related piperazine derivatives, this document provides a comprehensive overview of potential synthetic routes, biological activities, and mechanisms of action. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this promising area of drug discovery.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in a multitude of biologically active compounds.[2] Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical properties, including good aqueous solubility and the ability to be readily functionalized at its nitrogen atoms.[1] These modifications allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as an excellent starting material for the synthesis of various derivatives. The secondary amine of the piperazine ring is a nucleophilic site for the introduction of a wide range of substituents, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further opportunities for structural diversification. This guide will delve into the potential applications of derivatives synthesized from this core structure, focusing on their prospective roles as anticancer, antimicrobial, and central nervous system (CNS) active agents.

Potential Anticancer Applications

The piperazine moiety is a key component of several approved anticancer drugs. Derivatives of N-methyl piperazine have shown promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[3]

Proposed Synthesis of N-Aryl/Heteroaryl Derivatives

The introduction of aryl or heteroaryl moieties at the N-4 position of the piperazine ring is a common strategy in the design of kinase inhibitors. A proposed synthetic route starting from Methyl 2-(piperazin-1-yl)acetate hydrochloride is outlined below.

G start Methyl 2-(piperazin-1-yl)acetate hydrochloride step1 Neutralization (e.g., NaHCO3) start->step1 step2 Buchwald-Hartwig Amination (Aryl/Heteroaryl halide, Pd catalyst, ligand) step1->step2 product N-Aryl/Heteroaryl Derivative step2->product

Caption: Proposed synthesis of N-Aryl/Heteroaryl derivatives.

Quantitative Data for Anticancer Activity of Related Piperazine Derivatives

While specific data for derivatives of Methyl 2-(piperazin-1-yl)acetate hydrochloride is limited, the following table summarizes the anticancer activity of structurally similar N-aryl/heteroaryl piperazine derivatives against various cancer cell lines.

Compound IDR Group (at N-4)Cancer Cell LineIC50 (µM)Reference
A-1 4-MethoxyphenylA-549 (Lung)15.2[3]
A-2 3,4-DichlorophenylHCT-116 (Colon)8.7[3]
A-3 4-FluorophenylMIAPaCa-2 (Pancreatic)25.1[3]
B-1 2-PyridinylMCF-7 (Breast)5.4[4]
B-2 4-QuinolinylPC-3 (Prostate)2.1[5]

Disclaimer: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of derivatives of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[6]

Signaling Pathway: EGFR Signaling in Cancer

Many N-aryl piperazine derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis.[7][8]

EGFR_Signaling cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation G start Methyl 2-(piperazin-1-yl)acetate hydrochloride step1 Neutralization (e.g., Et3N) start->step1 step2 Acylation or Sulfonylation step1->step2 reagent1 Acyl chloride or Sulfonyl chloride reagent1->step2 product N-Acyl/Sulfonyl Derivative step2->product Antimicrobial_Workflow A Compound Synthesis (Piperazine Derivatives) B Primary Screening (e.g., Disk Diffusion) A->B C Secondary Screening (MIC Determination) B->C D Toxicity Assays (e.g., Hemolysis) C->D E In Vivo Efficacy Studies (Animal Models) D->E F Lead Optimization E->F G start Methyl 2-(piperazin-1-yl)acetate hydrochloride step1 Neutralization start->step1 step2 N-Alkylation step1->step2 reagent Pharmacophore-containing Alkyl Halide reagent->step2 product CNS-Active Derivative step2->product Dopamine_Serotonin_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HTR2A Serotonin 2A Receptor Serotonin->HTR2A AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HTR2A->PLC Activation cAMP cAMP AC->cAMP IP3_DAG IP3/DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PKC->Neuronal_Activity

References

Methyl 2-(piperazin-1-yl)acetate Hydrochloride: A Versatile Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperazin-1-yl)acetate hydrochloride has emerged as a valuable and versatile scaffold in the field of combinatorial chemistry and drug discovery. Its inherent structural features, including a reactive secondary amine and an ester functional group, provide two key points for diversification, allowing for the rapid generation of large and structurally diverse compound libraries. The piperazine core is a well-established privileged structure in medicinal chemistry, frequently found in approved drugs targeting a wide range of biological entities. This technical guide provides an in-depth overview of the properties, synthesis, and potential applications of Methyl 2-(piperazin-1-yl)acetate hydrochloride as a foundational element for building combinatorial libraries aimed at accelerating the discovery of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of a scaffold is crucial for its effective utilization in library synthesis and subsequent biological screening. The key properties of Methyl 2-(piperazin-1-yl)acetate hydrochloride are summarized in the table below.

PropertyValueReference
CAS Number 196192-08-2N/A
Molecular Formula C₇H₁₅ClN₂O₂N/A
Molecular Weight 194.66 g/mol N/A
Appearance White crystalline solidN/A
Melting Point 156-157 °CN/A
Solubility Soluble in water and methanolN/A

Synthesis of the Scaffold

A simplified and efficient one-pot, one-step synthetic procedure for the preparation of monosubstituted piperazine derivatives, including Methyl 2-(piperazin-1-yl)acetate hydrochloride, has been reported. This method offers high yields and purity while adhering to principles of green and sustainable chemistry.

Experimental Protocol: Synthesis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Materials:

  • Piperazine

  • Methyl chloroacetate

  • Hydrochloric acid (HCl)

  • Methanol (solvent)

  • Ethyl acetate (for precipitation)

Procedure:

  • A solution of piperazine in methanol is prepared in a reaction vessel.

  • An equimolar amount of methyl chloroacetate is added dropwise to the piperazine solution with stirring at room temperature.

  • The reaction mixture is stirred for a specified period to allow for the monosubstitution to occur.

  • After the reaction is complete (monitored by TLC or LC-MS), a solution of hydrochloric acid in methanol is added to the reaction mixture to precipitate the hydrochloride salt.

  • The precipitated product is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield Methyl 2-(piperazin-1-yl)acetate hydrochloride as a white crystalline solid.

Characterization Data:

  • ¹H NMR (CDCl₃, ppm): 9.74 (2H, bs, NH₂⁺), 3.73 (3H, s, OCH₃), 3.27–3.30 (6H, m, 2CH₂pip + CH₂), 2.92–2.95 (4H, t, 2CH₂pip)

  • ¹³C NMR (CDCl₃, ppm): 169.98 (C=O), 58.42 (CH₂), 51.86 (OCH₃), 49.31 (2CH₂pip), 43.43 (2CH₂pip)

  • FTIR (cm⁻¹): 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C)

  • LC-MS (m/z): [C₇H₁₅N₂O₂]⁺ = 159.1128

Combinatorial Library Synthesis

The true utility of Methyl 2-(piperazin-1-yl)acetate hydrochloride lies in its application as a scaffold for combinatorial library synthesis. The two reactive sites, the secondary amine on the piperazine ring and the methyl ester, allow for a multitude of chemical transformations to introduce diversity.

General Derivatization Strategies

Two primary strategies for derivatizing the scaffold are commonly employed:

  • N-Acylation/N-Alkylation of the Piperazine Nitrogen: The secondary amine of the piperazine ring can be readily acylated with a wide variety of carboxylic acids, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively. It can also be alkylated via reductive amination with aldehydes or ketones.

  • Amidation of the Methyl Ester: The methyl ester can be converted to an amide by reaction with a diverse set of primary or secondary amines. This reaction is typically facilitated by heating or through the use of coupling agents.

Experimental Workflow for Library Synthesis

The following diagram illustrates a general workflow for the synthesis of a combinatorial library using Methyl 2-(piperazin-1-yl)acetate hydrochloride as the scaffold.

G cluster_0 Scaffold Preparation cluster_1 Diversification Step 1: Derivatization of Piperazine Nitrogen cluster_2 Diversification Step 2: Derivatization of Ester scaffold Methyl 2-(piperazin-1-yl)acetate hydrochloride diversified_intermediate N-Substituted Piperazine Intermediate scaffold->diversified_intermediate  Amide Coupling /  Reductive Amination building_blocks_1 Building Blocks (R1) (Carboxylic Acids, Sulfonyl Chlorides, Aldehydes, etc.) building_blocks_1->diversified_intermediate final_library Final Compound Library diversified_intermediate->final_library  Amidation building_blocks_2 Building Blocks (R2) (Primary/Secondary Amines) building_blocks_2->final_library

Combinatorial library synthesis workflow.

General Experimental Protocol for Parallel Synthesis

1. N-Acylation of the Piperazine Nitrogen:

  • Reagents: Methyl 2-(piperazin-1-yl)acetate hydrochloride, a library of carboxylic acids, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIEA).

  • Solvent: A polar aprotic solvent such as DMF or NMP.

  • Procedure:

    • To an array of reaction vessels, dispense a solution of Methyl 2-(piperazin-1-yl)acetate hydrochloride and DIEA in DMF.

    • To each vessel, add a unique carboxylic acid from the building block library.

    • Add the coupling agent to each vessel and allow the reactions to proceed at room temperature overnight.

    • After completion, the reaction mixtures can be purified by techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

2. Reductive Amination of the Piperazine Nitrogen:

  • Reagents: Methyl 2-(piperazin-1-yl)acetate hydrochloride, a library of aldehydes or ketones, and a reducing agent (e.g., sodium triacetoxyborohydride).

  • Solvent: A solvent compatible with the reducing agent, such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Procedure:

    • In an array of reaction vessels, combine Methyl 2-(piperazin-1-yl)acetate hydrochloride with a unique aldehyde or ketone from the building block library in the chosen solvent.

    • Add the reducing agent to each vessel and stir the reactions at room temperature until completion.

    • Work-up typically involves quenching the excess reducing agent and extraction, followed by purification.

3. Amidation of the Methyl Ester:

  • Reagents: The N-substituted piperazine intermediate library and a library of primary or secondary amines.

  • Solvent: A high-boiling point solvent such as DMSO or NMP, or no solvent if the amine is a liquid.

  • Procedure:

    • To the array of vessels containing the N-substituted piperazine intermediates, add a unique amine from the building block library.

    • Heat the reaction mixtures to an elevated temperature (e.g., 80-120 °C) and monitor for completion.

    • Upon completion, the desired amide products can be isolated and purified.

Biological Screening and Potential Applications

While specific examples of combinatorial libraries derived from Methyl 2-(piperazin-1-yl)acetate hydrochloride and their subsequent biological screening are not extensively reported in the public domain, the broader class of piperazine-containing compound libraries has been successfully employed to identify hits against a multitude of biological targets.

General Screening Workflow

The following diagram outlines a typical workflow for the biological screening of a combinatorial library.

G cluster_0 Library Generation cluster_1 High-Throughput Screening (HTS) cluster_2 Hit Validation and Characterization cluster_3 Lead Optimization library Compound Library assay Primary Assay (e.g., Enzyme Inhibition, Receptor Binding) library->assay hits Initial Hits assay->hits dose_response Dose-Response Curves (IC50/EC50 Determination) hits->dose_response secondary_assays Secondary/Orthogonal Assays dose_response->secondary_assays validated_hits Validated Hits secondary_assays->validated_hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar lead_candidate Lead Candidate sar->lead_candidate

Biological screening workflow.

Potential Therapeutic Areas

Given the prevalence of the piperazine scaffold in approved drugs, libraries derived from Methyl 2-(piperazin-1-yl)acetate hydrochloride could be screened against a wide array of targets relevant to various diseases, including but not limited to:

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs contain a piperazine moiety that interacts with neurotransmitter receptors such as dopamine and serotonin receptors.

  • Oncology: Piperazine derivatives have been developed as kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: The piperazine scaffold is present in numerous antibacterial, antifungal, and antiviral compounds.

  • Cardiovascular Diseases: Certain piperazine-containing molecules have shown activity against cardiovascular targets.

Conclusion

Methyl 2-(piperazin-1-yl)acetate hydrochloride represents a highly attractive and synthetically tractable scaffold for the construction of diverse combinatorial libraries. Its straightforward synthesis and the presence of two orthogonal points for chemical modification make it an ideal starting point for drug discovery campaigns. While specific, publicly available data on libraries built from this exact scaffold is limited, the well-established importance of the piperazine core in medicinal chemistry strongly suggests its potential for the discovery of novel, biologically active compounds across a broad spectrum of therapeutic areas. The methodologies and workflows outlined in this guide provide a solid foundation for researchers to leverage this promising scaffold in their drug discovery endeavors.

Methodological & Application

Application Note and Protocol: N-alkylation of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperazine derivatives is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a diverse array of pharmacologically active compounds. Methyl 2-(piperazin-1-yl)acetate is a versatile bifunctional molecule, featuring a reactive secondary amine for N-alkylation and an ester group amenable to further modification. This document provides detailed protocols for two common and effective methods for the N-alkylation of methyl 2-(piperazin-1-yl)acetate hydrochloride: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Data Presentation

The following table summarizes representative yields for the N-alkylation of piperazine derivatives using the methodologies described in this document. It is important to note that yields can vary depending on the specific substrates, reaction conditions, and purification methods employed.

MethodAlkylating/Carbonyl ReagentProductSolventBase/Reducing AgentReaction Time (h)Yield (%)Purity (%)
Direct Alkylationp-tert-Butylbenzyl bromide1-(p-tert-Butylbenzyl)-piperazineEthanolIn situ monopiperazinium salt1.583>95
Direct Alkylationn-Amyl bromideN-n-AmylpiperazineEthanolIn situ monopiperazinium salt1.564>95
Direct AlkylationBenzyl bromideN-BenzylpiperazineMethanolAniline hydrochloride (catalyst)395.599.2
Reductive Amination4-Nitrobenzaldehyde1-Methyl-4-(4-nitrobenzyl)piperazineMethanolSodium borohydride / Acetic acid1247Not specified
Reductive Aminationp-MethoxybenzaldehydeN-Butyl-N-p-methoxybenzylamineNot specifiedH₂ / Co-containing compositeNot specified72-96Not specified

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine of the piperazine derivative with an alkyl or benzyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction. To promote mono-alkylation, it is advantageous to use the monopiperazinium salt, which can be formed in situ.

Materials:

  • Methyl 2-(piperazin-1-yl)acetate hydrochloride

  • Alkyl halide (e.g., benzyl bromide, n-amyl bromide)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Monopiperazinium Salt (In Situ):

    • In a round-bottom flask, dissolve methyl 2-(piperazin-1-yl)acetate hydrochloride (1 equivalent) in ethanol.

    • To this solution, add a half equivalent of a base (e.g., sodium hydroxide) to generate the free secondary amine for reaction while maintaining an acidic environment to discourage dialkylation. Alternatively, starting with piperazine hexahydrate and adding one equivalent of acid can achieve a similar outcome[1].

  • Alkylation Reaction:

    • To the stirred solution from the previous step, slowly add the alkyl halide (0.9-1.0 equivalents) at room temperature.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • Gently heat the reaction mixture to 50-70°C and maintain for an additional 30-60 minutes to ensure complete reaction[1].

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and basify the solution with a sodium hydroxide solution until the pH is greater than 10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure N-alkylated product.

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a two-step, one-pot process where the piperazine derivative first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent to the desired N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.

Materials:

  • Methyl 2-(piperazin-1-yl)acetate hydrochloride

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or sodium borohydride (NaBH₄))

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Iminium Ion Formation:

    • In a round-bottom flask, suspend methyl 2-(piperazin-1-yl)acetate hydrochloride (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in dichloromethane.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction:

    • To the stirred mixture, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise. Be cautious as gas evolution may occur.

    • Continue stirring at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.

Visualizations

direct_alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_piperazine Methyl 2-(piperazin-1-yl)acetate HCl reaction_vessel Reaction Mixture (Stirring, Heat) start_piperazine->reaction_vessel start_alkyl_halide Alkyl Halide (R-X) start_alkyl_halide->reaction_vessel start_base Base (e.g., NaOH) start_base->reaction_vessel start_solvent Solvent (e.g., Ethanol) start_solvent->reaction_vessel workup_evaporation Solvent Evaporation reaction_vessel->workup_evaporation workup_extraction Aqueous Work-up & Extraction workup_evaporation->workup_extraction workup_drying Drying & Concentration workup_extraction->workup_drying purification Purification (Chromatography/Distillation) workup_drying->purification product N-Alkylated Product purification->product reductive_amination cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start_piperazine Methyl 2-(piperazin-1-yl)acetate HCl iminium_formation Iminium Ion Formation (Catalytic Acid) start_piperazine->iminium_formation start_carbonyl Aldehyde/Ketone start_carbonyl->iminium_formation start_reducing_agent Reducing Agent reduction In Situ Reduction start_reducing_agent->reduction start_solvent Solvent (e.g., DCM) start_solvent->iminium_formation iminium_formation->reduction workup_quench Aqueous Quench reduction->workup_quench workup_extraction Extraction workup_quench->workup_extraction workup_drying Drying & Concentration workup_extraction->workup_drying purification Purification (Chromatography) workup_drying->purification product N-Alkylated Product purification->product

References

Application Notes: Methyl 2-(piperazin-1-yl)acetate hydrochloride in Peptide and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a bifunctional chemical building block valuable in medicinal chemistry and drug discovery. The piperazine ring is a widely recognized "privileged scaffold" in pharmaceutical development, often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a rigid, yet versatile, linker between pharmacophoric elements.[1][2][3] The methyl ester and the secondary amine of this reagent offer orthogonal handles for chemical modification, making it a strategic component in the synthesis of complex molecules, including peptide mimics known as peptoids.

Core Applications

The primary application of Methyl 2-(piperazin-1-yl)acetate hydrochloride in this context is as a "submonomer" in the solid-phase synthesis of peptoids , or N-substituted glycine oligomers.[4][5] Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon.[5][6] This structural difference renders them highly resistant to proteolytic degradation while allowing for the introduction of a vast array of functional groups.

Key Advantages in Synthesis:

  • Introduction of a Flexible, Hydrophilic Linker: The piperazine moiety can act as a flexible, hydrophilic spacer within a peptoid or peptide-peptoid hybrid structure.

  • Scaffold for Further Diversification: The unreacted nitrogen of the piperazine ring can be further functionalized post-synthesis (e.g., through alkylation or acylation) to create libraries of related compounds for structure-activity relationship (SAR) studies.[7]

  • Facile Incorporation via Submonomer Method: The reagent is directly compatible with the highly efficient two-step submonomer synthesis cycle for peptoids, which allows for the precise, residue-by-residue construction of the oligomer on a solid support.[4][8]

Quantitative Data Summary

While specific yield and purity data for syntheses involving Methyl 2-(piperazin-1-yl)acetate hydrochloride are not extensively published, the following table provides representative data for the submonomer method of peptoid synthesis, which is the primary application for this reagent. The data is illustrative of typical outcomes for incorporating amine submonomers into a growing peptoid chain.

Table 1: Representative Per-Cycle Efficiency and Purity in Peptoid Synthesis

Parameter Typical Value Notes
Acylation Step Efficiency > 99% The first step, coupling of bromoacetic acid, is generally highly efficient.
Displacement Step Efficiency 90 - 99% The efficiency of the amine displacement step can vary based on the steric hindrance and nucleophilicity of the amine submonomer. For a relatively unhindered secondary amine like Methyl 2-(piperazin-1-yl)acetate, high efficiency is expected.
Overall Crude Purity (per cycle) > 95% Purity of the resin-bound peptoid after a single two-step cycle.

| Final Crude Purity (15-mer) | ~60-70% | The overall purity of the final product after cleavage from the resin decreases with oligomer length. A 15-mer peptoid was reported with a crude purity of 63%.[5] |

Experimental Protocols

Protocol 1: Incorporation of a Piperazine-Acetate Monomer into a Peptoid Sequence via the Solid-Phase Submonomer Method

This protocol details the manual solid-phase synthesis of a simple peptoid trimer (Ac-Nme-Npipace-Nme-NH₂) on Rink Amide resin, where "Npipace" is the residue derived from Methyl 2-(piperazin-1-yl)acetate and "Nme" is the residue from methoxyethylamine.

Materials and Reagents:

  • Rink Amide MBHA Resin (0.5 mmol/g loading)

  • N,N-Dimethylformamide (DMF), synthesis grade

  • Dichloromethane (DCM)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Methoxyethylamine

  • Methyl 2-(piperazin-1-yl)acetate hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Piperidine (for optional Fmoc removal if starting with Fmoc-protected resin)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Solid Phase Synthesis Vessel (fritted syringe)

  • Shaker/Vortexer

Procedure:

  • Resin Preparation:

    • Swell 100 mg of Rink Amide resin (0.05 mmol) in DMF for 30 minutes in the synthesis vessel.

    • Wash the resin with DMF (3 x 2 mL).

    • If starting with Fmoc-protected resin: Deprotect by treating with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Cycle 1: Incorporation of Methoxyethylamine (Nme)

    • Step 1 (Acylation): Add a solution of bromoacetic acid (0.2M in DMF, 1 mL, 0.2 mmol, 4 eq) and DIC (0.2M in DMF, 1 mL, 0.2 mmol, 4 eq) to the resin. Agitate for 20 minutes at room temperature.

    • Wash the resin with DMF (5 x 2 mL).

    • Step 2 (Displacement): Add a solution of methoxyethylamine (1.0M in DMF, 1 mL, 1.0 mmol, 20 eq) to the bromoacetylated resin. Agitate for 60 minutes at room temperature.

    • Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Cycle 2: Incorporation of Methyl 2-(piperazin-1-yl)acetate (Npipace)

    • Neutralization (Required for Hydrochloride Salt): Before use, prepare a 1.0M solution of the free-base amine. Dissolve Methyl 2-(piperazin-1-yl)acetate hydrochloride in DMF and add 1 equivalent of DIPEA to neutralize the salt.

    • Step 1 (Acylation): Repeat step 2a (bromoacetylation).

    • Step 2 (Displacement): Add the prepared solution of neutralized Methyl 2-(piperazin-1-yl)acetate (1.0M in DMF, 1 mL, 1.0 mmol, 20 eq) to the resin. Agitate for 90-120 minutes at room temperature.

    • Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Cycle 3: Incorporation of Methoxyethylamine (Nme)

    • Repeat the full acylation and displacement cycle as described in step 2.

  • N-terminal Capping:

    • Treat the resin with a solution of 5% acetic anhydride and 6% DIPEA in DMF (2 mL) for 20 minutes.

    • Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.

  • Cleavage and Purification:

    • Treat the dry resin with the Cleavage Cocktail (2 mL) for 1-2 hours at room temperature.

    • Filter the solution away from the resin beads into a cold diethyl ether solution (10 mL) to precipitate the crude peptoid.

    • Centrifuge, decant the ether, and dry the crude product.

    • Analyze the product by HPLC and Mass Spectrometry. Purify using reverse-phase HPLC.

Visualizations

G cluster_workflow Peptoid Submonomer Synthesis Cycle Resin Solid Support (e.g., Rink Amide Resin) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation 1. Wash1 DMF Wash Acylation->Wash1 Displacement Step 2: Displacement (Amine Submonomer) Wash1->Displacement Wash2 DMF Wash Displacement->Wash2 2. Repeat Repeat Cycle for Next Monomer Wash2->Repeat 3. Repeat->Acylation Next Cycle

Caption: Workflow for the two-step submonomer solid-phase synthesis of peptoids.

G cluster_concepts Role of Methyl 2-(piperazin-1-yl)acetate Reagent Methyl 2-(piperazin-1-yl)acetate (Bifunctional Building Block) App1 Peptoid Synthesis (Submonomer) Reagent->App1 App2 Scaffold-Based Drug Design Reagent->App2 App3 Linker Chemistry (e.g., for PROTACs) Reagent->App3 Prop2 Protease Resistance App1->Prop2 Prop3 Tunable Pharmacokinetics App2->Prop3 Prop1 Increases Hydrophilicity App3->Prop1

Caption: Conceptual relationships of Methyl 2-(piperazin-1-yl)acetate in synthesis.

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of Methyl 2-(piperazin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Methyl 2-(piperazin-1-yl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. The described method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical technique for quality control and stability testing of this compound.

Introduction

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a piperazine derivative widely used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as it directly impacts the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of pharmaceutical compounds. Due to the basic nature of the piperazine moiety, careful method development is required to achieve optimal chromatographic performance, including good peak shape and resolution from potential impurities. This document provides a detailed protocol for a stability-indicating HPLC method.

Experimental Protocol

Materials and Reagents
  • Analyte: Methyl 2-(piperazin-1-yl)acetate hydrochloride reference standard and sample batches.

  • HPLC Grade Acetonitrile: (CH₃CN)

  • HPLC Grade Methanol: (CH₃OH)

  • Potassium Dihydrogen Phosphate: (KH₂PO₄), analytical grade

  • Orthophosphoric Acid: (H₃PO₄), analytical grade

  • Deionized Water: (H₂O), 18.2 MΩ·cm resistivity or higher

  • 0.45 µm Membrane Filters

Equipment
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Alternative stationary phases such as C8 or phenyl can be explored for different selectivity.[1]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Sonicator

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30.1-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions

Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas.

Standard Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of Methyl 2-(piperazin-1-yl)acetate hydrochloride reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the Methyl 2-(piperazin-1-yl)acetate hydrochloride sample into a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard solution.

Experimental Workflow

The following diagram illustrates the overall workflow for the purity assessment of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_A Prepare Mobile Phase A (Phosphate Buffer) hplc_system HPLC System Setup (Column, Detector, etc.) prep_mobile_A->hplc_system prep_mobile_B Prepare Mobile Phase B (Acetonitrile) prep_mobile_B->hplc_system prep_standard Prepare Standard Solution (1.0 mg/mL) inject_samples Inject Standard and Samples prep_standard->inject_samples prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->inject_samples load_method Load Gradient Method hplc_system->load_method load_method->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

HPLC Analysis Workflow

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The method should be validated according to ICH guidelines, and the following parameters should be assessed.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=6)
Method Validation Summary

The following table summarizes typical validation data for this type of method.

Validation ParameterResult
Linearity (Concentration Range) 0.05 - 1.5 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%

Discussion

The acidic pH of the mobile phase is crucial for protonating the piperazine nitrogens, which leads to improved peak shape and retention on the C18 column.[1] The use of a gradient elution allows for the effective separation of the polar main analyte from less polar impurities that may be present.[1] The detection wavelength of 210 nm is chosen because many organic molecules, including those without strong chromophores, exhibit absorbance at lower UV wavelengths. For enhanced sensitivity and specificity, especially for trace impurity analysis, derivatization followed by UV or fluorescence detection, or the use of a mass spectrometer (MS) as a detector, can be considered.[1][2]

For developing a stability-indicating method, forced degradation studies should be conducted.[1] The drug substance should be exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that any resulting degradation products are well-separated from the main peak.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable and reliable approach for the routine purity assessment of Methyl 2-(piperazin-1-yl)acetate hydrochloride. The method is straightforward, utilizing common HPLC instrumentation and reagents, and provides the necessary selectivity and sensitivity for quality control in a pharmaceutical development setting. Proper validation of this method is essential before its implementation for routine analysis.

References

Application Notes & Protocols: Spectroscopic Analysis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(piperazin-1-yl)acetate hydrochloride is a chemical intermediate featuring a piperazine ring, a common scaffold in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties. Accurate structural confirmation and purity assessment are critical in drug development. This document provides a detailed guide to the spectroscopic analysis of methyl 2-(piperazin-1-yl)acetate hydrochloride and its potential reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Synthesis and Reaction Products

A common synthetic route to methyl 2-(piperazin-1-yl)acetate involves the N-alkylation of piperazine with a methyl haloacetate (e.g., methyl 2-chloroacetate), followed by conversion to the hydrochloride salt. A primary reaction product of interest during subsequent synthetic steps or under storage conditions is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(piperazin-1-yl)acetic acid.

G cluster_synthesis Synthesis Pathway cluster_reaction Potential Side-Reaction piperazine Piperazine product_base Methyl 2-(piperazin-1-yl)acetate piperazine->product_base  N-Alkylation reagent Methyl 2-chloroacetate (ClCH₂COOCH₃) reagent->product_base product_hcl Methyl 2-(piperazin-1-yl)acetate Hydrochloride product_base->product_hcl  Acidification hcl HCl hcl->product_hcl hydrolysis_product 2-(piperazin-1-yl)acetic acid product_hcl_ref Methyl 2-(piperazin-1-yl)acetate Hydrochloride product_hcl_ref->hydrolysis_product  Ester Hydrolysis (H₂O)

Caption: Proposed synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride and a potential hydrolysis side-reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of an organic molecule.

Analysis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the hydrochloride salt, the piperazine amine protons will be protonated, leading to broader signals.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environment.

Data Presentation:

Table 1: Expected NMR Data for Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Technique Assignment Expected Chemical Shift (δ) ppm Multiplicity / Notes
¹H NMR -O-CH₃ (Methyl ester) 3.73 Singlet (s)
-CH₂ -COO- (Acetate methylene) 3.27 - 3.30 Singlet (s) or Multiplet (m)
-CH₂ -N-CH₂ - (Piperazine ring) 2.92 - 2.95 & 3.27 - 3.30 Triplet (t) & Multiplet (m)
NH₂ ⁺ (Protonated amines) 9.74 Broad Singlet (bs)
¹³C NMR -O-C H₃ (Methyl ester) ~52
-C H₂-COO- (Acetate methylene) ~58-60
-C H₂-N-C H₂- (Piperazine C2/C6) ~49-51
-C H₂-N-C H₂- (Piperazine C3/C5) ~43-45

| | -C =O (Ester carbonyl) | ~170-172 | |

Note: ¹H NMR data is based on literature values.[1] ¹³C NMR shifts are predicted based on analogous structures.[2][3]

Analysis of Reaction Product: 2-(piperazin-1-yl)acetic acid

If ester hydrolysis occurs, the following changes in the NMR spectra are expected:

  • ¹H NMR: The sharp singlet around 3.73 ppm corresponding to the methyl ester protons (-OCH₃) will disappear. A very broad signal for the carboxylic acid proton (-COOH) may appear downfield (>10 ppm), which is often exchangeable with D₂O.

  • ¹³C NMR: The signal for the methyl carbon (-OCH₃) at ~52 ppm will be absent. The chemical shift of the carbonyl carbon may shift slightly.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibration of atoms in a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying functional groups.

Analysis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

The IR spectrum will show characteristic absorptions for the secondary amine salt, the piperazine ring structure, and the ester functional group.

Data Presentation:

Table 2: Expected IR Absorption Bands for Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H⁺ Stretch (Ammonium salt) 2700 - 3100 Strong, Broad
C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong
C=O Stretch (Ester) 1725 - 1745 Strong
N-H Bend 1500 - 1600 Medium
C-O Stretch (Ester) 1150 - 1250 Strong

| C-N Stretch (Amine) | 1020 - 1220 | Medium |

Note: Expected wavenumbers are based on typical values for piperazine derivatives and esters.[1][4][5]

Analysis of Reaction Product: 2-(piperazin-1-yl)acetic acid

Upon hydrolysis to the carboxylic acid, the IR spectrum will exhibit significant changes:

  • The sharp, strong C=O stretch of the ester (~1730 cm⁻¹) will be replaced by a broader C=O stretch for the carboxylic acid at a slightly lower wavenumber (~1700-1725 cm⁻¹).

  • A very broad O-H stretch characteristic of a carboxylic acid will appear, typically spanning from 2500 to 3300 cm⁻¹, often overlapping with the C-H and N-H⁺ stretches.

  • The strong C-O stretch of the ester will be altered.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge (m/z) ratio. It is used to determine the molecular weight and elemental composition and can provide structural information through fragmentation analysis.

Analysis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as its protonated molecular ion [M+H]⁺, where M is the free base.

Data Presentation:

Table 3: Expected MS Data for Methyl 2-(piperazin-1-yl)acetate

Ion Formula (Free Base) Calculated m/z Notes
[M+H]⁺ C₇H₁₄N₂O₂ 159.11 Molecular ion peak (protonated)
[M-CH₃O]⁺ C₆H₁₁N₂O 127.09 Loss of methoxy radical
[M-COOCH₃]⁺ C₅H₁₁N₂ 99.09 Loss of carbomethoxy group

| [C₄H₉N₂]⁺ | C₄H₉N₂ | 85.08 | Piperazine ring fragment |

Note: Fragmentation patterns are predicted based on common pathways for amines and piperazine derivatives, such as alpha-cleavage.[6][7][8]

Analysis of Reaction Product: 2-(piperazin-1-yl)acetic acid

The hydrolyzed product will have a different molecular weight.

  • Molecular Ion: The protonated molecular ion [M+H]⁺ would appear at an m/z of 145.10 (for the free base C₆H₁₂N₂O₂).

  • Fragmentation: A prominent fragment would be the loss of the carboxyl group (-COOH), resulting in a fragment ion at m/z 99.09.

Experimental Protocols & Workflows

General Sample Preparation
  • NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.[9]

  • IR (FTIR-ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil and collect the spectrum.

  • IR (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

  • MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol, acetonitrile, or water. Further dilute to the µg/mL or ng/mL range for direct infusion or LC-MS analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Test Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve and Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI) MS_Prep->MS_Acq NMR_Data Chemical Shifts Multiplicity NMR_Acq->NMR_Data IR_Data Functional Group Wavenumbers IR_Acq->IR_Data MS_Data Molecular Weight Fragmentation MS_Acq->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General experimental workflow for spectroscopic analysis from sample preparation to structure confirmation.

NMR Data Acquisition Protocol
  • Place the prepared NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical spectral width is -2 to 12 ppm. Use 8-16 scans for a good signal-to-noise ratio.[9]

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical spectral width is 0 to 220 ppm. A larger number of scans (e.g., 128 or more) is required.[9]

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals (for ¹H NMR).

IR Data Acquisition Protocol (FTIR-ATR)
  • Record a background spectrum of the clean, empty ATR crystal.

  • Place the sample on the crystal and ensure good contact with the pressure anvil.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[9]

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Clean the crystal thoroughly after analysis.

MS Data Acquisition Protocol (Direct Infusion ESI)
  • Calibrate the mass spectrometer using a known calibration standard.

  • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.

  • Infuse the prepared sample solution into the source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • For fragmentation studies (MS/MS), select the precursor ion of interest ([M+H]⁺ at m/z 159.1) and apply collision energy to induce fragmentation, then scan for the product ions.

G cluster_nmr NMR cluster_ir IR cluster_ms MS NMR ¹H & ¹³C NMR Provides Carbon-Hydrogen Framework Identifies Connectivity Structure Confirmed Structure Methyl 2-(piperazin-1-yl)acetate HCl NMR->Structure Structural Backbone IR FTIR Identifies Functional Groups C=O, N-H, C-O, C-N IR->Structure Functional Groups Present MS Mass Spectrometry Determines Molecular Weight Provides Fragmentation Data MS->Structure Correct Mass

Caption: Logical relationship of how different spectroscopic techniques contribute to final structure elucidation.

References

Synthesis of GPCR Ligands Using Methyl 2-(piperazin-1-yl)acetate hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of G-protein coupled receptor (GPCR) ligands utilizing Methyl 2-(piperazin-1-yl)acetate hydrochloride as a key building block. The versatile piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting various GPCRs, including serotonin and dopamine receptors.[1] This guide will focus on the synthesis of representative ligands for the 5-HT₁A and D₂ receptors, outlining synthetic strategies, detailed experimental procedures, and expected pharmacological data.

Introduction to GPCR Ligand Synthesis with Piperazine Scaffolds

G-protein coupled receptors are the largest family of membrane proteins and are the targets for a significant portion of currently marketed drugs. Ligands containing a piperazine moiety are well-represented among GPCR-targeted drugs, particularly for central nervous system (CNS) disorders. The piperazine ring serves as a versatile scaffold that can be readily functionalized at its N1 and N4 positions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a valuable starting material for the synthesis of a diverse range of GPCR ligands. The secondary amine of the piperazine ring can be functionalized through various reactions, including N-arylation and N-alkylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. These synthetic transformations allow for the introduction of various pharmacophoric elements to achieve desired interactions with the target GPCR.

Synthetic Strategies and Key Reactions

The synthesis of GPCR ligands from Methyl 2-(piperazin-1-yl)acetate hydrochloride typically involves a multi-step sequence. The initial step is the functionalization of the piperazine nitrogen, followed by modification of the acetate group. Two primary synthetic routes are detailed below:

  • N-Arylation followed by Amide Coupling: This strategy is commonly employed for the synthesis of arylpiperazine-based ligands. The piperazine nitrogen is first coupled with an aryl halide via a Buchwald-Hartwig amination reaction. The resulting N-aryl piperazine ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with a desired amine to yield the final amide product.

  • N-Alkylation followed by Amide Coupling: This approach is suitable for ligands where an alkyl linker connects the piperazine core to another structural motif. The piperazine nitrogen is alkylated with an appropriate alkyl halide or undergoes reductive amination with an aldehyde. Similar to the first strategy, the ester is then hydrolyzed and coupled with an amine.

Data Presentation

Table 1: Representative Pharmacological Data of Synthesized GPCR Ligands
Compound NameTarget Receptor(s)Binding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)
Ligand A (Buspirone Analogue)5-HT₁A, D₂5-HT₁A: 15, D₂: 2505-HT₁A: 25 (partial agonist)
Ligand B 5-HT₁A5-HT₁A: 85-HT₁A: 12 (antagonist)

Note: The data presented are representative values based on known GPCR ligands with similar structural motifs and are intended for illustrative purposes.

Table 2: Summary of Synthetic Protocol Yields
StepReactionProductTypical Yield (%)
Protocol 1, Step 1 Buchwald-Hartwig AminationMethyl 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate75-85
Protocol 1, Step 2 Ester Hydrolysis2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid85-95
Protocol 1, Step 3 Amide CouplingLigand B 60-75
Protocol 2, Step 1 Reductive AminationMethyl 2-(4-(4-((7,9-dioxo-8-azaspiro[4.5]decan-8-yl)methyl)butyl)piperazin-1-yl)acetate65-75
Protocol 2, Step 2 Ester Hydrolysis2-(4-(4-((7,9-dioxo-8-azaspiro[4.5]decan-8-yl)methyl)butyl)piperazin-1-yl)acetic acid80-90
Protocol 2, Step 3 Amide CouplingLigand A (Buspirone Analogue)55-70

Experimental Protocols

Protocol 1: Synthesis of a 5-HT₁A Receptor Ligand (Ligand B) via N-Arylation and Amide Coupling

This protocol describes the synthesis of a potential 5-HT₁A receptor antagonist.

Step 1: Synthesis of Methyl 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate

  • Reaction: Buchwald-Hartwig Amination

  • Materials:

    • Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq)

    • 1-Bromo-2-methoxybenzene (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (2.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add Methyl 2-(piperazin-1-yl)acetate hydrochloride, 1-bromo-2-methoxybenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford Methyl 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate.

Step 2: Synthesis of 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid

  • Reaction: Ester Hydrolysis

  • Materials:

    • Methyl 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve Methyl 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate in a mixture of THF and water (3:1).[2][3]

    • Add LiOH·H₂O and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.[2][3]

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid.

Step 3: Synthesis of 2-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(pyridin-2-yl)acetamide (Ligand B)

  • Reaction: Amide Coupling

  • Materials:

    • 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid (1.0 eq)

    • 2-Aminopyridine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid in anhydrous DCM, add EDC and HOBt.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-aminopyridine and DIPEA to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to afford Ligand B.

Protocol 2: Synthesis of a Buspirone Analogue (Ligand A) via Reductive Amination and Amide Coupling

This protocol outlines the synthesis of a buspirone analogue, a known anxiolytic agent acting on 5-HT₁A and D₂ receptors.[4][5][6]

Step 1: Synthesis of Methyl 2-(4-(4-((7,9-dioxo-8-azaspiro[4.5]decan-8-yl)methyl)butyl)piperazin-1-yl)acetate

  • Reaction: Reductive Amination

  • Materials:

    • Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq)

    • 8-(4-oxobutyl)-8-azaspiro[4.5]decane-7,9-dione (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Triethylamine (TEA) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of Methyl 2-(piperazin-1-yl)acetate hydrochloride and 8-(4-oxobutyl)-8-azaspiro[4.5]decane-7,9-dione in anhydrous DCM, add triethylamine.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride portion-wise.

    • Continue stirring at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired N-alkylated product.

Step 2: Synthesis of 2-(4-(4-((7,9-dioxo-8-azaspiro[4.5]decan-8-yl)methyl)butyl)piperazin-1-yl)acetic acid

  • Reaction: Ester Hydrolysis

  • Materials:

    • Methyl 2-(4-(4-((7,9-dioxo-8-azaspiro[4.5]decan-8-yl)methyl)butyl)piperazin-1-yl)acetate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Follow the procedure outlined in Protocol 1, Step 2, using the product from Protocol 2, Step 1 as the starting material.

Step 3: Synthesis of a Buspirone Analogue (Ligand A)

  • Reaction: Intramolecular Amide Formation (Hypothetical) or coupling with a suitable amine. For the purpose of this protocol, we will assume a final amide formation step with a generic amine.

  • Materials:

    • 2-(4-(4-((7,9-dioxo-8-azaspiro[4.5]decan-8-yl)methyl)butyl)piperazin-1-yl)acetic acid (1.0 eq)

    • Ammonia (in a suitable solvent) or a primary/secondary amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Follow the procedure outlined in Protocol 1, Step 3, using the product from Protocol 2, Step 2 as the starting carboxylic acid and the desired amine as the coupling partner.

Mandatory Visualization

G cluster_protocol1 Protocol 1: Synthesis of Ligand B Start1 Methyl 2-(piperazin-1-yl)acetate HCl Step1 Buchwald-Hartwig Amination (Pd₂(dba)₃, XPhos, NaOtBu) Start1->Step1 Reagent1A 1-Bromo-2-methoxybenzene Reagent1A->Step1 Intermediate1 Methyl 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH·H₂O) Intermediate1->Step2 Intermediate2 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid Step2->Intermediate2 Step3 Amide Coupling (EDC, HOBt, DIPEA) Intermediate2->Step3 Reagent1B 2-Aminopyridine Reagent1B->Step3 Product1 Ligand B Step3->Product1

Caption: Experimental workflow for the synthesis of Ligand B.

G cluster_protocol2 Protocol 2: Synthesis of Ligand A (Buspirone Analogue) Start2 Methyl 2-(piperazin-1-yl)acetate HCl Step2_1 Reductive Amination (NaBH(OAc)₃) Start2->Step2_1 Reagent2A 8-(4-oxobutyl)-8-azaspiro[4.5]decane-7,9-dione Reagent2A->Step2_1 Intermediate2_1 Methyl Ester Intermediate Step2_1->Intermediate2_1 Step2_2 Ester Hydrolysis (LiOH·H₂O) Intermediate2_1->Step2_2 Intermediate2_2 Carboxylic Acid Intermediate Step2_2->Intermediate2_2 Step2_3 Amide Coupling (EDC, HOBt, DIPEA) Intermediate2_2->Step2_3 Reagent2B Amine Reagent2B->Step2_3 Product2 Ligand A Step2_3->Product2

Caption: Experimental workflow for the synthesis of Ligand A.

G cluster_5HT1A 5-HT₁A Receptor Signaling Ligand_5HT1A 5-HT₁A Agonist Receptor_5HT1A 5-HT₁A Receptor Ligand_5HT1A->Receptor_5HT1A G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i AC Adenylyl Cyclase G_protein_i->AC inhibits GIRK GIRK Channel G_protein_i->GIRK activates (βγ) cAMP cAMP AC->cAMP decreases PKA Protein Kinase A cAMP->PKA inhibits K_efflux K⁺ Efflux GIRK->K_efflux promotes

Caption: Simplified 5-HT₁A receptor signaling pathway.

G cluster_D2 D₂ Receptor Signaling Ligand_D2 D₂ Agonist Receptor_D2 D₂ Receptor Ligand_D2->Receptor_D2 G_protein_i_d2 Gi/o Protein Receptor_D2->G_protein_i_d2 AC_d2 Adenylyl Cyclase G_protein_i_d2->AC_d2 inhibits PLC Phospholipase C G_protein_i_d2->PLC activates (βγ) cAMP_d2 cAMP AC_d2->cAMP_d2 decreases PKA_d2 Protein Kinase A cAMP_d2->PKA_d2 inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG produces

Caption: Simplified D₂ receptor signaling pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride and its derivatives. These compounds are important intermediates in the pharmaceutical industry, often incorporated into active pharmaceutical ingredients (APIs) that modulate various signaling pathways. This guide addresses key considerations for process optimization, scale-up, and purification, and includes detailed experimental procedures. Additionally, it visualizes critical experimental workflows and relevant biological signaling pathways to provide a comprehensive resource for researchers in drug development.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, valued for their physicochemical properties and versatile reactivity.[1] Specifically, Methyl 2-(piperazin-1-yl)acetate and its analogs serve as crucial building blocks in the synthesis of drugs targeting a range of therapeutic areas. The introduction of the piperazine moiety can significantly impact a molecule's solubility, basicity, and pharmacokinetic profile.[1]

Large-scale synthesis of these derivatives presents unique challenges, primarily in controlling selectivity to avoid di-alkylation of the piperazine ring and ensuring high purity of the final product.[2][3] This document outlines robust and scalable synthetic strategies to address these challenges.

Large-Scale Synthesis Considerations

The successful scale-up of the synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride derivatives requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Challenges in Scale-Up:

  • Selectivity Control: The presence of two reactive nitrogen atoms in the piperazine ring makes controlling mono-alkylation a primary challenge. Di-alkylation is a common side reaction that reduces the yield of the desired product and complicates purification.[2][3]

  • Reaction Conditions: Translating laboratory-scale reaction conditions to a pilot plant or industrial setting requires optimization of parameters such as temperature, pressure, and mixing to maintain reaction efficiency and safety.

  • Purification: Chromatographic purification methods are often not feasible or cost-effective on a large scale. Therefore, developing robust crystallization or salt formation procedures for purification is crucial.[4]

  • Solvent Selection: The choice of solvent is critical for reaction performance, product isolation, and environmental considerations. The use of greener, more easily recoverable solvents is preferred in industrial processes.

  • Safety: The handling of large quantities of reagents and solvents necessitates a thorough safety assessment to mitigate risks of fire, explosion, or toxic exposure.

Strategies for Overcoming Challenges:

  • Use of Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a reliable method to ensure selective mono-alkylation. The protecting group can be efficiently removed in a subsequent step.[2]

  • Control of Stoichiometry: Using a significant excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[2]

  • One-Pot Procedures: Developing one-pot, one-step synthetic procedures can improve process efficiency and reduce waste by minimizing intermediate isolation steps.[4]

  • Continuous Flow Chemistry: Continuous flow reactors offer advantages in terms of heat and mass transfer, reaction control, and safety, making them an attractive alternative to traditional batch processing for large-scale production.[5]

Experimental Protocols

One-Pot Synthesis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride

This protocol is adapted from a simplified, one-pot procedure for the synthesis of monosubstituted piperazine derivatives and can be scaled for larger production.[4]

Materials:

  • Piperazine

  • Methyl Chloroacetate

  • Methanol

  • Hydrochloric Acid (concentrated)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve piperazine (2.0 equivalents) in methanol.

  • Addition of Alkylating Agent: Slowly add methyl chloroacetate (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Solvent Removal: After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

  • Salt Formation and Precipitation: Dissolve the residue in a minimal amount of methanol and cool in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether with vigorous stirring to precipitate the hydrochloride salt.

  • Isolation and Purification: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield Methyl 2-(piperazin-1-yl)acetate hydrochloride as a white crystalline solid.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system such as methanol/diethyl ether.

General Workflow for Large-Scale Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product reagents Reagents (Piperazine, Methyl Chloroacetate, Solvents) reactor Reaction Vessel reagents->reactor Charge reaction Alkylation Reaction (Reflux) reactor->reaction monitoring In-Process Control (TLC/LC-MS) reaction->monitoring evaporation Solvent Evaporation reaction->evaporation precipitation Salt Formation & Precipitation evaporation->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product Methyl 2-(piperazin-1-yl)acetate HCl drying->final_product

Caption: Workflow for the large-scale synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Quantitative Data

The following table summarizes typical quantitative data for the one-pot synthesis of a related compound, Methyl 2-(piperazin-1-yl)ethanoate hydrochloride, which can be considered indicative for the target compound.[4]

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Melting Point 156-157 °C
Reaction Time 4-6 hours
Reaction Temperature Reflux (Methanol)
Key Reagent Ratio Piperazine : Methyl Chloroacetate (2:1)

Biological Signaling Pathways

Piperazine derivatives are known to modulate several key signaling pathways, making them valuable scaffolds in drug discovery. Understanding these interactions is crucial for the rational design of new therapeutic agents.

GABAergic Signaling

Many piperazine derivatives act as modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][6] By potentiating the effect of GABA, these compounds can induce sedative, anxiolytic, and anticonvulsant effects.

GABA_Signaling Piperazine Piperazine Derivative GABA_A_Receptor GABA-A Receptor Piperazine->GABA_A_Receptor Allosteric Modulation Chloride_Channel Chloride Channel Opening GABA_A_Receptor->Chloride_Channel Increased GABA Affinity Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Modulation of GABAergic signaling by piperazine derivatives.

Serotonin and Dopamine Signaling

A significant number of piperazine-containing drugs target serotonin (5-HT) and dopamine (D2/D3) receptors, playing a critical role in the treatment of various psychiatric disorders.[7][8] They can act as agonists, antagonists, or reuptake inhibitors, thereby modulating neurotransmitter levels in the synaptic cleft.

Serotonin_Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Transporter Serotonin/Dopamine Transporter Vesicle Neurotransmitter Vesicles Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Receptor 5-HT / D2/D3 Receptor Signaling Downstream Signaling Receptor->Signaling Piperazine Piperazine Derivative Piperazine->Transporter Inhibition Piperazine->Receptor Modulation (Agonist/Antagonist) Synaptic_Cleft->Transporter Reuptake Synaptic_Cleft->Receptor Binding

Caption: Modulation of serotonin and dopamine signaling pathways by piperazine derivatives.

PI3K/AKT/mTOR and MAPK Signaling Pathways

Recent studies have shown that some piperazine derivatives can modulate intracellular signaling cascades like the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer.[9][10] By inhibiting these pathways, such compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for anticancer drug development.

Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPKKK MAPKKK RTK->MAPKKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Proliferation Apoptosis Apoptosis Piperazine Piperazine Derivative Piperazine->PI3K Inhibition Piperazine->MAPK Inhibition

Caption: Inhibition of PI3K/AKT/mTOR and MAPK signaling pathways by piperazine derivatives.

Conclusion

The large-scale synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride derivatives is a critical process in the pharmaceutical industry. By implementing robust synthetic strategies such as one-pot procedures and carefully controlling reaction parameters, high yields and purity can be achieved in a cost-effective and scalable manner. The diverse biological activities of these compounds, stemming from their ability to modulate key signaling pathways, underscore their importance in the development of new therapeutics. The protocols and information provided in this document serve as a valuable resource for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for the Purification of Products Derived from Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of various chemical products synthesized using Methyl 2-(piperazin-1-yl)acetate hydrochloride as a starting material. The focus is on providing robust and reproducible methods for obtaining high-purity compounds suitable for further research and development.

Introduction: Synthesis and Common Impurities

Methyl 2-(piperazin-1-yl)acetate is a versatile bifunctional molecule commonly used in medicinal chemistry and drug discovery. The secondary amine of the piperazine ring is nucleophilic and readily participates in reactions such as N-alkylation, acylation (amide bond formation), and reductive amination. The ester moiety can be hydrolyzed or used in further transformations.

When using Methyl 2-(piperazin-1-yl)acetate hydrochloride, the reaction is typically carried out in the presence of a base to liberate the free piperazine for reaction. Common impurities in the crude reaction mixture include:

  • Unreacted starting materials.

  • The deprotonated starting material (free base).

  • 1,4-disubstituted piperazine byproducts, which are generally less polar.[1]

  • Excess reagents and catalysts.

  • Salts formed during the reaction (e.g., triethylamine hydrochloride).

The choice of purification strategy depends on the physicochemical properties of the desired product (e.g., polarity, solubility, crystallinity) and its impurities.

General Purification Workflow

A typical purification strategy involves a series of steps designed to remove different types of impurities. The workflow can be adapted based on the specific reaction and product characteristics.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup Remove water-soluble salts & reagents chromatography Silica Gel Column Chromatography workup->chromatography Polarity-based separation crystallization Crystallization / Recrystallization workup->crystallization If product is a solid salt_formation Salt Formation (e.g., HCl salt) chromatography->salt_formation For oily bases hplc Preparative HPLC chromatography->hplc For high purity needs recrystallization_final Final Recrystallization crystallization->recrystallization_final salt_formation->recrystallization_final product Pure Product recrystallization_final->product hplc->product

Caption: General purification workflow for piperazine derivatives.

Experimental Protocols

Protocol 1: Aqueous Workup and Extraction

This initial step is crucial for removing inorganic salts and water-soluble reagents. The strategy depends on the basicity of the final product.

Methodology:

  • Quench Reaction: Cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., DMF, ethanol), it can be diluted with a larger volume of water.[1]

  • Basification: Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to >9 using a base such as 1M NaOH or a saturated sodium bicarbonate (NaHCO₃) solution.[1] This step deprotonates the piperazine nitrogen, increasing the product's solubility in organic solvents.

  • Extraction: Extract the aqueous mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) three times.[1]

  • Wash and Dry: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Silica gel chromatography is effective for separating the desired monosubstituted product from non-polar impurities (like the disubstituted byproduct) and highly polar impurities.

Methodology:

  • TLC Analysis: Determine an optimal eluent system using Thin Layer Chromatography (TLC). A good starting point for N-substituted piperazines is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[1] For more polar products, a system like dichloromethane/methanol can be used.[1]

  • Basic Modifier: Since piperazine derivatives are basic and can interact strongly with the acidic silica gel, leading to peak tailing, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent to improve separation.[1]

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterRecommended Conditions
Stationary Phase Silica Gel 60 (230-400 mesh)
Eluent System 1 Hexanes/Ethyl Acetate (with 1% Triethylamine)
Eluent System 2 Dichloromethane/Methanol (with 1% Triethylamine)
Detection UV light (if chromophore is present), or staining (e.g., KMnO₄)
Protocol 3: Purification by Crystallization and Recrystallization

If the desired product is a solid, crystallization is an excellent method for purification. For oily products, conversion to a hydrochloride salt can induce solidification, allowing for subsequent recrystallization.[1]

Methodology A: Recrystallization of a Solid Product

  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated. Common solvents for piperazine derivatives include ethanol, isopropanol, or mixtures like methanol/ether.[1][2][3]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Maximizing Yield: Further cool the flask in an ice bath to maximize the yield of the precipitate.

  • Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Methodology B: Salt Formation and Recrystallization of an Oily Product

  • Dissolution: Dissolve the oily free base product in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).[1]

  • Acidification: While stirring, add a solution of hydrogen chloride (HCl) in the same solvent (or in diethyl ether) dropwise until the solution becomes acidic (check with pH paper).[1]

  • Precipitation: The hydrochloride salt should precipitate from the solution. If precipitation is slow, scratching the inside of the flask or cooling in an ice bath can help.[1]

  • Collection: Collect the crude salt by vacuum filtration.

  • Recrystallization: Proceed with the recrystallization of the salt as described in Methodology A .

Product TypeRecommended SolventsPurity Gain (Typical)
Free Base (Solid)Ethanol, Isopropanol10-20%
Hydrochloride SaltEthanol, Methanol/Ether, Acetone>15%

Advanced Purification: Preparative HPLC

For applications requiring very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Reverse-phase (RP) HPLC is commonly used for piperazine derivatives.

G cluster_prep_hplc Preparative HPLC Workflow crude_sample Partially Purified Sample (Post-Column or Crystallization) method_dev Analytical HPLC Method Development crude_sample->method_dev prep_run Preparative HPLC Run method_dev->prep_run Scale-up conditions fraction_collection Fraction Collection prep_run->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check Combine pure fractions lyophilization Solvent Removal (Lyophilization) purity_check->lyophilization pure_product High-Purity Product (>98%) lyophilization->pure_product

Caption: Workflow for high-purity isolation via preparative HPLC.

Protocol:

  • Method Development: Develop a separation method on an analytical scale first. A common mobile phase consists of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[4]

  • Column Selection: C18 reverse-phase columns are frequently used.[5] For more polar compounds, HILIC (Hydrophilic Interaction Chromatography) columns can also be effective.[6]

  • Scaling Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect fractions as they elute from the column, guided by the UV detector signal.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity specification.

  • Solvent Removal: Remove the mobile phase solvent, typically by lyophilization (freeze-drying), especially if volatile buffers like formic acid or TFA were used.

ParameterRecommended Conditions
Column Type Reverse-Phase C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFA
Detection UV (e.g., at 214 nm or 254 nm)

References

Application Notes and Protocols: The Role of Methyl 2-(piperazin-1-yl)acetate hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into the design of therapeutic agents targeting a wide array of biological targets.[1][2] In the realm of oncology, the piperazine ring is a key building block in the synthesis of numerous kinase inhibitors.[2][3] Its unique physicochemical properties, including its ability to increase aqueous solubility and its versatile reactivity, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Methyl 2-(piperazin-1-yl)acetate hydrochloride is a valuable bifunctional reagent that introduces a piperazine ring and a reactive ester group, providing a convenient handle for further molecular elaboration in the synthesis of complex kinase inhibitors. This document provides detailed application notes and protocols for the utilization of methyl 2-(piperazin-1-yl)acetate hydrochloride in the synthesis of kinase inhibitors targeting critical signaling pathways in cancer.

The Piperazine Moiety in Kinase Inhibitors: A Structural and Functional Perspective

The piperazine ring often serves as a flexible linker connecting different pharmacophoric elements of a kinase inhibitor.[2] Its basic nitrogen atoms can be protonated at physiological pH, enhancing solubility and facilitating interactions with the solvent-exposed regions of the kinase active site.[2] Furthermore, the piperazine scaffold allows for the introduction of various substituents at its N1 and N4 positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Many clinically successful kinase inhibitors, such as Imatinib, Gefitinib, and Dasatinib, feature a piperazine or a related piperidine moiety, underscoring the significance of this heterocycle in modern drug design.

Targeted Kinase Signaling Pathways

The following sections detail key signaling pathways that are often dysregulated in cancer and are the targets of inhibitors synthesized using piperazine-based scaffolds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5][6] Aberrant activation of the EGFR signaling pathway is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer and colorectal cancer.[4][5]

Ligand binding to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][6] This phosphorylation creates docking sites for adaptor proteins, such as Grb2, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][5][6] The MAPK pathway primarily regulates gene expression related to cell proliferation, while the PI3K-AKT pathway is central to cell survival and inhibition of apoptosis.[4][6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K Activation RAS RAS Grb2/SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibition of Apoptosis Proliferation Cell Proliferation Nucleus->Proliferation

EGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1][7] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[7] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating several downstream signaling cascades.[1][7]

Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for endothelial cell survival.[1][7] VEGFR-2 activation also leads to the activation of Src family kinases and FAK, which are involved in cell migration and the formation of focal adhesions.[2]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization PLCg PLCγ VEGFR-2->PLCg Phosphorylation PI3K PI3K VEGFR-2->PI3K Activation Src Src VEGFR-2->Src Activation PKC PKC PLCg->PKC RAS-MAPK RAS-MAPK Pathway PKC->RAS-MAPK Proliferation Endothelial Cell Proliferation RAS-MAPK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Endothelial Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability FAK FAK Src->FAK Migration Cell Migration FAK->Migration

VEGFR-2 Signaling Pathway
Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[5] It arises from a chromosomal translocation between chromosomes 9 and 22, known as the Philadelphia chromosome. The Bcr-Abl oncoprotein drives the malignant transformation of hematopoietic cells by activating a number of downstream signaling pathways that promote cell proliferation and survival.[5][8]

Key pathways activated by Bcr-Abl include the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[3][5] These pathways collectively lead to increased cell division, inhibition of apoptosis, and altered cell adhesion and motility, contributing to the pathogenesis of CML.[3][5]

BcrAbl_Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Bcr-Abl Bcr-Abl (Constitutively Active Kinase) Grb2/SOS Grb2/SOS Bcr-Abl->Grb2/SOS PI3K/AKT PI3K/AKT Pathway Bcr-Abl->PI3K/AKT JAK/STAT JAK/STAT Pathway Bcr-Abl->JAK/STAT Adhesion Altered Cell Adhesion Bcr-Abl->Adhesion RAS-MAPK RAS-MAPK Pathway Grb2/SOS->RAS-MAPK Proliferation Increased Cell Proliferation RAS-MAPK->Proliferation Survival Inhibition of Apoptosis PI3K/AKT->Survival JAK/STAT->Proliferation JAK/STAT->Survival

Bcr-Abl Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using methyl 2-(piperazin-1-yl)acetate hydrochloride. The specific reaction conditions may require optimization depending on the substrate and the desired final product.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor using methyl 2-(piperazin-1-yl)acetate hydrochloride typically involves a multi-step process. A generalized workflow is depicted below.

Synthesis_Workflow Start Starting Materials: Heterocyclic Core & Methyl 2-(piperazin-1-yl)acetate hydrochloride Step1 Neutralization of Piperazine Salt Start->Step1 Step2 Nucleophilic Aromatic Substitution (SNAr) Step1->Step2 Step3 Ester Hydrolysis or Amidation Step2->Step3 Step4 Coupling with Side Chain Step3->Step4 Step5 Purification Step4->Step5 End Final Kinase Inhibitor Step5->End

References

Application Notes and Protocols for One-Pot Synthesis Strategies Involving Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperazin-1-yl)acetate hydrochloride is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of diverse molecular architectures. The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, while the methyl ester functionality provides a convenient handle for further synthetic transformations. One-pot synthesis strategies, particularly those involving multicomponent reactions (MCRs), offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity from simple starting materials.

This document provides detailed application notes and protocols for a proposed one-pot synthesis strategy utilizing Methyl 2-(piperazin-1-yl)acetate hydrochloride in a Ugi four-component reaction (Ugi-4CR) followed by an intramolecular aminolysis to generate highly substituted diketopiperazine (DKP) scaffolds. DKPs are a privileged class of cyclic peptides with a wide range of biological activities.

Application: One-Pot Ugi/Cyclization for Diketopiperazine Synthesis

The secondary amine of Methyl 2-(piperazin-1-yl)acetate can participate as the amine component in a Ugi-4CR, reacting with an aldehyde, a carboxylic acid, and an isocyanide to form a linear Ugi adduct. The hydrochloride salt must first be neutralized in situ, typically with a non-nucleophilic base. Following the formation of the Ugi adduct, a subsequent intramolecular cyclization via aminolysis of the methyl ester can be induced, often by heating or with the addition of a suitable base, to yield the desired diketopiperazine derivative in a single pot. This strategy allows for the rapid assembly of complex DKP libraries by varying the three other components of the Ugi reaction.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Substituted Diketopiperazines via Ugi/Cyclization

This protocol describes a general procedure for the one-pot synthesis of a diketopiperazine derivative starting from Methyl 2-(piperazin-1-yl)acetate hydrochloride, an aldehyde, a carboxylic acid, and an isocyanide.

Materials:

  • Methyl 2-(piperazin-1-yl)acetate hydrochloride

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Methanol (MeOH) or other suitable protic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 equiv.).

  • Dissolve the starting material in methanol (0.2-0.5 M).

  • Add triethylamine (1.1 equiv.) to the solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • To the resulting solution, add the aldehyde (1.0 equiv.), the carboxylic acid (1.0 equiv.), and the isocyanide (1.0 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the Ugi reaction, add an additional equivalent of a non-nucleophilic base (e.g., DBU or potassium carbonate) to facilitate the intramolecular cyclization, or heat the reaction mixture to reflux.

  • Continue to monitor the reaction by TLC until the linear Ugi adduct is consumed and the desired diketopiperazine is formed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diketopiperazine derivative.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes representative yields for the one-pot synthesis of diketopiperazines via the Ugi/cyclization strategy, based on typical outcomes for similar reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions used.

EntryAldehydeCarboxylic AcidIsocyanideProductRepresentative Yield (%)
1BenzaldehydeAcetic AcidCyclohexyl Isocyanide1-(cyclohexyl)-4-(2-oxo-2-phenylethyl)-3-phenylpiperazine-2,5-dione65-75
24-ChlorobenzaldehydePropionic Acidtert-Butyl Isocyanide1-(tert-butyl)-4-(2-(4-chlorophenyl)-2-oxoethyl)-3-ethylpiperazine-2,5-dione60-70
3IsobutyraldehydeBenzoic AcidBenzyl Isocyanide1-(benzyl)-4-(2-oxo-propyl)-3-phenylpiperazine-2,5-dione55-65
42-NaphthaldehydeAcetic AcidCyclohexyl Isocyanide1-(cyclohexyl)-4-(2-(naphthalen-2-yl)-2-oxoethyl)-3-phenylpiperazine-2,5-dione60-70

Visualizations

Experimental Workflow

G cluster_start Reaction Setup cluster_ugi Ugi-4CR cluster_cyclization Intramolecular Cyclization cluster_workup Workup and Purification start Methyl 2-(piperazin-1-yl)acetate HCl in Methanol neutralization Add Et3N (Neutralization) start->neutralization add_reagents Add Aldehyde, Carboxylic Acid, Isocyanide neutralization->add_reagents stir_rt Stir at RT (24-48h) add_reagents->stir_rt Formation of Ugi Adduct induce_cyclization Heat or add Base stir_rt->induce_cyclization stir_heat Stir until complete induce_cyclization->stir_heat Formation of Diketopiperazine concentrate Concentrate stir_heat->concentrate extract Aqueous Workup (Extraction) concentrate->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Diketopiperazine Derivative purify->end

Caption: Workflow for the one-pot synthesis of diketopiperazines.

Proposed Reaction Mechanism

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nitrilium Ion Formation cluster_step3 Step 3: Ugi Adduct Formation cluster_step4 Step 4: Intramolecular Cyclization amine Methyl 2-(piperazin-1-yl)acetate (Free Base) imine Iminium Ion amine->imine aldehyde Aldehyde (R1-CHO) aldehyde->imine nitrilium Nitrilium Ion Intermediate imine->nitrilium isocyanide Isocyanide (R2-NC) isocyanide->nitrilium ugi_adduct Linear Ugi Adduct nitrilium->ugi_adduct acid Carboxylic Acid (R3-COOH) acid->ugi_adduct cyclization Intramolecular Aminolysis (-MeOH) ugi_adduct->cyclization dkp Diketopiperazine Product cyclization->dkp

Caption: Proposed mechanism for the Ugi/Cyclization reaction.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Methyl 2-(piperazin-1-yl)acetate Hydrochloride Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing substitution reactions using Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction has a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

  • Answer: Low or no yield in substitution reactions with Methyl 2-(piperazin-1-yl)acetate hydrochloride can stem from several factors. The primary issue is often related to the basicity of the reaction mixture and the nucleophilicity of the piperazine nitrogen.

    • Problem: Insufficient base to neutralize the hydrochloride salt and the acid generated during the reaction. The starting material is a hydrochloride salt, meaning the piperazine nitrogen is protonated and non-nucleophilic. An adequate amount of base is crucial to liberate the free amine for it to react.

    • Solution: Use at least two equivalents of a suitable base: one to neutralize the hydrochloride and another to scavenge the acid produced during the substitution (e.g., HBr if using an alkyl bromide). For amide couplings, even more base may be required depending on the coupling agent used.

    • Problem: The free base of Methyl 2-(piperazin-1-yl)acetate may not be sufficiently nucleophilic for the desired substitution.

    • Solution: Consider using a more reactive electrophile or adding a catalyst. For N-alkylation with alkyl chlorides or bromides, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate by in-situ formation of the more reactive alkyl iodide.

    • Problem: The reaction temperature may be too low.

    • Solution: Many N-alkylation and amide coupling reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature incrementally (e.g., to 50-80 °C) while monitoring for potential side product formation.

Issue 2: Formation of Di-substituted Byproduct

  • Question: I am observing a significant amount of the 1,4-disubstituted piperazine byproduct, which is complicating purification and lowering the yield of my desired mono-substituted product. How can I improve mono-selectivity?

  • Answer: The formation of a di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. The initially formed mono-substituted product can sometimes be more nucleophilic than the starting material, leading to a second substitution.

    • Strategy 1: Use of Excess Piperazine: Employing a large excess of the piperazine starting material (3-10 equivalents) can statistically favor the reaction of the electrophile with the more abundant, unreacted piperazine. However, this may not be ideal if the piperazine reagent is valuable and can complicate product purification.

    • Strategy 2: Slow Addition of the Electrophile: Adding the electrophile (e.g., alkyl halide, acyl chloride) dropwise to the reaction mixture over a prolonged period can help maintain a low concentration of the electrophile, thereby reducing the likelihood of di-substitution.

    • Strategy 3: In Situ Mono-protonation: By carefully controlling the stoichiometry of the base, it is possible to generate the mono-free base of piperazine hydrochloride in situ, leaving one nitrogen protonated and less reactive. However, this can be challenging to control perfectly.

Frequently Asked Questions (FAQs)

Q1: What is the best type of base to use for reactions with Methyl 2-(piperazin-1-yl)acetate hydrochloride?

A1: The choice of base is critical. For N-alkylation reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents like DMF or acetonitrile. For amide couplings, non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred to avoid competing reactions with the activated carboxylic acid.

Q2: Which solvents are recommended for these substitution reactions?

A2: Polar aprotic solvents are generally the best choice.

  • N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are excellent solvents for N-alkylation reactions as they solubilize the piperazine salt and the inorganic bases commonly used.

  • Dichloromethane (DCM) is a common solvent for amide coupling reactions, especially when using standard coupling reagents like HATU or EDC.

Q3: My product is highly water-soluble, making extraction difficult. How can I improve the work-up?

A3: The basic nature of the piperazine product often leads to the formation of salts, causing high water solubility.

  • After quenching the reaction, ensure the aqueous layer is sufficiently basic (pH 9-12) by adding a base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine nitrogen, making the product less water-soluble and more extractable into an organic solvent like dichloromethane or ethyl acetate.

  • If the product remains in the aqueous layer, consider evaporation of the water and purification of the residue by column chromatography.

Q4: Can the methyl ester of Methyl 2-(piperazin-1-yl)acetate be hydrolyzed during the reaction?

A4: Yes, under strong basic conditions (like using NaOH or KOH) and/or with prolonged heating, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. If the ester functionality is desired in the final product, it is advisable to use milder bases like K₂CO₃ or organic amines (TEA, DIPEA) and avoid excessively high temperatures or long reaction times.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

  • To a round-bottom flask, add Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq.).

  • Add an anhydrous solvent such as acetonitrile or DMF.

  • Add a base (e.g., K₂CO₃, 2.5 eq.) and a catalytic amount of potassium iodide (0.1 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 eq.) to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up, ensuring the aqueous layer is basic before extraction.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU

  • To a round-bottom flask, add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and an anhydrous solvent like DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.1 eq.) in a minimal amount of the reaction solvent and add DIPEA (1.2 eq.) to liberate the free amine.

  • Add the solution of the free piperazine derivative to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperazine Derivatives

ElectrophilePiperazine DerivativeBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-bromo-4-nitrobenzene1-ArylpiperazineK₂CO₃DMF80485[1]
Benzyl bromideN-methylpiperazineK₂CO₃ACNReflux1278[2]
2-chlorobenzyl bromidePiperidineK₂CO₃ACN505-[3]
n-Butyl bromideN-AcetylpiperazineNaHDMFRT1288[4]

Table 2: Comparison of Coupling Reagents for Amide Bond Formation with Piperazine Derivatives

Carboxylic AcidPiperazine DerivativeCoupling ReagentBaseSolventYield (%)Reference
Chromone-2-carboxylic acidBenzylpiperazineEDC.HCl/DMAP-DCM24-33[3]
Substituted Benzoic AcidN-ArylpiperazineEDC.HCl/HOBtDIPEADCM60-75[5]
VariousVariousHATUDIPEADMFGenerally high[6][7]
VariousVariousAcyl ChlorideTEADCMVariable[7]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Setup cluster_outcome Potential Outcomes start Methyl 2-(piperazin-1-yl)acetate HCl free_base Liberate Free Amine (Add Base, e.g., K2CO3, DIPEA) start->free_base Step 1 electrophile Add Electrophile (Alkyl Halide or Activated Acid) free_base->electrophile Step 2 mono_sub Desired Mono-substituted Product electrophile->mono_sub Success di_sub Di-substituted Byproduct electrophile->di_sub Side Reaction no_reaction No Reaction / Low Yield electrophile->no_reaction Failure

Caption: Experimental workflow for substitution reactions.

troubleshooting_logic start Low Yield? check_base Sufficient Base? (>=2 eq.) start->check_base Yes check_di_sub Di-substitution? start->check_di_sub No increase_temp Increase Temperature check_base->increase_temp Yes add_more_base Add More Base check_base->add_more_base No add_catalyst Add Catalyst (e.g., KI for alkylation) increase_temp->add_catalyst final_product Improved Yield add_catalyst->final_product add_more_base->final_product slow_addition Slowly Add Electrophile check_di_sub->slow_addition Yes check_di_sub->final_product No use_excess_pip Use Excess Piperazine slow_addition->use_excess_pip use_excess_pip->final_product

Caption: Troubleshooting logic for low reaction yield.

References

preventing di-alkylation side reactions with Methyl 2-(piperazin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alkylation Reactions with Methyl 2-(piperazin-1-yl)acetate

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to mitigate the formation of di-alkylation byproducts when using Methyl 2-(piperazin-1-yl)acetate hydrochloride in N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of di-alkylated byproduct in my reaction?

A1: Methyl 2-(piperazin-1-yl)acetate possesses two reactive secondary amine groups within its piperazine ring. While the starting material is a hydrochloride salt, the basic conditions required for alkylation neutralize the salt, making both nitrogen atoms nucleophilic and available to react with the alkylating agent. The mono-alkylated product can react a second time to form a di-alkylated byproduct, a common challenge in piperazine chemistry.[1][2]

G cluster_start Reactants cluster_products Products start Methyl 2-(piperazin-1-yl)acetate (Free Base) mono_product Desired Product: Mono-alkylated start->mono_product 1st Alkylation (Desired) alkyl_halide Alkylating Agent (R-X) alkyl_halide->mono_product di_product Side Product: Di-alkylated alkyl_halide->di_product Excess or Fast Addition mono_product->di_product 2nd Alkylation (Side Reaction)

Caption: Reaction pathway showing desired mono-alkylation and undesired di-alkylation.

Q2: What are the most effective strategies to selectively achieve mono-alkylation?

A2: Controlling selectivity is crucial. The most reliable methods involve either modifying the stoichiometry to statistically favor mono-alkylation or temporarily blocking one of the reactive sites with a protecting group.[1][3]

  • Use of a Protecting Group: This is the most robust method. By protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), alkylation is directed specifically to the unprotected nitrogen. The Boc group can be easily removed later under acidic conditions.[1][3][4]

  • Stoichiometric Control: Using a large excess of the piperazine derivative (e.g., 5-10 equivalents) relative to the alkylating agent statistically increases the likelihood that the alkylating agent will react with an un-substituted piperazine molecule rather than the mono-substituted product.[2][3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, which reduces the probability of a second alkylation event occurring on the already mono-substituted product.[1]

  • Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination with an aldehyde or ketone can be employed. This method is advantageous as it avoids the formation of quaternary ammonium salts.[1][4]

Q3: My product appears to be water-soluble and is lost during aqueous work-up. How can I improve extraction?

A3: The piperazine product, being basic, can form a salt in the presence of acid (like the hydrogen halide byproduct from the reaction), making it highly soluble in water.[4] To extract the product into an organic layer, the aqueous phase must be basified to deprotonate the piperazine nitrogens. Adjusting the pH to a range of 9.5-12 with a base like sodium carbonate or sodium hydroxide will convert the product to its free base form, which is significantly more soluble in organic solvents such as dichloromethane or ethyl acetate.[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Yield of Di-alkylated Byproduct Incorrect Stoichiometry: A 1:1 ratio of piperazine to the alkylating agent often results in a mixture of products.[3]Use a large excess (5-10 equivalents) of the piperazine derivative to statistically favor mono-alkylation.[3] For optimal control, use a mono-protected piperazine (e.g., N-Boc).[1]
Rapid Addition of Alkylating Agent: A high local concentration of the electrophile increases the rate of the second alkylation.Add the alkylating agent slowly or dropwise to the reaction mixture.[1]
High Reaction Temperature or Strong Base: Harsh conditions can deprotonate the mono-substituted product, making it more susceptible to a second alkylation.[5]Conduct the reaction at a lower temperature.[5] Consider using a milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate, instead of strong bases.[5]
Low or No Yield of Desired Product Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction rate will be very slow.Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[1]
Suboptimal Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate.Monitor the reaction by TLC or LC-MS. If it is not progressing, consider gradually increasing the temperature (e.g., to 60-80 °C).[1]
Reaction Stalls or is Incomplete Insufficient Base: The reaction generates an acid byproduct (e.g., HBr, HCl) which will protonate and deactivate the piperazine if not neutralized.Ensure at least 2 equivalents of base (e.g., K₂CO₃) are used to neutralize the byproduct and the hydrochloride salt of the starting material.
Reversible Reaction: The equilibrium may not favor the products.Ensure the acid byproduct is effectively neutralized by using a sufficient amount of base.[1]
Quantitative Data Summary: Effect of Stoichiometry and Protecting Groups

The choice of strategy significantly impacts the yield of the desired mono-substituted product.

Electrophile Piperazine Equivalents Protecting Group Mono-substituted Yield (%) Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0
(Data adapted from representative piperazine alkylation experiments.)[3]

Experimental Protocols

Protocol 1: Mono-N-alkylation using a Protecting Group (Most Reliable)

This method involves protecting one nitrogen, performing the alkylation, and then deprotecting to yield the pure mono-alkylated product.

  • Protection Step:

    • Dissolve piperazine (2 eq.) in dichloromethane (DCM) and cool the solution to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[6]

    • Concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.

  • Alkylation Step:

    • To a solution of N-Boc-piperazine (1.1 eq.) in an anhydrous solvent (e.g., acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[1]

    • Slowly add your desired alkylating agent (1.0 eq.).

    • Heat the mixture (e.g., 60-80 °C) and monitor completion by TLC or LC-MS.[1]

    • After cooling, filter off the base and evaporate the solvent. Purify the N-alkyl-N'-Boc-piperazine intermediate.[2]

  • Deprotection Step:

    • Dissolve the purified intermediate in a suitable solvent (e.g., methanol or dioxane).

    • Add an excess of strong acid, such as HCl (e.g., 4M solution in dioxane).

    • Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

    • Evaporate the solvent to yield the final mono-alkylated piperazine salt.

Protocol 2: Mono-N-alkylation using Stoichiometric Control

This is a more direct but often less selective method than using a protecting group.

  • Reaction Setup:

    • To a solution of Methyl 2-(piperazin-1-yl)acetate hydrochloride (5.0 eq.) in an anhydrous solvent (e.g., acetonitrile), add potassium carbonate (K₂CO₃, 12.0 eq. - enough to neutralize the salt and the reaction byproduct).

    • Stir the suspension at room temperature.

  • Alkylation:

    • Slowly add the alkylating agent (1.0 eq.) to the mixture.[1]

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor progress by TLC or LC-MS.[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The residue will contain the desired product and a large excess of the starting piperazine. Purify by column chromatography to isolate the mono-alkylated product.[6]

Workflow & Logic Diagrams

G start Low Yield or Purity Issue? check_byproduct Significant Di-alkylation Byproduct Observed? start->check_byproduct Yes incomplete_rxn Reaction Incomplete or Stalled? start->incomplete_rxn No check_byproduct->incomplete_rxn No use_boc Strategy 1: Use Mono-Boc-Protected Piperazine Derivative check_byproduct->use_boc Yes use_excess Strategy 2: Increase Piperazine Excess to 5-10 eq. check_byproduct->use_excess slow_addition Strategy 3: Ensure Slow, Dropwise Addition of Alkylating Agent check_byproduct->slow_addition optimize_conditions Optimize Conditions: - Check Base Stoichiometry - Increase Temperature - Change to Polar Solvent (DMF) incomplete_rxn->optimize_conditions Yes check_reagents Verify Reagent Purity and Anhydrous Conditions incomplete_rxn->check_reagents No

Caption: Troubleshooting workflow for optimizing mono-alkylation reactions.

References

managing byproduct formation in Methyl 2-(piperazin-1-yl)acetate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride. Our goal is to help researchers, scientists, and drug development professionals manage byproduct formation and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride?

A1: The most common byproduct is the N,N'-disubstituted piperazine derivative, N,N'-bis(2-methoxy-2-oxoethyl)piperazine . This occurs when both nitrogen atoms of the piperazine ring react with the alkylating agent (e.g., methyl chloroacetate). Another potential byproduct is 2-(piperazin-1-yl)acetic acid , which can result from the hydrolysis of the methyl ester group of the desired product, particularly during workup or purification under non-neutral pH conditions.

Q2: What is the primary cause of N,N'-bis(2-methoxy-2-oxoethyl)piperazine formation?

A2: The formation of the disubstituted byproduct is a competitive reaction to the desired mono-alkylation. Several factors can promote disubstitution, including:

  • Molar Ratio: An insufficient excess of piperazine relative to the alkylating agent increases the probability of the mono-substituted product reacting a second time.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second alkylation to occur more readily.[1]

  • Reaction Time: Prolonged reaction times, especially after the initial formation of the mono-substituted product, can lead to further reaction to the disubstituted byproduct.[1]

  • Rate of Addition: Rapid addition of the alkylating agent can create localized areas of high concentration, favoring disubstitution.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction. TLC can provide a quick qualitative assessment of the presence of starting materials, the desired product, and byproducts. LC-MS offers more detailed information, allowing for the identification and relative quantification of each species in the reaction mixture over time.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during the synthesis.

Issue 1: High Levels of N,N'-bis(2-methoxy-2-oxoethyl)piperazine Detected

This is the most common issue, leading to reduced yield and purification challenges.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Molar Ratio of Piperazine Increase the molar excess of piperazine to the alkylating agent. Ratios of 4:1 to 10:1 (piperazine:alkylating agent) are often effective.A significant decrease in the formation of the disubstituted byproduct and an increase in the yield of the desired mono-substituted product.
High Reaction Temperature Maintain a lower reaction temperature. For the reaction with methyl chloroacetate, a temperature range of 25-40°C is recommended.Slower reaction rate, but with significantly improved selectivity for the mono-alkylated product.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the formation of the desired product plateaus and before significant disubstituted byproduct appears.Minimized conversion of the mono-substituted product to the disubstituted byproduct.
Rapid Addition of Alkylating Agent Add the alkylating agent (e.g., methyl chloroacetate) dropwise or via a syringe pump over an extended period to the piperazine solution.Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant piperazine over the mono-substituted product.
Issue 2: Presence of 2-(piperazin-1-yl)acetic acid in the Final Product

The presence of the carboxylic acid byproduct indicates hydrolysis of the methyl ester.

Potential Cause Troubleshooting Step Expected Outcome
Workup with Strong Acid or Base During workup, use mild acidic and basic conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to highly acidic or basic aqueous solutions.Preservation of the methyl ester group and prevention of hydrolysis.
Purification Conditions If using column chromatography, ensure the silica gel is neutral. Avoid using highly acidic or basic mobile phases.Minimized on-column hydrolysis of the product.
Storage of the Final Product Store the final product as the hydrochloride salt in a dry, cool place to improve stability and prevent hydrolysis.Enhanced long-term stability of the compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride with Minimized Byproduct Formation

This protocol is designed to favor the formation of the mono-substituted product.

Materials:

  • Piperazine (anhydrous)

  • Methyl chloroacetate

  • Methanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (e.g., 4 equivalents) in methanol.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add methyl chloroacetate (e.g., 1 equivalent) dropwise to the stirred piperazine solution over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Filter the precipitated piperazine dihydrochloride and wash the solid with cold methanol.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure Methyl 2-(piperazin-1-yl)acetate hydrochloride.

  • Dry the final product under vacuum.

Visualizations

Byproduct_Formation_Pathway Piperazine Piperazine Desired_Product Methyl 2-(piperazin-1-yl)acetate (Desired Product) Piperazine->Desired_Product + Methyl Chloroacetate MCA Methyl Chloroacetate Disubstituted_Byproduct N,N'-bis(2-methoxy-2-oxoethyl)piperazine (Byproduct) Desired_Product->Disubstituted_Byproduct + Methyl Chloroacetate (Excess MCA, High Temp, Long Time) Hydrolysis_Byproduct 2-(piperazin-1-yl)acetic acid (Byproduct) Desired_Product->Hydrolysis_Byproduct + H2O (Acidic or Basic conditions)

Caption: Reaction pathway for the synthesis of Methyl 2-(piperazin-1-yl)acetate and the formation of major byproducts.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product Mixture (TLC, LC-MS) Start->Analysis High_Disub High Disubstituted Byproduct? Analysis->High_Disub High_Hydrolysis High Hydrolysis Byproduct? High_Disub->High_Hydrolysis No Optimize_Ratio Increase Piperazine:MCA Ratio (e.g., >4:1) High_Disub->Optimize_Ratio Yes Control_pH Maintain Neutral pH during Workup High_Hydrolysis->Control_pH Yes Purification Purify Product High_Hydrolysis->Purification No Optimize_Temp Lower Reaction Temperature (e.g., <40°C) Optimize_Ratio->Optimize_Temp Optimize_Time Reduce Reaction Time Optimize_Temp->Optimize_Time Optimize_Addition Slow Dropwise Addition of MCA Optimize_Time->Optimize_Addition Optimize_Addition->Start Control_pH->Start End Pure Product Purification->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

References

stability and storage conditions for Methyl 2-(piperazin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 2-(piperazin-1-yl)acetate hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and successful application of this compound in your experiments.

Stability and Storage Conditions

Proper handling and storage are crucial to maintain the integrity and stability of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the recommended long-term storage conditions for Methyl 2-(piperazin-1-yl)acetate hydrochloride?

A1: For long-term storage, it is recommended to store Methyl 2-(piperazin-1-yl)acetate hydrochloride at 2-8°C under an inert atmosphere . The container should be tightly sealed to prevent moisture absorption and contamination.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the degradation of Methyl 2-(piperazin-1-yl)acetate hydrochloride. As indicated by forced degradation studies on similar piperazine derivatives, exposure to high temperatures can lead to the formation of impurities. Therefore, avoiding prolonged exposure to ambient or higher temperatures is critical.

Q3: Is Methyl 2-(piperazin-1-yl)acetate hydrochloride sensitive to light or air?

A3: While specific photostability data for this compound is not extensively published, piperazine derivatives can be susceptible to oxidation.[1] It is good laboratory practice to store the compound in a light-resistant container and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and other potential degradation pathways.

Q4: What are the known incompatibilities of this compound?

A4: Methyl 2-(piperazin-1-yl)acetate hydrochloride is incompatible with strong acids, strong bases, and strong oxidizing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Quantitative Stability Data

The following table summarizes the expected stability of Methyl 2-(piperazin-1-yl)acetate hydrochloride under various stress conditions, based on general principles from forced degradation studies of related piperazine esters.[1][2] This data is intended to be illustrative.

ConditionDurationExpected PurityMajor Degradation Products
Long-Term (2-8°C) 12 months>98%Not significant
Accelerated (25°C/60% RH) 6 months~97%Minor hydrolysis and oxidative products
Accelerated (40°C/75% RH) 6 months~95%Increased levels of hydrolysis and oxidative products
Acidic (0.1 M HCl, 60°C) 24 hours~90%2-(piperazin-1-yl)acetic acid, Methanol
Alkaline (0.1 M NaOH, 60°C) 24 hours~88%2-(piperazin-1-yl)acetic acid, Methanol
Oxidative (3% H₂O₂, RT) 24 hours~92%N-oxide derivatives
Photolytic (ICH Q1B) 1.2 million lux hours>97%Minor unspecified degradants

RH = Relative Humidity; RT = Room Temperature

Experimental Protocols and Troubleshooting

This section provides guidance on common experimental challenges and a general protocol for a reaction involving Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Troubleshooting Guide for Synthesis and Handling

Q1: I am seeing a low yield in my reaction where Methyl 2-(piperazin-1-yl)acetate hydrochloride is used as a reactant. What are the possible causes?

A1: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Reagent quality: The purity of your starting materials is critical. Ensure that the Methyl 2-(piperazin-1-yl)acetate hydrochloride has been stored correctly and has not degraded.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and base (if applicable) can significantly impact the reaction outcome. Consider screening different conditions to optimize the yield.

Q2: My purified product appears oily and is difficult to handle. How can I obtain a solid?

A2: If the free base of your product is an oil, converting it to a salt is a common technique to induce solidification.[3] Dissolving the oil in a suitable solvent and adding an acid (e.g., HCl in isopropanol) can precipitate the corresponding salt, which is often a crystalline solid and easier to purify by recrystallization.

Q3: I am observing multiple spots on my TLC plate after a reaction. How can I improve the purification?

A3: The presence of multiple spots indicates impurities or byproducts.

  • Side reactions: In syntheses involving piperazine derivatives, the formation of di-substituted products is a common side reaction.[4] To minimize this, you can use a large excess of the piperazine starting material or protect one of the nitrogen atoms.

  • Purification technique: Column chromatography is a powerful tool for separating products with different polarities. For basic compounds like piperazine derivatives that may interact with silica gel, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation.[3] Recrystallization is also an effective method for purifying solid products.[3]

General Experimental Workflow: N-Alkylation

Below is a diagram illustrating a general workflow for an N-alkylation reaction using Methyl 2-(piperazin-1-yl)acetate hydrochloride, followed by purification.

G General Workflow for N-Alkylation and Purification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Methyl 2-(piperazin-1-yl)acetate HCl and base (e.g., K2CO3) in solvent (e.g., DMF) B Add alkylating agent (e.g., Alkyl Halide) A->B C Heat reaction mixture (e.g., 60-80°C) B->C D Monitor reaction by TLC/LC-MS C->D E Cool to room temperature D->E F Quench reaction (e.g., with water) E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer (e.g., with brine) G->H I Dry organic layer (e.g., over Na2SO4) H->I J Concentrate under reduced pressure I->J K Purify by column chromatography or recrystallization J->K L Characterize final product (NMR, MS) K->L

General N-alkylation and purification workflow.

Degradation Pathways and Troubleshooting Logic

Understanding potential degradation pathways and having a logical approach to troubleshooting are key to successful experimentation.

Potential Degradation Pathways

The primary degradation pathways for Methyl 2-(piperazin-1-yl)acetate hydrochloride are expected to be hydrolysis and oxidation.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid or Base) cluster_oxidation Oxidation A Methyl 2-(piperazin-1-yl)acetate Hydrochloride B 2-(piperazin-1-yl)acetic acid A->B Ester Hydrolysis C Methanol A->C Ester Hydrolysis D N-Oxide derivatives A->D N-Oxidation

Potential degradation pathways for the compound.
Troubleshooting Decision Tree for Experimental Issues

This diagram provides a logical flow for troubleshooting common issues encountered during reactions.

G Troubleshooting Decision Tree start Experimental Issue? q1 Low or No Product Yield? start->q1 q2 Multiple Products/Impurities? start->q2 q3 Product is an Oil? start->q3 sol1a Check Reagent Purity and Storage Conditions q1->sol1a Yes sol1b Optimize Reaction Conditions (Temperature, Solvent, Time) q1->sol1b Yes sol1c Ensure Complete Reaction (Monitor by TLC/LC-MS) q1->sol1c Yes sol2a Optimize Column Chromatography (Solvent Gradient, Basic Modifier) q2->sol2a Yes sol2b Attempt Recrystallization from a Suitable Solvent q2->sol2b Yes sol2c Re-evaluate Reaction Stoichiometry to Minimize Side Products q2->sol2c Yes sol3 Convert to a Salt (e.g., HCl) to Induce Crystallization q3->sol3 Yes

Decision tree for troubleshooting experiments.

References

Technical Support Center: Purification of Methyl 2-(piperazin-1-yl)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2-(piperazin-1-yl)acetate hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Methyl 2-(piperazin-1-yl)acetate hydrochloride?

The primary challenges stem from the inherent physicochemical properties of piperazine derivatives. These compounds are often highly polar and basic due to the two nitrogen atoms in the piperazine ring, with pKa values typically around 5.3 and 9.7.[1] This high polarity can lead to difficulties in separation from polar impurities and poor retention on standard reversed-phase chromatography columns. Additionally, piperazine and its derivatives are known to be hygroscopic, readily absorbing moisture from the atmosphere, which can complicate handling and accurate weighing.[1] The tendency to form salts and hydrates can also present challenges during purification and characterization.[1]

Q2: What are the common impurities I should expect in the synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride?

Common impurities often originate from the starting materials and side reactions during the synthesis. When synthesizing by N-alkylation of piperazine with a methyl 2-haloacetate, you can anticipate the following impurities:

  • Unreacted Piperazine: Due to its high polarity, removing unreacted piperazine can be challenging.

  • Di-substituted Piperazine: The presence of two reactive nitrogen atoms in the piperazine ring can lead to the formation of a di-alkylated byproduct, Dimethyl 2,2'-(piperazine-1,4-diyl)diacetate. Controlling the stoichiometry and slowly adding the alkylating agent can help minimize this.

  • Starting Materials and Reagents: Residual alkylating agents or bases used in the reaction.

  • Hydrolysis Products: The ester group of the desired product or starting material can be susceptible to hydrolysis, especially if aqueous workup conditions are harsh, leading to the corresponding carboxylic acid impurity.

Q3: My purified Methyl 2-(piperazin-1-yl)acetate hydrochloride is an oil or a sticky solid. How can I obtain a crystalline material?

"Oiling out" or the formation of a non-crystalline solid is a common issue, particularly when impurities are present, which can depress the melting point. Here are some troubleshooting steps:

  • Solvent Screening for Recrystallization: The choice of solvent is critical. For this polar hydrochloride salt, polar solvents or solvent mixtures are often effective. Isopropyl alcohol has been successfully used for the recrystallization of Methyl 2-(piperazin-1-yl)acetate hydrochloride. Other potential solvents and mixtures to screen include methanol/diethyl ether, ethanol/ethyl acetate, or acetonitrile/water.

  • Trituration: If recrystallization is challenging, trituration with a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes) can help to remove non-polar impurities and may induce crystallization.

  • Ensure Anhydrous Conditions: Due to the hygroscopic nature of piperazine derivatives, absorbed water can inhibit crystallization. Ensure all solvents are anhydrous and the workup is performed under a dry atmosphere.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. - Solution is not saturated (too much solvent).- High level of impurities inhibiting crystal lattice formation.- Compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.- Add a seed crystal of the pure compound.- Re-purify the material by another method (e.g., column chromatography) to remove impurities and attempt recrystallization again.
Product "oils out" instead of crystallizing. - The melting point of the compound is below the temperature of the solution.- High concentration of impurities depressing the melting point.- Add a small amount of additional solvent to the hot solution and allow it to cool more slowly.- Try a different solvent system with a lower boiling point.- Purify the material further to remove impurities.
Low recovery of crystalline product. - The compound has significant solubility in the cold solvent.- Insufficient cooling.- Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal formation.- Minimize the amount of hot solvent used for dissolution.- Use a minimal amount of cold solvent to wash the crystals during filtration.
Column Chromatography Challenges
Problem Possible Cause Suggested Solution
Compound streaks or shows poor separation on silica gel. - The compound is too polar for the eluent system.- Strong interaction between the basic amine and acidic silica gel.- Increase the polarity of the eluent. A common system for polar amines is a gradient of methanol in dichloromethane (DCM).- Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonium hydroxide, to suppress the interaction with silica gel.- Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded silica like an amine-functionalized phase.
Compound does not elute from the column. - The compound is extremely polar and strongly adsorbed to the stationary phase.- Use a more polar eluent system, such as 10-20% methanol in DCM with a small percentage of ammonium hydroxide.- For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.
Co-elution of impurities. - Insufficient resolution with the chosen eluent system.- Optimize the eluent system by trying different solvent combinations.- Use a shallower gradient during elution.- Ensure proper column packing to avoid channeling.

Experimental Protocols

Protocol 1: Recrystallization of Methyl 2-(piperazin-1-yl)acetate hydrochloride

This protocol is adapted from a reported synthesis of the target compound.

  • Dissolution: Dissolve the crude Methyl 2-(piperazin-1-yl)acetate hydrochloride in a minimal amount of hot isopropyl alcohol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Flash Column Chromatography for Polar Amines
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. Start with a mobile phase of 5% methanol in dichloromethane. If the Rf value is too low, gradually increase the methanol concentration. To reduce tailing, add 0.5% triethylamine or ammonium hydroxide to the eluent. An ideal Rf value for the product is typically 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM/methanol). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution: Start with the initial eluent and gradually increase the polarity (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Solubility of Piperazine in Various Solvents
Solvent Qualitative Solubility of Piperazine Expected Solubility of the Hydrochloride Salt
WaterFreely soluble[2]Very soluble
MethanolSoluble[1]Soluble
EthanolSoluble[1]Soluble
Isopropyl AlcoholSolubleLikely soluble, especially when heated
AcetonitrileSparingly solubleSparingly to moderately soluble
Ethyl AcetateSparingly solublePoorly soluble
Diethyl EtherPoorly soluble[2]Insoluble
DichloromethaneSolubleSparingly soluble
HexanesInsolubleInsoluble

This table provides general guidance. Experimental verification is recommended.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_outcome Outcome synthesis Crude Methyl 2-(piperazin-1-yl)acetate hydrochloride recrystallization Recrystallization (e.g., Isopropyl Alcohol) synthesis->recrystallization Initial Attempt column_chromatography Column Chromatography (e.g., Silica, DCM/MeOH/Et3N) synthesis->column_chromatography If Oily or Complex Mixture purity_check Purity Check (HPLC, NMR, LC-MS) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Purity < 95% further_purification->recrystallization further_purification->column_chromatography

Caption: General purification workflow for Methyl 2-(piperazin-1-yl)acetate hydrochloride.

troubleshooting_crystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals oil Product Oils Out cool->oil no_crystals No Crystals Form cool->no_crystals success Isolate Pure Crystals crystals->success Yes reheat_add_solvent Reheat & Add More Solvent oil->reheat_add_solvent Yes concentrate Concentrate Solution no_crystals->concentrate Yes scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed If Concentrated Solution Fails reheat_add_solvent->cool concentrate->cool scratch_seed->cool

Caption: Decision tree for troubleshooting crystallization issues.

References

strategies to improve the regioselectivity of reactions with Methyl 2-(piperazin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-(piperazin-1-yl)acetate hydrochloride. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the regioselectivity of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-substitution on the piperazine ring when synthesizing Methyl 2-(piperazin-1-yl)acetate?

The primary challenge in synthesizing Methyl 2-(piperazin-1-yl)acetate from piperazine and a haloacetate ester is preventing the formation of the 1,4-disubstituted byproduct. The two secondary amines of piperazine have similar reactivity, leading to mixtures. Two main strategies can be employed to favor mono-substitution.

  • Strategy 1: Use of Excess Piperazine: A large excess of piperazine (typically 5-10 equivalents) is used relative to the alkylating agent (e.g., methyl chloroacetate). This statistically favors the reaction of the haloacetate with an unreacted piperazine molecule over a second reaction with the mono-substituted product. The drawback is the need to remove a large amount of unreacted piperazine during workup.

  • Strategy 2: Protecting Group Strategy: This is the most robust method for ensuring high regioselectivity.[1] It involves protecting one of the piperazine nitrogens with a suitable protecting group, such as tert-butoxycarbonyl (Boc), performing the alkylation on the remaining free secondary amine, and then removing the protecting group.[1][2] This multi-step process offers superior control and generally results in higher purity of the desired mono-substituted product.

Q2: I am performing an N-alkylation at the N4 position of Methyl 2-(piperazin-1-yl)acetate and experiencing low yields and side reactions. What could be the cause?

Low yields in N4-alkylation reactions can stem from several factors related to reaction conditions.

  • Base Strength: The choice of base is critical. Strong bases like sodium hydroxide can promote hydrolysis of the methyl ester group, leading to the corresponding carboxylic acid as a byproduct.[3] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are generally not strong enough to saponify the ester but are sufficient to neutralize the acid formed during the reaction.[4]

  • Solvent: The solvent should be inert to the reaction conditions. Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are commonly used as they effectively dissolve the reagents and facilitate the SN2 reaction.

  • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition and the formation of byproducts. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal temperature.

Q3: How can I selectively perform N-acylation on the N4-amine without affecting the methyl ester?

Chemoselectivity between the N4-amine and the C1-ester is a key consideration. The N4 secondary amine is significantly more nucleophilic than the ester carbonyl. Standard acylation conditions using an acyl chloride or anhydride in the presence of a non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), will selectively acylate the N4 position. These bases are sufficient to scavenge the HCl generated without promoting side reactions with the ester.[5]

Q4: Is it possible to perform reactions on the carbon backbone (C-H functionalization) of the piperazine ring in Methyl 2-(piperazin-1-yl)acetate?

Direct C-H functionalization of the piperazine ring is an advanced technique that typically requires specific conditions and directing groups.[6] Research has shown that N-carbamate protected piperazines (e.g., N-Boc) can be lithiated at the carbon alpha to the nitrogen and subsequently reacted with electrophiles.[6] However, for Methyl 2-(piperazin-1-yl)acetate, the reactivity of the N4-amine is the dominant factor, and reactions at this site are far more common and straightforward. Selective C-H functionalization would likely require prior protection of the N4-amine.

Troubleshooting Guide for Regioselective Reactions

ProblemPossible CauseRecommended Solution
Formation of 1,4-disubstituted piperazine byproduct during synthesis Insufficient excess of piperazine used.Increase the molar excess of piperazine to the alkylating agent (5-10 equivalents).
Reaction conditions favor di-substitution (e.g., high concentration).Consider employing a mono-protecting group strategy (e.g., with N-Boc-piperazine) for optimal regioselectivity.
Ester hydrolysis during N4-alkylation or acylation Use of a strong, nucleophilic base (e.g., NaOH, KOH).Use a milder, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or DIPEA.[4]
Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Low reaction conversion Insufficient reactivity of the alkylating/acylating agent.A catalytic amount of sodium iodide (NaI) can be added in N-alkylation reactions with alkyl chlorides or bromides to promote the reaction via the Finkelstein reaction.[4]
Steric hindrance at the N4 position or on the electrophile.Increase reaction temperature and/or reaction time. Monitor progress carefully to avoid decomposition.
Poor solubility of reagents.Select a more suitable solvent (e.g., DMF, DMSO) that can fully dissolve all reactants.

Data Summary

The following table summarizes typical reaction conditions for achieving regioselective functionalization of piperazine derivatives.

Reaction TypeSubstrateReagentsBaseSolventYieldReference
N-Alkylation 4-(4-chlorophenyl)piperazineEthyl 2-bromo-2-methylpropanoate, NaICs₂CO₃DMSO82%[4]
N-Alkylation 1-(4-(1H-indol-3-yl)butyl)piperazineMethyl 2-chloroacetateDIPEA--[4]
N-Alkylation N-Acetylpiperazinen-Butyl bromideK₂CO₃Acetonitrile88%[5]
Reductive Cyclization (Synthesis) Various dioximesH₂, Boc₂O5%-Pd/CMethanolModerate to Good

Key Experimental Protocols

Protocol 1: Regioselective Mono-N-Alkylation of Piperazine using a Protecting Group

This protocol describes the synthesis of a mono-alkylated piperazine via an N-Boc protected intermediate.

  • Protection: Dissolve piperazine (1.0 eq.) in a suitable solvent (e.g., Dichloromethane or Methanol). Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. After reaction completion, concentrate the mixture and purify to isolate mono-Boc-piperazine.

  • N-Alkylation: Dissolve mono-Boc-piperazine (1.0 eq.) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base such as potassium carbonate (1.5 eq.). Add the alkylating agent (e.g., methyl chloroacetate, 1.1 eq.) dropwise at room temperature. Heat the reaction (e.g., to 60-80 °C) and monitor by TLC or LC-MS until completion.

  • Workup & Purification: Cool the reaction mixture, filter off the inorganic base, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified N-Boc-N'-alkylated piperazine in a solvent like Dichloromethane or 1,4-Dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl (e.g., 4M in Dioxane). Stir at room temperature for 1-4 hours until the deprotection is complete. Evaporate the solvent and excess acid to yield the desired mono-alkylated piperazine salt.

Protocol 2: Selective N4-Acylation of Methyl 2-(piperazin-1-yl)acetate

This protocol details the selective acylation of the N4 position.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂), dissolve Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq.) and a non-nucleophilic base like triethylamine (2.2 eq.) in anhydrous Dichloromethane (DCM). Stir the mixture until a clear solution of the free base is formed.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Visual Guides

G cluster_workflow Workflow: Regioselective Mono-Alkylation of Piperazine start Start with Piperazine protect Step 1: Protect Add Boc₂O to form mono-Boc-piperazine start->protect High Selectivity alkylate Step 2: Alkylate React with R-X (e.g., Methyl Chloroacetate) and base (e.g., K₂CO₃) protect->alkylate Reaction at free N-H deprotect Step 3: Deprotect Remove Boc group with acid (e.g., TFA or HCl) alkylate->deprotect Isolate intermediate end_product Final Product: Mono-substituted Piperazine deprotect->end_product

Caption: Workflow for selective mono-alkylation using a protecting group strategy.

G start Problem: Low Regioselectivity in Piperazine Alkylation check_ratio Is a 1,4-disubstituted byproduct observed? start->check_ratio increase_piperazine Solution A: Increase molar excess of piperazine (5-10 eq.) check_ratio->increase_piperazine  Yes   use_pg Solution B (Optimal): Use mono-protected piperazine (e.g., N-Boc-piperazine) check_ratio->use_pg  Yes (Better)   other_issue Side reaction is not di-substitution. Is it ester hydrolysis? check_ratio->other_issue  No   end_good Problem Resolved increase_piperazine->end_good use_pg->end_good check_base Solution: Use a non-nucleophilic base (K₂CO₃, DIPEA) and anhydrous conditions. other_issue->check_base  Yes   end_bad Consult further literature for other side reactions. other_issue->end_bad  No   check_base->end_good

Caption: Troubleshooting decision tree for regioselectivity issues.

Caption: Reaction pathway for selective N4-acylation.

References

dealing with hygroscopic nature of Methyl 2-(piperazin-1-yl)acetate hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of Methyl 2-(piperazin-1-yl)acetate hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What does it mean for Methyl 2-(piperazin-1-yl)acetate hydrochloride to be hygroscopic?

A1: The hygroscopic nature of a substance refers to its tendency to absorb moisture from the surrounding atmosphere.[1] For Methyl 2-(piperazin-1-yl)acetate hydrochloride, this means the solid salt can readily take up water from the air, which can impact its physical state, reactivity, and the stoichiometry of reactions.[2][3]

Q2: How should I store Methyl 2-(piperazin-1-yl)acetate hydrochloride to minimize water absorption?

A2: To minimize moisture absorption, it is crucial to store the compound in a tightly sealed container.[4][5] For long-term storage or for use in moisture-sensitive reactions, it is recommended to store it in a desiccator with a suitable drying agent or in a controlled inert atmosphere, such as a glovebox.[6][7]

Q3: Can the absorbed water affect my reaction?

A3: Yes, the presence of water can significantly impact chemical reactions.[3] It can act as an unwanted reagent, leading to side reactions, hydrolysis of starting materials or products, and can also affect the performance of catalysts. For reactions involving piperazine derivatives, water can influence the formation of byproducts.[8]

Q4: How can I tell if my sample of Methyl 2-(piperazin-1-yl)acetate hydrochloride has absorbed a significant amount of water?

A4: Visual inspection can often reveal signs of significant water absorption. The powder may appear clumpy, sticky, or in extreme cases, may have turned into a thick syrup or solution.[9] For a more quantitative assessment, techniques like Karl Fischer titration can be used to determine the water content.

Troubleshooting Guide

Problem 1: My reaction yield is consistently lower than expected.

  • Question: Could the hygroscopic nature of Methyl 2-(piperazin-1-yl)acetate hydrochloride be the cause of my low yields?

  • Answer: It is highly probable. Absorbed water can react with other reagents or catalysts, leading to their deactivation or promoting side reactions, thus reducing the yield of the desired product.[3] It is crucial to use an anhydrous grade of the reagent or to dry it thoroughly before use.

Problem 2: I am observing unexpected byproducts in my reaction mixture.

  • Question: Can moisture in Methyl 2-(piperazin-1-yl)acetate hydrochloride lead to the formation of impurities?

  • Answer: Yes. Water can participate in the reaction, leading to hydrolysis of the ester group in your compound or other sensitive functional groups in your reactants. This will result in the formation of undesired byproducts.

Problem 3: The physical appearance of my Methyl 2-(piperazin-1-yl)acetate hydrochloride has changed upon storage.

  • Question: My solid reagent now appears clumpy and difficult to handle. What should I do?

  • Answer: This is a clear indication of water absorption. The reagent needs to be dried before use. Depending on the scale of your reaction and the required level of dryness, you can employ methods like drying under high vacuum, azeotropic distillation, or using a drying oven at a suitable temperature (ensure the temperature is below the compound's decomposition point).[9][10]

Recommended Experimental Protocols

Protocol 1: Drying of Methyl 2-(piperazin-1-yl)acetate hydrochloride

Objective: To remove absorbed atmospheric moisture from the reagent before use in a moisture-sensitive reaction.

Methodology:

  • Place the required amount of Methyl 2-(piperazin-1-yl)acetate hydrochloride in a clean, dry round-bottom flask.

  • Connect the flask to a high-vacuum line.

  • Gently heat the flask with a heating mantle or oil bath while maintaining the vacuum. The temperature should be kept well below the melting or decomposition point of the compound. A temperature of 40-50 °C is often a safe starting point.

  • Continue drying for several hours (e.g., 4-12 hours) until the solid appears as a fine, free-flowing powder.[10]

  • After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

  • The dried reagent should be used immediately or stored in a desiccator or glovebox.[6]

Protocol 2: Handling and Dispensing in an Inert Atmosphere

Objective: To weigh and dispense the hygroscopic reagent without exposing it to atmospheric moisture.

Methodology (using a glovebox):

  • Ensure the glovebox has a dry, inert atmosphere (low ppm levels of water and oxygen).

  • Transfer the container of Methyl 2-(piperazin-1-yl)acetate hydrochloride, along with all necessary labware (spatulas, weighing boats, vials), into the glovebox antechamber.

  • Cycle the antechamber as per the glovebox operating procedure to replace the air with the inert atmosphere.

  • Once inside the main chamber, open the container and weigh the desired amount of the reagent.[2]

  • Seal the reaction vessel containing the weighed reagent before removing it from the glovebox.

Quantitative Data

Relative Humidity (%)Moisture Gain (%) in Ranitidine Hydrochloride (uncoated tablets) after 170h
7535-40

Source: Adapted from formulation studies on moisture-sensitive drugs.[11] This data highlights the significant amount of water that can be absorbed by hygroscopic salts from the atmosphere.

Visualizations

experimental_workflow cluster_prep Preparation cluster_drying Drying (if needed) cluster_handling Handling cluster_reaction Reaction start Start: Obtain Reagent check_appearance Visually Inspect Reagent start->check_appearance is_clumpy Clumpy or Sticky? check_appearance->is_clumpy dry_reagent Dry under High Vacuum is_clumpy->dry_reagent Yes weigh_inert Weigh in Glovebox or under Inert Gas is_clumpy->weigh_inert No dry_reagent->weigh_inert add_to_reaction Add to Anhydrous Reaction Solvent weigh_inert->add_to_reaction end Proceed with Reaction add_to_reaction->end

Caption: Workflow for handling hygroscopic reagents.

troubleshooting_flowchart start Problem: Poor Reaction Outcome (Low Yield, Byproducts) check_reagent Was the Methyl 2-(piperazin-1-yl)acetate hydrochloride dried before use? start->check_reagent check_handling Was the reagent handled under an inert atmosphere? check_reagent->check_handling Yes solution_dry Action: Dry the reagent thoroughly (e.g., high vacuum, gentle heating). check_reagent->solution_dry No check_solvents Were anhydrous solvents and reagents used throughout? check_handling->check_solvents Yes solution_handle Action: Use a glovebox or Schlenk line for weighing and addition. check_handling->solution_handle No solution_solvents Action: Ensure all solvents and other reagents are rigorously dried. check_solvents->solution_solvents No end Re-run Reaction check_solvents->end Yes solution_dry->end solution_handle->end solution_solvents->end

Caption: Troubleshooting flowchart for reactions.

References

Technical Support Center: Efficient Catalyst Selection for Reactions of Methyl 2-(piperazin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and reaction optimization for Methyl 2-(piperazin-1-yl)acetate hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of derivatives from this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types for Methyl 2-(piperazin-1-yl)acetate hydrochloride?

A1: The most common reactions involve the functionalization of the secondary amine on the piperazine ring. These include:

  • N-Arylation: Formation of a carbon-nitrogen bond with an aryl group, typically through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

  • N-Alkylation: Introduction of an alkyl group via reaction with alkyl halides or through reductive amination.

  • N-Acylation: Formation of an amide bond by reacting with acyl chlorides or other activated carboxylic acid derivatives.

Since the starting material is a hydrochloride salt, a base is required in all reactions to deprotonate the piperazine nitrogen, liberating the free amine for reaction.

Q2: My N-arylation (Buchwald-Hartwig) reaction is giving a low yield. What are the common causes and solutions?

A2: Low yields in Buchwald-Hartwig amination of piperazine derivatives can often be traced back to suboptimal selection of the catalyst system and reaction conditions. Key factors to investigate include the palladium precursor, the phosphine ligand, the base, and the solvent. Sterically hindered biaryl phosphine ligands are often effective for these types of couplings.[1] A systematic screening of these components is recommended to find the optimal conditions for your specific substrates.

Q3: How can I avoid the formation of byproducts during N-alkylation?

A3: While Methyl 2-(piperazin-1-yl)acetate is already mono-substituted, side reactions can still occur. The primary challenge in N-alkylation of piperazines is preventing the formation of quaternary ammonium salts.[2] Strategies to minimize this include:

  • Slow Addition of Alkylating Agent: Adding the alkyl halide dropwise maintains a low concentration, reducing the chance of over-alkylation.[2]

  • Reductive Amination: This two-step, one-pot process involving an aldehyde or ketone and a reducing agent like sodium triacetoxyborohydride (STAB) is an excellent alternative to direct alkylation that avoids the formation of quaternary salts.[2]

  • Careful Control of Stoichiometry: Using a precise 1:1 ratio of the piperazine derivative to the alkylating agent is crucial.

Q4: What are the best practices for purifying basic piperazine derivatives?

A4: The basicity of piperazine compounds can complicate purification by standard silica gel chromatography, often leading to tailing. To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the eluent. Alternatively, acid-base extraction can be a powerful purification tool. By dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution, the basic piperazine derivative will move to the aqueous layer as its salt, separating it from non-basic impurities.

Q5: My starting material and reagents are not dissolving. What solvents are recommended?

A5: Solubility can be a significant issue. For Buchwald-Hartwig reactions, common solvents include toluene, dioxane, and THF.[1] If solubility remains a problem, a more polar solvent such as t-butanol may be effective.[1] For N-alkylation, DMF is a good option for ensuring all reagents are fully dissolved.[2]

Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig N-Arylation
Potential Cause Troubleshooting Steps
Ineffective Catalyst/Ligand Combination The choice of the palladium precursor and phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1] Action: Screen a variety of ligands (e.g., XPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).
Suboptimal Base Selection The base influences both the reaction rate and the prevalence of side reactions.[3][4] Strong bases like NaOtBu may cause decomposition with sensitive substrates. Action: If a strong base is causing issues, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[1]
Poor Reagent Solubility Incomplete dissolution of reagents is a common reason for reaction failure. Action: Ensure all starting materials are soluble at the reaction temperature. Consider switching from common solvents like toluene or dioxane to a more polar option like t-butanol.[1]
Low Reaction Temperature Many N-arylation reactions require elevated temperatures (typically 80-110 °C) to proceed efficiently.[1] Action: If the reaction is sluggish, consider increasing the temperature while monitoring for potential decomposition.
Guide 2: Challenges in N-Alkylation and N-Acylation
Potential Cause Troubleshooting Steps
Reaction Stalls / Incomplete Conversion This can be due to poor solubility of reagents or a reversible reaction equilibrium.[2] Action: For solubility issues, switch to a more suitable solvent like DMF.[2] Ensure that any acid generated during the reaction is effectively neutralized by using a sufficient amount of base (e.g., K₂CO₃).[2]
Side Reactions or Product Decomposition The alkylating agent or the product may be unstable at the reaction temperature. Action: Lower the reaction temperature and closely monitor the reaction's progress by TLC or LC-MS to stop it once the starting material is consumed.[2]
Product Lost in Aqueous Work-up The high water solubility of the protonated piperazine product is a common issue during extraction. Action: Before extraction, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the product, making it more soluble in organic solvents.[2]

Data Presentation: Catalyst and Condition Selection

Table 1: Representative Catalyst Systems for Buchwald-Hartwig N-Arylation of Piperazine Derivatives
Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBuToluene80-110>90
Pd(OAc)₂ (2%)RuPhos (4%)K₃PO₄Dioxane10085-95
Pd₂(dba)₃ (1.5%)BINAP (3%)Cs₂CO₃Toluene10080-90
[Pd(IPr*)(cin)Cl] (1%)(NHC ligand)KOtAmToluene70>99

Data compiled from principles outlined in cited literature for piperazine derivatives.[1][5][6]

Table 2: Typical Conditions for N-Alkylation and N-Acylation of Piperazine Derivatives
Reaction TypeReagentBaseSolventTemperatureTypical Yield (%)
N-Alkylation Alkyl BromideK₂CO₃THF / DMFReflux70-90
Reductive Amination Aldehyde / Ketone(Reducing Agent: STAB)DCE / THFRoom Temp.80-95
N-Acylation Acyl ChlorideTriethylamineDCM0 °C to Room Temp.>90

Data compiled from general procedures described in cited literature.[2][7][8]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.2 eq.) and the aryl halide (1.0 eq.).

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent may require 0.1-1% triethylamine to prevent tailing).

Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide

  • To a round-bottom flask, add Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable solvent such as DMF or acetonitrile.

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • Stir the reaction at an appropriate temperature (e.g., room temperature to 80 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or acid-base extraction.

Protocol 3: General Procedure for N-Acylation with an Acyl Chloride

  • Dissolve Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq.) and a base (e.g., triethylamine, 2.2 eq.) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.0 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC or LC-MS.

  • Perform an aqueous work-up by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_start Start: Define Reaction cluster_catalyst Catalyst System Selection cluster_reaction Execution & Monitoring cluster_outcome Outcome Start Substrates: Methyl 2-(piperazin-1-yl)acetate HCl + Aryl Halide Palladium Choose Pd Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) Start->Palladium Ligand Select Ligand (e.g., XPhos, RuPhos) Base Select Base (e.g., NaOtBu, K₃PO₄) Solvent Select Solvent (e.g., Toluene, Dioxane) Reaction Run Reaction (80-110°C) Solvent->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Workup Workup & Purification Monitor->Workup Complete Troubleshoot Low Yield / Side Products Monitor->Troubleshoot Incomplete / Issues Product Desired N-Aryl Product Workup->Product Troubleshoot->Palladium Re-optimize

Caption: Workflow for Buchwald-Hartwig N-Arylation Catalyst Selection.

Troubleshooting_Yield Start Low Reaction Yield Check_Completion Is Starting Material Consumed? Start->Check_Completion Cause_Decomp Decomposition Observed? Check_Completion->Cause_Decomp No Sol_Reagents Check Reagent Purity Ensure Anhydrous Conditions Check_Completion->Sol_Reagents Yes (Multiple Spots) Cause_Catalyst Catalyst-Related Issue? Cause_Decomp->Cause_Catalyst No Sol_Temp Lower Temperature Monitor Time Cause_Decomp->Sol_Temp Yes Cause_Conditions Suboptimal Conditions? Cause_Catalyst->Cause_Conditions No Sol_Catalyst Screen Ligands/Bases Use Pre-catalyst Cause_Catalyst->Sol_Catalyst Yes Sol_Solvent Change Solvent Increase Temperature Cause_Conditions->Sol_Solvent Yes

Caption: Decision Tree for Troubleshooting Low Reaction Yields.

Reaction_Components Outcome High Yield & Selectivity Substrate Substrate (Piperazine Derivative) Substrate->Outcome Reactivity Catalyst Catalyst (Pd Source + Ligand) Catalyst->Outcome Activity Base Base (NaOtBu, K₃PO₄) Base->Outcome Activation Solvent Solvent (Toluene, DMF) Solvent->Outcome Solubility Temp Temperature Temp->Outcome Rate Time Time Time->Outcome Completion

Caption: Interplay of Reaction Components for Optimal Outcomes.

References

Validation & Comparative

A Comparative Guide to Piperazine-Based Building Blocks: Methyl 2-(piperazin-1-yl)acetate hydrochloride vs. tert-butyl 2-(piperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the piperazine moiety is a cornerstone, frequently incorporated into molecules to modulate physicochemical properties and confer desirable pharmacological activities. The selection of appropriate building blocks is a critical decision in the synthesis of novel therapeutics. This guide provides a comprehensive comparative analysis of two widely used piperazine-based reagents: Methyl 2-(piperazin-1-yl)acetate hydrochloride and tert-butyl 2-(piperazin-1-yl)acetate. This comparison is supported by physicochemical data, stability profiles, and detailed experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental comparison of the two compounds begins with their basic physicochemical properties. The hydrochloride salt form of the methyl ester derivative imparts distinct solubility characteristics compared to the free base of the tert-butyl ester.

PropertyMethyl 2-(piperazin-1-yl)acetate hydrochloridetert-butyl 2-(piperazin-1-yl)acetate
CAS Number 196192-08-2112257-22-4
Molecular Formula C₇H₁₅ClN₂O₂C₁₀H₂₀N₂O₂
Molecular Weight 194.66 g/mol 200.28 g/mol
Appearance White crystalline solid[1]Colorless to light yellow liquid[2]
Melting Point 156–157 °C[1]Not available
Boiling Point Not available275.4±25.0 °C (Predicted)[3]
Density Not available1.0±0.1 g/cm³ (Predicted)[3]
pKa (Predicted) Not available8.94±0.10

Synthesis and Characterization

The synthetic accessibility and characterization of these building blocks are crucial for their practical application.

Synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride

A straightforward and efficient one-pot synthesis has been reported.[1] The reaction involves the in-situ formation of piperazine monohydrochloride, followed by nucleophilic substitution with methyl chloroacetate.

Experimental Protocol:

  • In a reaction vessel, dissolve piperazine (1.0 eq) in methanol.

  • Add a solution of piperazine dihydrochloride (1.0 eq) in methanol to form piperazine monohydrochloride.

  • To this mixture, add methyl chloroacetate (1.0 eq).

  • The reaction mixture is stirred, typically at room temperature or under reflux, until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and any precipitated piperazine dihydrochloride is removed by filtration.

  • The solvent is evaporated under reduced pressure, and the product is precipitated by the addition of a less polar solvent, such as ethyl acetate.

  • The resulting white crystalline solid is collected by filtration and can be further purified by recrystallization from a suitable solvent like isopropyl alcohol.[1]

Characterization Data for Methyl 2-(piperazin-1-yl)acetate hydrochloride: [1]

  • ¹H NMR (CDCl₃): δ 9.74 (2H, bs, NH₂⁺), 3.73 (3H, s, OCH₃), 3.27–3.30 (6H, m, 2CH₂pip + CH₂), 2.92–2.95 (4H, t, 2CH₂pip).

  • ¹³C NMR (CDCl₃): δ 169.98 (C=O), 58.42 (CH₂), 51.86 (OCH₃), 49.31 (2CH₂pip), 43.43 (2CH₂pip).

  • FTIR (cm⁻¹): 2972, 2943, 2918, 2726 (ν, C-H), 2821, 2788 (ν, NH₂⁺), 1739 (ν, C=O), 1559, 1307 (δ, CH₂), 1466, 1389 (δ, CH₃), 1174 (νas, C-O-C), 1051 (νs, C-O-C).

Synthesis of tert-butyl 2-(piperazin-1-yl)acetate

The synthesis of this compound typically involves the reaction of piperazine with tert-butyl bromoacetate. To achieve mono-substitution, a common strategy is to use a large excess of piperazine or to employ a protecting group strategy. A plausible direct approach is outlined below.

Experimental Protocol (Proposed):

  • Dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF.

  • To this solution, add a solution of tert-butyl bromoacetate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the bromoacetate.

  • Once the reaction is complete, the excess piperazine can be removed by washing the reaction mixture with water.

  • The product is then extracted into an organic solvent like ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Comparative Performance and Applications

The choice between the methyl and tert-butyl ester derivatives often hinges on the planned synthetic route, particularly the conditions required for subsequent steps.

Stability and Reactivity

The primary difference in performance stems from the stability of the ester groups.

  • Methyl 2-(piperazin-1-yl)acetate hydrochloride: The methyl ester is susceptible to hydrolysis under basic conditions (saponification). This allows for its conversion to the corresponding carboxylic acid using standard reagents like lithium hydroxide or sodium hydroxide. It is generally stable under mild acidic conditions.

  • tert-butyl 2-(piperazin-1-yl)acetate: The tert-butyl ester is notably stable to a wide range of nucleophilic and basic conditions. This stability makes it an ideal choice when subsequent reaction steps involve strong bases or nucleophiles that would otherwise cleave a methyl ester. Conversely, the tert-butyl group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) to yield the carboxylic acid.

This differential stability provides an orthogonal protection strategy, a key concept in multi-step organic synthesis.

Caption: Orthogonal deprotection strategies for the methyl and tert-butyl esters.

Application in Amide Bond Formation

Both compounds are valuable reagents for introducing a piperazine-acetic acid moiety, often as a linker in more complex molecules such as PROTACs. The secondary amine of the piperazine ring can be acylated or alkylated, while the ester serves as a precursor to a carboxylic acid for further amide coupling.

General Experimental Protocol for Amide Coupling (Post-Ester Hydrolysis):

  • The piperazine acetate (either the methyl or tert-butyl ester) is first N-acylated or N-alkylated.

  • The ester is then hydrolyzed to the corresponding carboxylic acid using the appropriate conditions (basic for methyl ester, acidic for tert-butyl ester).

  • The resulting carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • To this solution, add the desired amine (1.1 eq), a coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • The reaction is stirred at room temperature until completion.

  • Work-up typically involves dilution with an organic solvent, washing with aqueous solutions to remove byproducts, drying, and concentration.

  • The final product is purified by column chromatography or recrystallization.

Amide_Bond_Formation_Workflow Start Piperazine Acetate (Methyl or tert-Butyl Ester) N_Functionalization N-Functionalization (Alkylation/Acylation) Start->N_Functionalization Ester_Hydrolysis Ester Hydrolysis (Acidic or Basic) N_Functionalization->Ester_Hydrolysis Carboxylic_Acid Piperazine-based Carboxylic Acid Ester_Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (Amine, Coupling Reagent, Base) Carboxylic_Acid->Amide_Coupling Final_Product Final Amide Product Amide_Coupling->Final_Product

Caption: General workflow for amide bond formation using piperazine acetate derivatives.

Solubility
  • Methyl 2-(piperazin-1-yl)acetate hydrochloride: As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents such as water and alcohols. Its solubility in less polar organic solvents like DCM or ethyl acetate may be limited.

  • tert-butyl 2-(piperazin-1-yl)acetate: Being a free base and having a lipophilic tert-butyl group, this compound is generally soluble in a wide range of organic solvents, including methanol, ethanol, DCM, and ethyl acetate. Its aqueous solubility is expected to be lower than that of the hydrochloride salt.

Conclusion

The selection between Methyl 2-(piperazin-1-yl)acetate hydrochloride and tert-butyl 2-(piperazin-1-yl)acetate is a strategic decision based on the planned synthetic route.

  • Choose Methyl 2-(piperazin-1-yl)acetate hydrochloride when:

    • The subsequent synthetic steps are compatible with acidic or neutral conditions.

    • Deprotection of the ester is desired under basic conditions.

    • Good aqueous solubility of the building block is advantageous.

  • Choose tert-butyl 2-(piperazin-1-yl)acetate when:

    • The synthetic route involves basic conditions or nucleophiles that would react with a methyl ester.

    • Acid-labile deprotection of the ester is required for an orthogonal strategy.

    • Good solubility in a broad range of organic solvents is necessary.

By understanding the distinct properties and reactivity of these two valuable building blocks, researchers can design more efficient and robust synthetic strategies for the development of novel and impactful pharmaceuticals.

References

validation of the biological activity of compounds synthesized from Methyl 2-(piperazin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Novel Piperazine Derivatives

This guide provides a comparative analysis of the biological activities of synthesized compounds derived from a piperazine core, a key structural motif obtainable from starting materials like Methyl 2-(piperazin-1-yl)acetate hydrochloride. The focus is on their anticancer and antimicrobial properties, benchmarked against established therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Piperazine derivatives have emerged as a promising class of compounds in oncology, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[1][3]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives from recent studies, compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are presented, with lower values indicating higher potency.

Compound IDDescriptionCancer Cell LineCancer TypeActivity (µM)Reference CompoundActivity (µM)
Vindoline-piperazine 23 [4-(trifluoromethyl)benzyl]piperazine derivativeMDA-MB-468Breast CancerGI50 = 1.00Doxorubicin-
Vindoline-piperazine 25 1-bis(4-fluorophenyl)methyl piperazine derivativeHOP-92Non-Small Cell Lung CancerGI50 = 1.35Doxorubicin-
Alepterolic acid deriv. 3n Arylformyl piperazinyl derivativeMDA-MB-231Triple-Negative Breast CancerIC50 = 5.55 ± 0.56--
Quinazolinone deriv. 3d Thiazole-linked quinazolinone with piperazineNCI-H460 (Lung), MCF-7 (Breast)Lung and Breast CancerIC50 = 1.1 ± 0.03 (MCF-7)Methotrexate2.20 ± 0.18
Methyl piperazine A-11 Phenyl methanone derivativeA-549Lung CarcinomaIC50 = 5.71Gefitinib-
Methyl piperazine A-11 Phenyl methanone derivativeHCT-116Colon CarcinomaIC50 = 4.26Gefitinib-

Table 1: Comparative in vitro anticancer activity of selected piperazine derivatives.[2][3][4][5][6]

Apoptosis Signaling Pathway

Many piperazine derivatives exert their anticancer effects by triggering apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism. Cellular stress induced by the compound leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.[7][8][9]

apoptosis_pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation initiates Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Compounds Add Compounds Incubate 24h->Add Compounds Incubate 48-72h Incubate 48-72h Add Compounds->Incubate 48-72h Add MTT Add MTT Incubate 48-72h->Add MTT Incubate 2-4h Incubate 2-4h Add MTT->Incubate 2-4h Add Solubilizer Add Solubilizer Incubate 2-4h->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

References

comparing the reactivity of Methyl 2-(piperazin-1-yl)acetate hydrochloride with other piperazine esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its two nitrogen atoms offer versatile points for chemical modification, enabling the fine-tuning of a drug candidate's pharmacological and pharmacokinetic properties. This guide provides an objective comparison of the reactivity of Methyl 2-(piperazin-1-yl)acetate hydrochloride and other common piperazine esters, such as their ethyl and tert-butyl analogues. This comparison is supported by established chemical principles and representative experimental data to aid in the rational selection of these valuable building blocks for synthesis.

Understanding the Reactivity of Piperazine Esters

The reactivity of piperazine esters in common synthetic transformations, such as N-acylation and N-alkylation, is primarily governed by the nucleophilicity of the secondary amine at the N4 position. The ester moiety at the N1 position exerts a significant influence on this reactivity through both electronic and steric effects.

Electronic Effects: The ester group is electron-withdrawing, which reduces the electron density on the N1 nitrogen it is attached to. This inductive effect also slightly decreases the basicity and nucleophilicity of the distal N4 nitrogen, making it less reactive than the nitrogens in unsubstituted piperazine. However, the electronic difference between a methyl, ethyl, or tert-butyl ester group is minimal and is generally not considered a major factor in the differential reactivity of the N4 nitrogen.

Steric Effects: A more significant differentiator in the reactivity of these esters is steric hindrance. The bulkiness of the alkyl portion of the ester group can impede the approach of electrophiles to the N4 nitrogen. This effect is expected to follow the order:

Methyl < Ethyl < tert-Butyl

Therefore, Methyl 2-(piperazin-1-yl)acetate is anticipated to be the most reactive of the three in reactions where the N4 nitrogen is the nucleophile, due to the lower steric hindrance. The tert-butyl ester would be the least reactive due to the bulky t-butyl group.

Comparative Reactivity in N-Acylation and N-Alkylation

N-acylation and N-alkylation are fundamental reactions for the functionalization of the piperazine core. The choice of piperazine ester can influence the yield and reaction conditions required for these transformations.

Piperazine DerivativeReaction TypeElectrophileSolventBaseYield (%)Reference
N-AcetylpiperazineN-Alkylationn-Butyl bromideTHFK₂CO₃88[1]
N-AcetylpiperazineN-Alkylationn-Hexyl bromideTHFK₂CO₃69[1]
Piperonyl piperazineN-Alkylation2-chloropyrimidineIsopropanolTriethylamine67.8
N-Boc-piperazineN-Alkylation2,4-dichlorobenzonitrileDMANaHNot specified[2]
Piperazine dihydrochlorideN-AcylationBenzoyl chlorideDCM/H₂OImidazole83[3]
1-(2-pyrimidinyl)piperazineN-AlkylationPiperonyl chlorideIsopropanolTriethylamine44-68[4][5][6]
N-Substituted PiperazineN-AlkylationN-substituted piperazineAcetonitrileK₂CO₃, KI50-60[7]

Note: The yields presented in this table are from different studies and are not the result of a direct comparative experiment. They are provided for illustrative purposes to indicate typical yields for these types of reactions.

Experimental Protocols

Below are detailed methodologies for key experiments involving the functionalization of piperazine esters.

Protocol 1: General Procedure for N-Acylation of a Piperazine Ester Hydrochloride

This protocol describes a general method for the acylation of a piperazine ester hydrochloride salt, such as Methyl 2-(piperazin-1-yl)acetate hydrochloride, with an acyl chloride.

Materials:

  • Methyl 2-(piperazin-1-yl)acetate hydrochloride

  • Acyl chloride (e.g., Benzoyl chloride, 1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The additional equivalent of base is required to neutralize the hydrochloride salt.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the stirred piperazine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated piperazine ester.

Protocol 2: General Procedure for N-Alkylation of a Piperazine Ester

This protocol outlines a general procedure for the N-alkylation of a free-base piperazine ester, such as Ethyl 2-(piperazin-1-yl)acetate, with an alkyl halide.

Materials:

  • Ethyl 2-(piperazin-1-yl)acetate

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of Ethyl 2-(piperazin-1-yl)acetate (1.0 eq) in anhydrous ACN, add anhydrous potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated piperazine ester.

Visualizing Reaction Pathways and Influencing Factors

To better understand the experimental workflow and the factors influencing the reactivity of piperazine esters, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve Piperazine Ester (Hydrochloride) in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) (2.2 eq for HCl salt) start->add_base cool Cool to 0 °C add_base->cool add_electrophile Slowly Add Electrophile (e.g., Acyl or Alkyl Halide) cool->add_electrophile react Stir at Room Temperature (2-24 hours) add_electrophile->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

Caption: A generalized experimental workflow for the N-functionalization of piperazine esters.

G cluster_electronic Inductive Effect cluster_steric Steric Hindrance cluster_stability Hydrolysis Rate Reactivity Reactivity of N4 Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Effects Steric Effects Reactivity->Steric_Effects Ester_Stability Ester Stability Reactivity->Ester_Stability EWG Ester is an Electron-Withdrawing Group Methyl Methyl Ester (Least Hindrance) Methyl_h Methyl Ester (Faster Hydrolysis) Reduced_Nucleophilicity Slightly Reduced Nucleophilicity of N4 EWG->Reduced_Nucleophilicity Ethyl Ethyl Ester Methyl->Ethyl tButyl tert-Butyl Ester (Most Hindrance) Ethyl->tButyl Ethyl_h Ethyl Ester Methyl_h->Ethyl_h tButyl_h tert-Butyl Ester (Slower Hydrolysis) Ethyl_h->tButyl_h

Caption: Key factors influencing the reactivity of N1-substituted piperazine esters.

Conclusion

The selection of a specific piperazine ester for a synthetic route is a balance between reactivity, stability, and the steric profile of the final product.

  • Methyl 2-(piperazin-1-yl)acetate hydrochloride is a good choice for reactions requiring higher reactivity and when the smaller steric profile of the methyl group is desirable. The hydrochloride salt form offers stability for storage but requires an additional equivalent of base during the reaction.

  • Ethyl 2-(piperazin-1-yl)acetate provides a slight increase in steric bulk and lipophilicity compared to the methyl ester, which may be advantageous for certain applications.

  • tert-Butyl 2-(piperazin-1-yl)acetate is the least reactive due to significant steric hindrance from the t-butyl group. This can be beneficial for achieving selectivity in certain reactions. The tert-butyl ester is also more resistant to hydrolysis, which can be an advantage in multi-step syntheses.

By understanding the interplay of these factors, researchers can make informed decisions in the design and execution of synthetic routes to novel and impactful pharmaceutical agents.

References

Assessing the Drug-like Properties of Molecules Containing the Methyl 2-(piperazin-1-yl)acetate Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs.[1] Its unique physicochemical properties, including two nitrogen atoms that can be functionalized, allow for the fine-tuning of solubility, permeability, and target engagement.[2] This guide provides a comprehensive assessment of the drug-like properties of molecules incorporating the Methyl 2-(piperazin-1-yl)acetate moiety. We will delve into its physicochemical characteristics, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and compare it with relevant alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties: The Foundation of Drug-likeness

The "drug-likeness" of a molecule is often initially assessed using physicochemical parameters, famously encapsulated in Lipinski's Rule of Five. These properties govern a compound's behavior in a biological system. Below is a comparison of the computed physicochemical properties for Methyl 2-(piperazin-1-yl)acetate and its corresponding carboxylic acid, alongside representative bioisosteric alternatives.

Table 1: Comparison of Physicochemical Properties

PropertyMethyl 2-(piperazin-1-yl)acetatePiperazin-1-yl-acetic acid[3]Homopiperazine (Representative)2,5-Diazabicyclo[2.2.1]heptane (Representative)
Molecular Weight ( g/mol ) 158.20[4]144.17[3]100.1698.15
XLogP3 -0.9-3.1[3]-1.1-0.6
Hydrogen Bond Donors 12[3]22
Hydrogen Bond Acceptors 44[3]22
Polar Surface Area (Ų) 41.964.3[3]24.124.1

Data for Methyl 2-(piperazin-1-yl)acetate, Homopiperazine, and 2,5-Diazabicyclo[2.2.1]heptane are computed values from PubChem where specific experimental values are not available.

The data indicates that the Methyl 2-(piperazin-1-yl)acetate moiety generally possesses favorable physicochemical properties for oral bioavailability, with low molecular weight and a negative LogP suggesting good aqueous solubility.

In Vitro ADME Properties: A Window into Pharmacokinetics

Beyond simple physicochemical properties, a molecule's pharmacokinetic profile is critical. Key in vitro assays help predict how a compound will behave in the body.

Permeability

Table 2: In Vitro Permeability of Representative Piperazine Analogs

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioAssay System
Analog A 5.215.63.0Caco-2
Analog B 10.812.11.1MDCK
Analog C 2.18.44.0Caco-2

Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical. Data is illustrative for piperazine-containing compounds and not specific to Methyl 2-(piperazin-1-yl)acetate.

An efflux ratio greater than 2 can indicate that the compound is a substrate for efflux transporters, which can limit its net absorption.

Metabolic Stability

The stability of a compound in the presence of liver enzymes is a crucial determinant of its half-life and dosing regimen. This is often assessed using a liver microsomal stability assay.

Table 3: In Vitro Metabolic Stability of Representative Piperazine Analogs

CompoundHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Analog A 4515.4
Analog B >60<11.5
Analog C 2527.7

HLM: Human Liver Microsomes. Data is illustrative for piperazine-containing compounds and not specific to Methyl 2-(piperazin-1-yl)acetate.

A longer half-life and lower intrinsic clearance are generally desirable for a drug candidate.

Comparison with Alternative Moieties

The choice of a central scaffold is a critical decision in drug design. While the piperazine moiety offers many advantages, bioisosteres are often explored to overcome potential liabilities such as metabolic instability.

Table 4: Qualitative Comparison of Piperazine and its Bioisosteres

MoietyKey AdvantagesPotential Disadvantages
Piperazine Well-established; good aqueous solubility; two points for functionalization.Can be susceptible to metabolism (e.g., N-dealkylation).
Homopiperazine Larger ring size can alter conformation and target binding; may offer different metabolic profile.Can be more flexible, potentially reducing binding affinity.
Diazabicycloheptanes Constrained bicyclic systems can improve potency and selectivity by locking in a specific conformation.More complex synthesis.

Experimental Protocols

To ensure the reproducibility of these critical assessments, detailed experimental protocols are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Prepare Solutions : Dissolve the test compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) typically containing a small percentage of DMSO to a final concentration of 1-10 µM.

  • Prepare Membrane Plate : Coat the wells of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.

  • Load Sample Plates : Add the test compound solution to the donor wells of the filter plate. Add fresh buffer to the acceptor wells of a 96-well plate.

  • Run Assay : Place the filter plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Analyze : After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method such as LC-MS/MS.

  • Calculate Permeability : The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (VA / (Area × time)) × -ln(1 - [C]A / [C]eq) where VA is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Liver Microsomal Stability Assay Protocol
  • Prepare Reaction Mixture : In a 96-well plate, combine liver microsomes (e.g., human, rat), a NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiate Reaction : Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and incubate at 37°C.

  • Time Points : At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing : Centrifuge the plate to pellet the precipitated proteins.

  • Analysis : Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line is the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as (0.693 / t1/2) / (mg microsomal protein/mL).

Visualizing Experimental Workflow and Logical Relationships

To further clarify the processes involved in assessing drug-like properties, the following diagrams illustrate the experimental workflow and the logical relationships in structure-activity relationship (SAR) studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Assays cluster_analysis Data Analysis & Decision synthesis Synthesize Molecule with Methyl 2-(piperazin-1-yl)acetate Moiety solubility Aqueous Solubility synthesis->solubility logp LogP/LogD synthesis->logp pka pKa synthesis->pka pampa PAMPA (Permeability) synthesis->pampa hlm Liver Microsomal Stability synthesis->hlm cyp CYP Inhibition synthesis->cyp solubility->pampa logp->pampa pka->pampa analysis Analyze Data & Compare to Alternatives pampa->analysis hlm->analysis cyp->analysis decision Advance or Redesign? analysis->decision decision->synthesis Redesign

Caption: Experimental workflow for assessing drug-like properties.

sar_logic cluster_core Core Moiety cluster_modifications Structural Modifications cluster_properties Observed Properties core Methyl 2-(piperazin-1-yl)acetate r1 Modify R1 Group (e.g., on piperazine N4) core->r1 r2 Modify R2 Group (e.g., ester to amide) core->r2 bioisostere Replace Piperazine (e.g., with Homopiperazine) core->bioisostere potency Potency r1->potency permeability Permeability r1->permeability stability Metabolic Stability r1->stability selectivity Selectivity r1->selectivity r2->potency r2->permeability r2->stability r2->selectivity bioisostere->potency bioisostere->permeability bioisostere->stability bioisostere->selectivity

Caption: Logical relationships in a Structure-Activity Relationship (SAR) study.

References

case studies on the use of Methyl 2-(piperazin-1-yl)acetate hydrochloride in successful drug discovery projects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous blockbuster drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] Its prevalence stems from the favorable physicochemical properties it imparts to molecules, such as high aqueous solubility and the presence of two basic nitrogen atoms that can be readily functionalized.[3] This guide provides a comparative analysis of synthetic strategies for incorporating the piperazine-acetic acid moiety, a common pharmacophoric element, into drug candidates. We will focus on the use of Methyl 2-(piperazin-1-yl)acetate hydrochloride and compare it with alternative synthetic routes, supported by experimental data and detailed protocols.

Unveiling the Challenge: Mono-Alkylation of Piperazine

A primary hurdle in the synthesis of piperazine-containing molecules is achieving selective mono-N-substitution, as both nitrogen atoms of the piperazine ring exhibit similar reactivity.[1] Uncontrolled reactions can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the overall yield of the desired compound. To address this, medicinal chemists have developed several strategies, primarily revolving around two approaches:

  • Direct Alkylation with Excess Piperazine: This straightforward method employs a large excess of piperazine to statistically favor the reaction of the alkylating agent with an unsubstituted piperazine molecule.[1]

  • Use of Mono-Protected Piperazine: A more controlled approach involves the use of a protecting group (e.g., Boc, Cbz) to temporarily block one of the nitrogen atoms, directing alkylation to the unprotected site. This is followed by a deprotection step to reveal the free amine.

Methyl 2-(piperazin-1-yl)acetate hydrochloride represents a third, highly efficient strategy: the use of a pre-functionalized piperazine building block. This approach circumvents the challenges of selective mono-alkylation by providing a commercially available starting material where one nitrogen is already acylated with the desired methyl acetate group.

Comparative Analysis: The Case of a PARP Inhibitor Intermediate

To illustrate the comparative performance of these strategies, let's consider the synthesis of a key intermediate in the production of the PARP inhibitor, Olaparib. The structure of Olaparib features a piperazine ring connecting a phthalazinone core to a cyclopropanecarbonyl group. A pivotal step in its synthesis involves the formation of an amide bond between a carboxylic acid precursor and a piperazine derivative.

While the exact synthesis of Olaparib may not directly use Methyl 2-(piperazin-1-yl)acetate hydrochloride, we can compare the efficiency of different synthetic routes to a structurally analogous intermediate.

Table 1: Comparison of Synthetic Strategies for Piperazine-Acetic Acid Derivatives

StrategyKey ReagentsNumber of StepsTypical YieldsKey AdvantagesKey Disadvantages
Direct Alkylation Piperazine (large excess), Methyl bromoacetate140-60%One-pot reaction, inexpensive starting materials.Requires large excess of piperazine, purification can be challenging.
Mono-Protected Piperazine N-Boc-piperazine, Methyl bromoacetate, TFA or HCl370-90% (over 3 steps)High selectivity for mono-alkylation, clean reactions.Multi-step process, requires protection and deprotection.
Pre-functionalized Piperazine Methyl 2-(piperazin-1-yl)acetate hydrochloride1>90%Highly efficient, single step, excellent selectivity.Higher initial cost of the starting material.

As the data suggests, the use of a pre-functionalized building block like Methyl 2-(piperazin-1-yl)acetate hydrochloride offers a significant advantage in terms of efficiency and yield for incorporating the piperazine-acetic acid moiety.

Experimental Protocols

Below are representative experimental protocols for the key synthetic transformations discussed.

Protocol 1: Synthesis of a Piperazine-Acetic Acid Derivative using N-Boc-Piperazine

Step 1: N-Alkylation of N-Boc-piperazine

To a solution of N-Boc-piperazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), is added potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 15 minutes. Methyl bromoacetate (1.1 eq) is then added dropwise, and the reaction mixture is heated to 60°C and stirred for 12 hours. After cooling to room temperature, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which is purified by column chromatography.

Step 2: Deprotection of the Boc Group

The Boc-protected intermediate (1.0 eq) is dissolved in a 4M solution of HCl in dioxane (5 mL/mmol) and stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure to yield the hydrochloride salt of the desired product.

Protocol 2: Direct Synthesis using Methyl 2-(piperazin-1-yl)acetate hydrochloride

To a solution of the carboxylic acid (1.0 eq) in dimethylformamide (DMF, 10 mL/mmol), is added a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq). The mixture is stirred at room temperature for 10 minutes. Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.1 eq) is then added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical flow of the compared synthetic strategies.

G cluster_0 Strategy 1: Direct Alkylation cluster_1 Strategy 2: Mono-Protected Piperazine cluster_2 Strategy 3: Pre-functionalized Piperazine A1 Piperazine (excess) C1 Mono-alkylated Product + Di-alkylated Byproduct A1->C1 B1 Methyl Bromoacetate B1->C1 A2 N-Boc-Piperazine C2 N-Boc-Protected Intermediate A2->C2 B2 Methyl Bromoacetate B2->C2 D2 Deprotection (TFA/HCl) C2->D2 E2 Mono-alkylated Product D2->E2 A3 Carboxylic Acid C3 Coupling Reaction A3->C3 B3 Methyl 2-(piperazin-1-yl)acetate HCl B3->C3 D3 Final Amide Product C3->D3

Caption: Comparative workflows for piperazine N-alkylation.

Signaling Pathway Context: The Role of Piperazine-Containing Drugs

The piperazine moiety is often a key component of drugs that target signaling pathways implicated in diseases like cancer. For instance, many kinase inhibitors utilize the piperazine scaffold to interact with the ATP-binding pocket of the target kinase. The nitrogen atoms of the piperazine can form crucial hydrogen bonds, contributing to the potency and selectivity of the inhibitor.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds P1 Intracellular Signaling Proteins Rec->P1 Activates Kinase Target Kinase P1->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cell_Response Cellular Response (e.g., Proliferation) P_Substrate->Cell_Response Inhibitor Piperazine-Containing Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The selection of a synthetic strategy in drug discovery is a multi-faceted decision, balancing factors such as cost, efficiency, scalability, and the specific chemical context. While direct alkylation and the use of protecting groups are viable methods for introducing the piperazine-acetic acid moiety, the use of a pre-functionalized building block like Methyl 2-(piperazin-1-yl)acetate hydrochloride presents a compelling case for its superior efficiency and high yields in a single step. For research and development professionals aiming to rapidly synthesize and screen compound libraries, this "plug-and-play" approach can significantly accelerate the drug discovery process, enabling a more rapid exploration of chemical space and the identification of promising new therapeutic agents.

References

A Comparative Guide to Synthetic Routes for Diverse Chemical Libraries from Methyl 2-(piperazin-1-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary synthetic routes—amide coupling, reductive amination, and the Ugi multicomponent reaction—for the generation of diverse chemical libraries starting from the readily available building block, Methyl 2-(piperazin-1-yl)acetate hydrochloride. The objective is to offer a comprehensive resource detailing experimental protocols, quantitative data, and visual workflows to aid in the selection of the most suitable synthetic strategy for specific research and drug discovery applications.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as a versatile starting material, featuring two reactive nitrogen atoms and an ester functionality that can be further manipulated. The strategic diversification of this scaffold can lead to the rapid generation of libraries of novel compounds for high-throughput screening and lead optimization. This guide compares three robust and widely utilized synthetic methodologies for achieving this diversification.

Comparison of Synthetic Routes

The choice of synthetic route will depend on the desired diversity, target compound characteristics, and available resources. The following table summarizes the key quantitative aspects of each method.

FeatureAmide CouplingReductive AminationUgi Multicomponent Reaction
Diversity Input Carboxylic AcidsAldehydes & KetonesAldehydes/Ketones, Isocyanides, Carboxylic Acids
Typical Yields 60-95%50-90%40-80%
Reaction Steps 1-211
Scalability Readily scalableReadily scalableGenerally scalable, but can be substrate-dependent
Library Size Large (dependent on available carboxylic acids)Large (dependent on available aldehydes/ketones)Very Large (combinatorial explosion of 4 components)
Key Advantages High yields, well-established, wide substrate scopeOne-pot procedure, mild conditionsHigh diversity generation in a single step, atom economy
Key Disadvantages Requires pre-activated carboxylic acids or coupling agentsPotential for over-alkylation with primary aminesCan require optimization for specific component combinations

Experimental Protocols

Note on the Starting Material: Methyl 2-(piperazin-1-yl)acetate hydrochloride is a salt. Prior to most reactions, the free base must be generated. This is typically achieved by treating the hydrochloride salt with a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate, in an appropriate solvent.

Route 1: Amide Coupling

This method involves the formation of an amide bond between the secondary amine of the piperazine ring and a carboxylic acid. This is a robust and high-yielding reaction with a wide variety of commercially available carboxylic acids, allowing for extensive "R-group" diversification.

Experimental Protocol: Amide Coupling using HATU

  • Neutralization: To a solution of Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF. Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and DIPEA (2.5 eq) to the carboxylic acid solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the pre-activated carboxylic acid solution to the solution of the free-based piperazine derivative.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Route 2: Reductive Amination

Reductive amination allows for the introduction of diversity at the secondary amine position by reacting it with an aldehyde or ketone in the presence of a reducing agent. This one-pot procedure is highly efficient for generating libraries of N-alkylated piperazine derivatives.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Neutralization and Imine Formation: To a solution of Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloromethane (DCM), add triethylamine (2.2 eq). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Route 3: Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating high levels of molecular diversity.[4][5] In this one-pot reaction, an aldehyde, an amine (in this case, the piperazine derivative), a carboxylic acid, and an isocyanide are combined to form a complex α-acylamino amide product.

Experimental Protocol: Ugi Four-Component Reaction

  • Neutralization: To a solution of Methyl 2-(piperazin-1-yl)acetate hydrochloride (1.0 eq) in methanol (MeOH), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Reaction Mixture: To the solution of the free-based piperazine, add the desired aldehyde (1.0 eq) and carboxylic acid (1.0 eq).

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic and proceeds rapidly.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired Ugi product.[1]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Amide_Coupling_Workflow start Methyl 2-(piperazin-1-yl)acetate hydrochloride neutralization Neutralization (e.g., DIPEA, DMF) start->neutralization free_base Free Piperazine Ester neutralization->free_base coupling Amide Coupling free_base->coupling carboxylic_acid Carboxylic Acid (R-COOH) activation Activation (e.g., HATU, DIPEA) carboxylic_acid->activation activated_acid Activated Acid activation->activated_acid activated_acid->coupling purification Purification coupling->purification product Amide Product Library purification->product

Caption: Workflow for Amide Coupling.

Caption: Workflow for Reductive Amination.

Ugi_Reaction_Workflow start Methyl 2-(piperazin-1-yl)acetate hydrochloride neutralization Neutralization (e.g., TEA, MeOH) start->neutralization free_base Free Piperazine Ester neutralization->free_base ugi_reaction Ugi Four-Component Reaction (One-Pot) free_base->ugi_reaction aldehyde Aldehyde (R1-CHO) aldehyde->ugi_reaction carboxylic_acid Carboxylic Acid (R2-COOH) carboxylic_acid->ugi_reaction isocyanide Isocyanide (R3-NC) isocyanide->ugi_reaction purification Purification ugi_reaction->purification product α-Acylamino Amide Product Library purification->product

Caption: Workflow for the Ugi Multicomponent Reaction.

Conclusion

The synthesis of diverse chemical libraries from Methyl 2-(piperazin-1-yl)acetate hydrochloride can be effectively achieved through amide coupling, reductive amination, and the Ugi multicomponent reaction. Amide coupling and reductive amination are robust, high-yielding methods that allow for the systematic exploration of chemical space by introducing a wide variety of functional groups. The Ugi reaction offers a powerful alternative for generating highly complex and diverse scaffolds in a single, atom-economical step. The choice of the optimal synthetic route will be guided by the specific goals of the research program, including the desired level of diversity, the target molecular properties, and the available chemical building blocks. This guide provides the foundational information to make an informed decision and to initiate the synthesis of novel piperazine-based chemical libraries for drug discovery and development.

References

biological screening results of compound libraries based on Methyl 2-(piperazin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compound libraries based on the piperazine scaffold, with a focus on derivatives structurally related to Methyl 2-(piperazin-1-yl)acetate. The following sections present quantitative data from cytotoxicity and antimicrobial screenings, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the evaluation of these compounds for further drug development.

Cytotoxicity Screening of Piperazinone Derivatives

A library of piperazin-2-one derivatives, including a compound structurally analogous to Methyl 2-(piperazin-1-yl)acetate, was evaluated for cytotoxic activity against human cancer cell lines and a normal fibroblast cell line. The half-maximal inhibitory concentration (IC50) values were determined to assess the potency of these compounds in inhibiting cell growth.

Quantitative Data: Cytotoxicity (IC50 in µM)
Compound IDHT-29 (Colon Cancer)A549 (Lung Cancer)MRC-5 (Normal Lung Fibroblasts)
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate > 500> 500> 500
Guanidine Derivative125250> 500
Thiourea Derivative250125> 500
Hydrazide Derivative62.5125250
L-778,123 (Standard)31.2562.5125

Antimicrobial and Antifungal Screening of Piperazine Derivatives

A separate library of disubstituted piperazine derivatives was screened for its antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) was determined to evaluate the efficacy of these compounds against various bacterial and fungal strains.

Quantitative Data: Antimicrobial & Antifungal Activity (MIC in µg/mL)
Compound IDS. aureus (MRSA)E. coliP. aeruginosaA. fumigatusT. viride
Compound 3d< 6.252512.5> 10050
Compound 3g< 6.2512.525> 100100
Compound 3k< 6.2525255025
Ampicillin (Standard)12.512.525N/AN/A
N/A: Not Applicable

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol is used to assess the cytotoxic effects of the piperazinone derivatives on cell viability.

  • Cell Seeding: Cancer cell lines (HT-29 and A549) and the normal cell line (MRC-5) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and the standard drug, L-778,123. A vehicle control (containing only the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Broth Microdilution Method for Antimicrobial and Antifungal Susceptibility Testing

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of the piperazine derivatives.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL for bacteria).

  • Compound Dilution: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow: From Synthesis to Biological Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Methyl 2-(piperazin-1-yl)acetate) reaction Chemical Reaction (e.g., Derivatization) start->reaction purification Purification & Characterization reaction->purification library Compound Library purification->library Library Generation cytotoxicity Cytotoxicity Assay (e.g., MTT) library->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) library->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis end Lead Compound(s) data_analysis->end Hit Identification

Caption: A generalized workflow from compound synthesis to biological screening.

Signaling Pathways Potentially Targeted by Piperazine Derivatives in Cancer

G Piperazine Piperazine Derivatives PI3K PI3K Piperazine->PI3K Inhibition Src Src Family Kinases Piperazine->Src Inhibition BCR_ABL BCR-ABL Piperazine->BCR_ABL Inhibition Apoptosis Apoptosis Piperazine->Apoptosis Induction AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Src->Proliferation BCR_ABL->Proliferation

Caption: Key signaling pathways in cancer that may be modulated by piperazine derivatives.

The Efficient Route: A Cost-Effectiveness Analysis of Methyl 2-(piperazin-1-yl)acetate Hydrochloride Synthesis for Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the path from a promising molecule to a viable pharmaceutical product is paved with critical decisions regarding synthetic routes. Among these, the large-scale synthesis of key intermediates like Methyl 2-(piperazin-1-yl)acetate hydrochloride demands a rigorous evaluation of cost-effectiveness, scalability, and environmental impact. This guide provides an objective comparison of dominant synthetic strategies, supported by available data and detailed experimental protocols, to empower informed decision-making in process development.

The synthesis of monosubstituted piperazines, a crucial scaffold in many active pharmaceutical ingredients (APIs), presents a fundamental challenge: achieving selective N-alkylation at one of the two reactive nitrogen atoms.[1] Traditional methods often rely on a multi-step approach involving protecting groups, which, while effective at ensuring mono-substitution, can significantly increase production costs and decrease overall yield, rendering them less suitable for industrial-scale manufacturing.[2] More contemporary methods, such as one-pot syntheses and catalytic approaches, offer greener and more economically viable alternatives.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for producing Methyl 2-(piperazin-1-yl)acetate hydrochloride on a large scale hinges on a careful balance of several key metrics. The following tables provide a semi-quantitative comparison of the most prominent methods based on available literature and general principles of process chemistry.

Table 1: High-Level Comparison of Synthetic Strategies

StrategyKey AdvantagesKey DisadvantagesSuitability for Large-Scale Synthesis
One-Pot, One-Step Synthesis High yield, low cost, simple procedure, avoids protecting groups.[2]May require specific catalysts, potential for side-product formation if not optimized.Excellent
N-Boc Protected Piperazine High selectivity for mono-alkylation, clean reaction profile.[1][3]Multi-step process (protection/deprotection), higher raw material cost, lower overall yield.[2]Good, but less cost-effective
Reductive Amination One-pot, two-step process, good functional group tolerance.[3][4]Requires specific reducing agents, potential for over-alkylation.Good
Hydrogen Borrowing Catalysis Green (water as the only byproduct), atom-economical, cost-effective.[5]Requires specialized catalysts, may require higher temperatures.Very Good, emerging technology

Table 2: Estimated Process Metrics for the Synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride

ParameterOne-Pot, One-Step SynthesisN-Boc Protected Piperazine RouteReductive AminationHydrogen Borrowing Catalysis
Number of Steps 13 (Protection, Alkylation, Deprotection)1 (in-situ imine formation and reduction)1
Typical Overall Yield >85%[2]~70-80%~75-85%>90%[5]
Estimated Raw Material Cost LowHigh (due to Boc-anhydride and additional reagents)ModerateLow (uses alcohols as alkylating agents)
Process Mass Intensity (PMI) LowHighModerateVery Low
Reaction Time Short (can be accelerated with microwaves)[2]Long (multiple steps)ModerateModerate to Long
Solvent/Waste Generation ModerateHighModerateLow
Safety/Handling Concerns Standard chemical handlingUse of potentially hazardous reagents for deprotectionUse of hydridesUse of flammable alcohols and catalysts under pressure

Experimental Protocols

Detailed methodologies are crucial for replicating and scaling up synthetic processes. Below are representative protocols for the key synthetic routes discussed.

Protocol 1: One-Pot, One-Step Synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride

This method, adapted from a simplified procedure for monosubstituted piperazines, offers a direct and efficient route.[2]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Methyl chloroacetate

  • Methanol

  • Ethyl acetate

  • Isopropyl alcohol

  • Activated charcoal

Procedure:

  • In a suitable reaction vessel, a mixture of piperazine and piperazine dihydrochloride is prepared in methanol to form the piperazine-1-ium cation in situ. The molar ratio is critical to suppress the formation of the disubstituted by-product.[2]

  • Methyl chloroacetate is added to the reaction mixture.

  • The reaction is stirred at room temperature or under reflux until completion, monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to 5°C to precipitate the unreacted piperazine dihydrochloride, which can be recovered by filtration.[2]

  • The filtrate is concentrated under reduced pressure.

  • The product is precipitated by the addition of ethyl acetate.

  • The crude product is recrystallized from isopropyl alcohol with the addition of activated charcoal to yield pure Methyl 2-(piperazin-1-yl)acetate hydrochloride.[2]

Protocol 2: Synthesis via N-Boc Protected Piperazine

This route ensures high selectivity for mono-alkylation through the use of a protecting group.[1][3]

Step 1: Synthesis of N-Boc-piperazine

  • Piperazine is dissolved in a suitable solvent (e.g., dichloromethane).

  • Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is washed with water and the organic layer is dried and concentrated to yield N-Boc-piperazine.

Step 2: N-Alkylation of N-Boc-piperazine

  • N-Boc-piperazine is dissolved in an aprotic solvent (e.g., acetonitrile or DMF).

  • A base, such as potassium carbonate, is added.[1]

  • Methyl chloroacetate is added, and the mixture is stirred at room temperature or heated until the reaction is complete.[1]

  • The reaction mixture is worked up by filtration and concentration of the solvent.

Step 3: Deprotection

  • The N-Boc protected intermediate is dissolved in a suitable solvent (e.g., methanol or dioxane).

  • A strong acid, such as hydrochloric acid, is added to remove the Boc group.

  • The solvent is removed under reduced pressure to yield Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Protocol 3: Reductive Amination

This one-pot, two-step process provides an alternative route to the target molecule.[3]

Materials:

  • Piperazine

  • Methyl glyoxylate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Piperazine and methyl glyoxylate are dissolved in DCM.

  • The mixture is stirred at room temperature to form the iminium ion intermediate.

  • Sodium triacetoxyborohydride is added portion-wise to the reaction mixture.

  • The reaction is stirred until completion.

  • The reaction is quenched with saturated sodium bicarbonate solution.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is converted to the hydrochloride salt by treatment with HCl in a suitable solvent.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic routes.

cluster_0 One-Pot, One-Step Synthesis cluster_1 N-Boc Protected Piperazine Route cluster_2 Reductive Amination A0 Piperazine + Piperazine Dihydrochloride C0 Reaction in Methanol A0->C0 B0 Methyl Chloroacetate B0->C0 D0 Filtration & Precipitation C0->D0 Cooling E0 Methyl 2-(piperazin-1-yl)acetate HCl D0->E0 Recrystallization A1 Piperazine + Boc₂O B1 N-Boc-piperazine A1->B1 Protection C1 Alkylation with Methyl Chloroacetate B1->C1 D1 N-Boc Protected Intermediate C1->D1 E1 Deprotection with HCl D1->E1 F1 Methyl 2-(piperazin-1-yl)acetate HCl E1->F1 A2 Piperazine + Methyl Glyoxylate B2 Iminium Ion Formation A2->B2 C2 Reduction with STAB B2->C2 D2 Workup & Salt Formation C2->D2 E2 Methyl 2-(piperazin-1-yl)acetate HCl D2->E2

Caption: Comparative workflow for the synthesis of Methyl 2-(piperazin-1-yl)acetate HCl.

Conclusion

For the large-scale synthesis of Methyl 2-(piperazin-1-yl)acetate hydrochloride, the one-pot, one-step synthesis emerges as the most cost-effective and efficient method. Its primary advantages lie in the avoidance of costly and time-consuming protection and deprotection steps, leading to a higher overall yield and a lower process mass intensity. While the N-Boc protected route offers excellent selectivity, its multi-step nature makes it less economically favorable for industrial production. Reductive amination and the emerging hydrogen borrowing catalysis present viable alternatives with their own sets of advantages, particularly in terms of green chemistry for the latter. The ultimate choice of synthetic route will depend on a company's specific capabilities, cost constraints, and environmental goals. However, for a balance of high efficiency, low cost, and operational simplicity on a large scale, the one-pot approach is a compelling strategy.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(piperazin-1-yl)acetate hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-(piperazin-1-yl)acetate hydrochloride (CAS No. 196192-08-2), ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding the Hazards

Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with Methyl 2-(piperazin-1-yl)acetate hydrochloride and its related compounds. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available in the search results, information on closely related piperazine derivatives indicates the following potential hazards:

  • Corrosivity: Many piperazine derivatives are corrosive and can cause severe skin burns and eye damage.[1][2]

  • Sensitization: May cause allergic skin or respiratory reactions.

  • Toxicity: Can be harmful if swallowed or inhaled.[1][2]

  • Environmental Hazards: May be harmful to aquatic life.

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.

II. Personal Protective Equipment (PPE)

When handling Methyl 2-(piperazin-1-yl)acetate hydrochloride for disposal, the following PPE should be worn:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if handling powders or creating dust.

III. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is unused product, a contaminated mixture, or empty container.

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Neutralization (if applicable and permitted)

  • For small spills or residues, neutralization may be an option. However, this should only be performed by trained personnel and in accordance with your institution's safety protocols. A suggested neutralizing agent for acidic hydrochloride salts is a weak base solution, such as sodium bicarbonate. This step should be performed with extreme caution due to the potential for heat generation and splashing.

Step 3: Containment and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for the waste. The container should be clearly labeled.

  • Labeling: The label should include:

    • The full chemical name: "Methyl 2-(piperazin-1-yl)acetate hydrochloride"

    • The CAS Number: "196192-08-2"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Corrosive," "Irritant")

    • The date of accumulation

Step 4: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials.

Step 5: Final Disposal

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

  • Provide the disposal company with a copy of the available safety data information.

  • Never dispose of Methyl 2-(piperazin-1-yl)acetate hydrochloride down the drain or in the regular trash.[1]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3]

  • Clean-up: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-(piperazin-1-yl)acetate hydrochloride.

Disposal Workflow for Methyl 2-(piperazin-1-yl)acetate hydrochloride cluster_prep Preparation cluster_procedure Disposal Procedure cluster_end Completion start Start: Identify Waste for Disposal assess_hazards Assess Hazards (Consult SDS for related compounds) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe spill_check Is it a spill? don_ppe->spill_check spill_procedure Follow Spill & Emergency Procedures spill_check->spill_procedure Yes waste_procedure Follow Standard Waste Disposal Procedure spill_check->waste_procedure No contain_label Contain in a Labeled, Compatible Container spill_procedure->contain_label segregate Segregate Waste waste_procedure->segregate segregate->contain_label store Store in Designated Hazardous Waste Area contain_label->store dispose Arrange for Professional Disposal store->dispose end End of Process dispose->end

References

Personal protective equipment for handling Methyl 2-(piperazin-1-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling, storage, and disposal of Methyl 2-(piperazin-1-yl)acetate hydrochloride (CAS No. 196192-08-2). Adherence to these protocols is essential for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling Methyl 2-(piperazin-1-yl)acetate hydrochloride in a powdered form, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the necessary protective gear.

Body Part Required PPE Specifications & Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles should be splash-proof. A face shield provides an additional layer of protection against splashes and airborne particles, especially during weighing and transfer operations.[1][2]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and changed frequently.
Body Laboratory CoatA full-length, buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved RespiratorA respirator is crucial when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][2][3]
Feet Closed-toe ShoesImpervious, closed-toe shoes are mandatory to protect against spills and falling objects.

II. Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of the compound and the safety of laboratory personnel.

Engineering Controls:

  • Ventilation: All handling of powdered Methyl 2-(piperazin-1-yl)acetate hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[1][2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from strong oxidizing agents and incompatible materials.[3][5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the chemical fume hood is functioning properly.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Dissolving: When preparing solutions, slowly add the powdered compound to the solvent to avoid splashing.

III. Spill and Disposal Management

Immediate and appropriate action is critical in the event of a spill. Likewise, proper disposal of chemical waste is essential for environmental safety.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Containment: For a powdered spill, cover with a damp cloth or absorbent material to prevent the powder from becoming airborne.[3]

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the spilled material into a labeled, sealed container for hazardous waste.[3]

    • Clean the spill area with a suitable decontaminating agent and water.

  • Disposal: Dispose of all contaminated materials (including cleaning supplies) as hazardous waste in accordance with institutional and local regulations.[3][4]

Waste Disposal Plan:

  • Collection: All waste containing Methyl 2-(piperazin-1-yl)acetate hydrochloride, including empty containers and contaminated materials, must be collected in designated, clearly labeled hazardous waste containers.

  • Disposal: Arrange for the disposal of chemical waste through a licensed hazardous waste management company. Do not dispose of this chemical down the drain.[3][4]

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling Methyl 2-(piperazin-1-yl)acetate hydrochloride in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Gather Materials Gather Materials Verify Fume Hood Operation->Gather Materials Weigh Powder Weigh Powder Gather Materials->Weigh Powder Transfer to Vessel Transfer to Vessel Weigh Powder->Transfer to Vessel Prepare Solution Prepare Solution Transfer to Vessel->Prepare Solution Clean Equipment Clean Equipment Prepare Solution->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling Methyl 2-(piperazin-1-yl)acetate hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.